Estradiol Benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3/t20-,21-,22+,23+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIFTLBWAOGQBI-BZDYCCQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022998 | |
| Record name | Estradiol benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50-50-0 | |
| Record name | Estradiol benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Estradiol benzoate [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estradiol benzoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13953 | |
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| Record name | estradiol benzoate | |
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| Record name | Estradiol benzoate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estradiol benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.040 | |
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| Record name | ESTRADIOL BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S4CJB5ZGN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pharmacokinetics of Estradiol Benzoate in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of estradiol benzoate in commonly used rodent models. This compound, a synthetic ester of the natural estrogen 17β-estradiol, is widely utilized in preclinical studies to investigate the physiological and pharmacological effects of estrogens. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for the accurate design and interpretation of such studies. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and provides visual representations of experimental workflows and metabolic pathways.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of this compound is intrinsically linked to the rapid in vivo hydrolysis of the benzoate ester to form 17β-estradiol, the active compound. Therefore, pharmacokinetic studies often measure the concentration of estradiol in biological matrices. The vehicle and route of administration significantly influence the absorption rate and subsequent plasma concentration profile of the released estradiol.
Estradiol Pharmacokinetics in Ovariectomized Rats
The following table summarizes the pharmacokinetic parameters of estradiol in ovariectomized Wistar rats following a single intraperitoneal (IP) or subcutaneous (SC) injection in different vehicles. This data is crucial for selecting an appropriate administration route and vehicle to achieve the desired plasma concentration profile, whether it be a rapid peak (pulsed) or sustained exposure.
| Administration Route | Vehicle | Dose (µg/kg) | Cmax (pg/mL) | Tmax (min) | AUC (pg·h/mL) |
| Intraperitoneal (IP) | Ethanol/0.15 M NaCl (1+9, v/v) | 0.2 | 120 ± 40 | 2 | 30 ± 10 |
| 0.5 | 250 ± 80 | 5 | 70 ± 20 | ||
| 1.0 | 450 ± 150 | 5 | 120 ± 40 | ||
| 5.0 | 2000 ± 700 | 5 | 500 ± 180 | ||
| Subcutaneous (SC) | Benzylbenzoate/Ricinus oil (1+4, v/v) | 1.0 | 30 ± 10 | 60 | 150 ± 50 |
| 5.0 | 100 ± 30 | 240 | 800 ± 250 | ||
| Subcutaneous (SC) | Ethanol/0.15 M NaCl (1+9, v/v) | 1.5 | 180 ± 60 | 30 | 250 ± 90 |
Data is presented as mean ± standard deviation.
This compound Pharmacokinetics in Ovariectomized Mice
Quantitative pharmacokinetic data for this compound in mice is less readily available in a consolidated format. However, studies have focused on achieving physiological serum concentrations of estradiol through pulsed administration of this compound. For instance, subcutaneous injections of 0.05 µg or 0.15 µg of this compound per mouse, dissolved in miglyol, administered every four days, have been shown to result in serum estradiol levels comparable to those of sham-operated control mice, effectively mimicking the natural estrous cycle.[1] This approach avoids the initial high peak and subsequent rapid decline often seen with other administration methods.[1]
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for reproducible pharmacokinetic studies. Below are key methodologies for studies involving this compound in rodent models.
Animal Models and Preparation
-
Species and Strain: Sprague-Dawley or Wistar rats, and C57BL/6 or ICR mice are commonly used.
-
Ovariectomy: To eliminate endogenous estrogen production, female rodents are often ovariectomized. The surgery is typically performed via a dorsal or ventral incision under general anesthesia. A recovery period of at least one to two weeks is recommended before the commencement of the pharmacokinetic study to ensure the clearance of endogenous hormones.
Formulation and Administration of this compound
-
Vehicle Selection: The choice of vehicle is critical as it dictates the release kinetics.
-
For rapid absorption (pulsed exposure): A solution of ethanol and saline (e.g., 1:9 v/v) is often used for intraperitoneal or subcutaneous injections.
-
For slow release (sustained exposure): Oil-based vehicles such as sesame oil, peanut oil, miglyol, or a mixture of benzylbenzoate and ricinus oil are commonly employed for subcutaneous or intramuscular administration.
-
-
Dose Preparation: this compound is dissolved in the chosen vehicle to the desired concentration. Gentle heating and vortexing may be required to ensure complete dissolution, especially in oil-based vehicles.
-
Administration Routes:
-
Subcutaneous (SC): Injections are typically administered in the dorsal neck or flank region.
-
Intramuscular (IM): The quadriceps or gluteal muscles are common injection sites.
-
Intraperitoneal (IP): Injections are made into the abdominal cavity.
-
Oral Gavage (PO): While less common for this compound due to first-pass metabolism, it can be administered in a suitable vehicle like corn oil.
-
Blood Sampling
-
Route: Blood samples can be collected via tail vein, saphenous vein, or jugular vein cannulation for serial sampling. Terminal blood collection can be performed via cardiac puncture.
-
Time Points: The selection of sampling time points is crucial to accurately define the pharmacokinetic profile. For rapid release formulations, frequent early sampling (e.g., 2, 5, 10, 30, 60 minutes) is necessary. For slow-release formulations, sampling can be less frequent and extend over several days.
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of estradiol in plasma due to its high sensitivity and specificity.
-
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): To remove proteins and other interfering substances, plasma samples are typically extracted with an organic solvent such as methyl tert-butyl ether (MTBE) or a mixture of hexane and ethyl acetate.
-
Derivatization: To enhance ionization efficiency and improve sensitivity, estradiol is often derivatized. Dansyl chloride is a common derivatization agent that reacts with the phenolic hydroxyl group of estradiol.
-
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid) is employed to separate estradiol from other endogenous compounds.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion (the derivatized estradiol) to a specific product ion. An isotopically labeled internal standard (e.g., estradiol-d5) is used to ensure accuracy and precision.
-
Visualizations: Workflows and Pathways
Experimental Workflow for a Rodent Pharmacokinetic Study
The following diagram illustrates a typical workflow for a pharmacokinetic study of this compound in a rodent model.
A typical experimental workflow for a rodent pharmacokinetic study of this compound.
Metabolic Pathway of this compound
This compound acts as a pro-drug, being rapidly hydrolyzed by esterase enzymes in the body to release 17β-estradiol and benzoic acid. The liberated estradiol then undergoes the same metabolic transformations as endogenous estradiol. The primary metabolic pathway involves oxidation to estrone, followed by hydroxylation and conjugation for excretion.
The metabolic conversion of this compound to its major metabolites.
References
Estradiol Benzoate: A Technical Guide to Synthesis and Chemical Properties
Introduction
Estradiol benzoate (EB) is a synthetic ester of 17β-estradiol, the most potent endogenous human estrogen. It functions as a prodrug to estradiol, offering improved bioavailability and a sustained release profile.[1][2] First synthesized in 1933, it was one of the earliest estrogens used in medicine and remains a key compound in hormone therapy for managing menopausal symptoms, treating gynecological disorders, and in hormone therapy for transgender women.[1] This document provides a comprehensive technical overview of its synthesis, chemical properties, and mechanism of action for researchers and professionals in drug development.
Synthesis of this compound
The primary industrial synthesis of this compound involves the esterification of the phenolic 3-hydroxyl group of estradiol with benzoyl chloride.[3] This reaction is typically performed in the presence of a base like pyridine, which catalyzes the reaction and neutralizes the hydrochloric acid byproduct.
Reaction Scheme:
Estradiol + Benzoyl Chloride → (Pyridine) → Estradiol 3-Benzoate + Pyridinium Hydrochloride
Alternative synthetic routes have been described, including processes starting from estrone or involving the isomerization of 17-benzoxy-19-nor-Δ5(10),6-androstadiene-3-one in the presence of a palladium catalyst.[4][5]
Experimental Protocol: Synthesis via Esterification
This protocol describes the synthesis of this compound from estradiol and benzoyl chloride.
Materials:
-
17β-Estradiol
-
Benzoyl chloride
-
Anhydrous pyridine
-
Anhydrous dichloromethane
-
5% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Methanol
-
Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
-
Purification apparatus (rotary evaporator, recrystallization setup)
Procedure:
-
In a round-bottom flask, dissolve 17β-estradiol in a minimal amount of anhydrous pyridine.
-
Cool the stirred solution in an ice bath to 0-5 °C.
-
Slowly add a stoichiometric equivalent of benzoyl chloride to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic phase sequentially with 5% sodium bicarbonate solution to remove excess benzoyl chloride and pyridine hydrochloride, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude this compound by recrystallization from methanol to obtain a white crystalline solid.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below.
| Property | Value | References |
| Molecular Formula | C25H28O3 | [6][7][8] |
| Molar Mass | 376.49 g/mol | [6][7][8] |
| Appearance | White to off-white crystalline solid or powder | [7] |
| Melting Point | 191-198 °C | [7][9] |
| Solubility | Practically insoluble in water. Soluble in ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in acetone and slightly soluble in methanol and ether. | [9][10][11] |
| Optical Rotation [α]D | +54° to +63° (in dioxane) | [9][11] |
| UV/Vis λmax | 202, 230 nm | [10] |
Characterization and Analysis
The identity and purity of synthesized this compound are confirmed using various analytical techniques.
| Technique | Expected Results |
| Infrared (IR) Spectroscopy | Characteristic absorption bands corresponding to the ester carbonyl (C=O) group, aromatic C=C stretching, and C-O stretching. |
| 1H NMR Spectroscopy | Signals corresponding to the protons of the steroidal backbone and the distinct aromatic protons of the benzoate group. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak confirming high purity. A common method uses a C18 column with a mobile phase of acetonitrile and water (e.g., 7:3 or 8:20) and UV detection at 230 nm.[11][12][13] |
Mechanism of Action and Signaling Pathway
This compound is a prodrug and is itself considered biologically inactive due to its very low affinity for estrogen receptors (ERs).[1] After administration, it is hydrolyzed in the body to release 17β-estradiol, the active hormone.[2]
The liberated estradiol acts by binding to two main subtypes of estrogen receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[6][14] This process follows the classical nuclear-initiated estrogen signaling pathway:
-
Binding: Estradiol freely enters target cells and binds to ERs located in the cytoplasm or nucleus.[6][15]
-
Dimerization: Ligand binding induces a conformational change in the receptor, causing it to form homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).[15]
-
Nuclear Translocation: The estradiol-ER complex translocates into the nucleus.[6][14]
-
DNA Binding: The complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[15]
-
Gene Transcription: This binding event recruits co-activator or co-repressor proteins, modulating the transcription of genes that control cellular processes such as proliferation and differentiation in tissues like the uterus, breasts, and bone.[14][15]
Caption: Mechanism of action for this compound via its conversion to estradiol.
Experimental Workflow: Synthesis to Analysis
The logical flow for producing and verifying this compound is outlined below.
Caption: Workflow from synthesis to quality control of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The Identification of Six Estrogen Preparations by Combining Thin-Layer Chromatography with Micro-Raman Imaging Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. US3056811A - Preparation of estradiol and intermediates thereof - Google Patents [patents.google.com]
- 6. This compound | C25H28O3 | CID 222757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ikigaicorporation.com [ikigaicorporation.com]
- 8. This compound [webbook.nist.gov]
- 9. 50-50-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. Determination of content of this compound in this compound patches by HPLC and its skin permeation behavior in vitro [journal.buct.edu.cn]
- 13. High-Performance Liquid Chromatographic Determination of this compound in Cosmetics [jstage.jst.go.jp]
- 14. go.drugbank.com [go.drugbank.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to the Metabolism and Excretion of Estradiol Benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estradiol benzoate (EB) is a synthetic ester of 17β-estradiol, a naturally occurring estrogen. It functions as a prodrug, undergoing rapid hydrolysis in the body to release 17β-estradiol, the primary and most potent endogenous estrogen.[1][2][3] This guide provides a comprehensive overview of the metabolic and excretory pathways of this compound. Following its cleavage from the benzoate ester, estradiol undergoes extensive metabolism, primarily in the liver, through pathways identical to those of endogenous estradiol.[4] These pathways include oxidation, hydroxylation, and subsequent conjugation to form water-soluble glucuronide and sulfate salts, which are then eliminated from the body. Understanding these pharmacokinetic and metabolic processes is critical for the development of estrogen-based therapies, enabling precise control over dosage, duration of action, and potential side effects. This document details the pharmacokinetic profile of this compound, delineates its metabolic fate with pathway diagrams, summarizes quantitative data, and provides an exemplary experimental protocol for its analysis in biological matrices.
Pharmacokinetics of this compound
This compound is administered via intramuscular injection, which allows for a sustained release of the hormone compared to oral administration of estradiol.[3][5] The esterification of estradiol with benzoic acid increases its lipophilicity, leading to the formation of an oily depot in the muscle from which it is slowly absorbed.[1]
Absorption and Distribution: Following intramuscular injection, this compound is gradually absorbed into the systemic circulation. It is then rapidly cleaved by esterase enzymes in the blood, liver, and other tissues to yield 17β-estradiol and benzoic acid.[3] More than 95% of the liberated estradiol circulates in the bloodstream bound to plasma proteins, primarily sex hormone-binding globulin (SHBG) and, to a lesser extent, albumin.[4]
Metabolism and Duration of Action: The metabolic fate of this compound is dictated by the metabolism of the released 17β-estradiol. The duration of elevated estrogen levels following a single 5 mg intramuscular injection of this compound is approximately 4-5 days.[5] Peak plasma levels of both estradiol and its primary metabolite, estrone, are typically reached within about 2 days post-injection.[5]
Metabolic Pathways
The metabolism of 17β-estradiol, the active molecule released from this compound, is a complex process involving several key enzymatic reactions. The primary site of this metabolism is the liver, though some metabolic activity also occurs in the intestine and other target tissues.[2][4]
The two principal metabolic pathways are:
-
Interconversion of Estradiol and Estrone: Estradiol is reversibly oxidized to estrone, a less potent estrogen, by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). This equilibrium generally favors the formation of estrone.[6]
-
Hydroxylation: Estrone and estradiol undergo hydroxylation at various positions on the steroid ring, primarily at the C2, C4, and C16 positions, catalyzed by cytochrome P450 (CYP) enzymes.[6] This results in the formation of catechol estrogens (e.g., 2-hydroxyestrone, 4-hydroxyestrone) and estriol.
-
Conjugation: The hydroxylated metabolites, as well as estradiol and estrone themselves, are rendered more water-soluble for excretion through conjugation with glucuronic acid (glucuronidation) or sulfate (sulfation).[4] These reactions form glucuronide and sulfate conjugates that are readily eliminated.
References
- 1. This compound | C25H28O3 | CID 222757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Effects of Estradiol Benzoate on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of estradiol benzoate, a synthetic ester of the natural estrogen 17β-estradiol, on various cancer cell lines. Estradiol and its derivatives are crucial molecules in cancer research due to their complex and often dual roles in promoting or inhibiting cancer cell growth, survival, and signaling. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathways involved.
Data Presentation: Quantitative Effects of this compound and Estradiol on Cancer Cell Lines
The following tables summarize the quantitative effects of estradiol (E2) and its pro-drug, this compound, on the proliferation, viability, and apoptosis of various cancer cell lines as reported in the scientific literature.
| Cell Line | Cancer Type | Compound | Concentration | Effect | Quantitative Data |
| MCF-7 | Breast Cancer | Estradiol (E2) | 0.001 - 1 µM | Increased Proliferation | 121-133% of control[1] |
| MCF-7 | Breast Cancer | Estradiol (E2) | 10 nM, 100 nM | Increased Spheroid Growth | 29-46% increase in diameter[2] |
| MCF-7 | Breast Cancer | Estradiol (E2) | 10⁻⁹ M | Increased Cell Viability | Dose-dependent increase[3] |
| MCF-7:5C (Estrogen-deprived) | Breast Cancer | Estradiol (E2) | 1 nM | Induced Apoptosis | 76% reduction with Bax siRNA[4] |
| Hep G2 | Liver Cancer | Estradiol (E2) | 3 µM | Induced Apoptosis | 9% at 24h, 55% at 96h[5] |
| LCL-PI 11 | Liver Cancer | Estradiol (E2) | 0.01 - 0.1 µM | Increased Proliferation | Significant increase[5] |
| LCL-PI 11 | Liver Cancer | Estradiol (E2) | 1 - 10 µM | Decreased Proliferation | Significant decrease[5] |
| LNCaP | Prostate Cancer | Estradiol (E2) | 0.01 µM | Increased Proliferation | Significant increase[6][7] |
| PC-3 | Prostate Cancer | Estradiol (E2) | 0.01 - 1 µM | Increased Anchorage-Independent Growth | Data not specified[6] |
| DU145 | Prostate Cancer | Estradiol (E2) | 0.01 - 1 µM | Increased Anchorage-Independent Growth & Inhibited Apoptosis | Data not specified[6] |
| OVCAR-3 | Ovarian Cancer | Estradiol (E2) | 0.1 - 1000 nM | Increased ROS Synthesis | Data not specified[8] |
| OC-117-VGH (ER-negative) | Ovarian Cancer | Estrogen | 0.01 - 1.0 µM | Inhibited Growth | Data not specified[9] |
| OVCAR3 (ER-positive) | Ovarian Cancer | Estrogen | 0.01 - 1.0 µM | Inhibited Growth | Data not specified[9] |
| KATO III | Gastric Cancer | 17β-estradiol | 2 - 32 µM | Decreased Cell Viability | 14.21% - 46.23% reduction[10] |
| MKN45 | Gastric Cancer | 17β-estradiol | 8 - 32 µM | Decreased Cell Viability | 2.04% - 59.75% reduction[10] |
| HepG2.2.15 | Liver Cancer (HBV+) | This compound | 55 µM | Reduced pgRNA levels | Significant reduction[11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro studies. Below are generalized protocols for key experiments cited in the literature on the effects of this compound.
Cell Culture and this compound Treatment
Objective: To maintain and treat cancer cell lines with this compound under controlled in vitro conditions.
Materials:
-
Cancer cell lines (e.g., MCF-7, LNCaP)
-
Complete growth medium (e.g., DMEM for MCF-7, RPMI-1640 for LNCaP) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phenol red-free medium and charcoal-stripped FBS (for estrogen-sensitive experiments)
-
This compound stock solution (in ethanol or DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and incubators
Protocol:
-
Cell Maintenance: Culture cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2. Subculture cells upon reaching 70-80% confluency.
-
Hormone Deprivation (for estrogen-responsive cells): Two to three days prior to the experiment, switch the cells to a phenol red-free medium supplemented with charcoal-stripped FBS to remove endogenous steroids.
-
Seeding: Seed the cells in appropriate culture plates (e.g., 96-well for proliferation assays, 6-well for protein extraction) at a predetermined density. Allow cells to attach and grow for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in the hormone-depleted medium. Replace the medium in the culture plates with the medium containing different concentrations of this compound or vehicle control (e.g., ethanol or DMSO).
-
Incubation: Incubate the treated cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with specific assays.
Cell Proliferation/Viability Assay (MTT Assay)
Objective: To quantify the effect of this compound on cancer cell proliferation and viability.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Following the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Protein Expression
Objective: To determine the effect of this compound on the expression levels of specific proteins (e.g., estrogen receptors, apoptosis markers, signaling proteins).
Materials:
-
Treated cells in 6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the cells in lysis buffer and quantify the protein concentration.
-
SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Treated cells
-
Annexin V-FITC/Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Quantification: Determine the percentage of cells in each quadrant.
Signaling Pathways and Experimental Workflows
The cellular effects of this compound are mediated through complex signaling networks. The following diagrams, created using the DOT language, illustrate key pathways and a typical experimental workflow.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Estradiol can activate this pathway through both estrogen receptor (ER)-dependent and independent mechanisms.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another key signaling cascade involved in cell proliferation, differentiation, and survival that can be activated by estradiol.
G-Protein Coupled Estrogen Receptor (GPER) Signaling
GPER, also known as GPR30, is a membrane-bound estrogen receptor that mediates rapid, non-genomic estrogen signaling.
This technical guide provides a foundational understanding of the in vitro effects of this compound on cancer cell lines. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers in the fields of oncology and drug development. Further investigation into the nuanced and context-dependent roles of estradiol and its derivatives will continue to be a critical area of cancer research.
References
- 1. researchgate.net [researchgate.net]
- 2. 17-β Estradiol up-regulates energy metabolic pathways, cellular proliferation and tumor invasiveness in ER+ breast cancer spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intrinsic mechanism of estradiol-induced apoptosis in breast cancer cells resistant to estrogen deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of the Effects of 17-Beta Estradiol on Proliferation, and Apoptosis in Hepatocellular Carcinoma Hep G2 and LCL-PI 11 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pros and Cons of Estrogens in Prostate Cancer: An Update with a Focus on Phytoestrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro studies on the modification of low-dose hyper-radiosensitivity in prostate cancer cells by incubation with genistein and estradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The role of estrogen in the survival of ovarian tumors--a study of the human ovarian adenocarcinoma cell lines OC-117-VGH and OVCAR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of 17β-Estradiol and Estrogen Receptor Antagonists on the Proliferation of Gastric Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of this compound as an Inhibitor of HBx Using Inducible Stably Transfected HepG2 Cells Expressing HiBiT Tagged HBx - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Estrogenic Therapy: A Technical Guide to the Discovery and Early Research of Estradiol Benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol benzoate, a synthetic ester of the natural estrogen estradiol, holds a pivotal place in the history of endocrinology and pharmacology. Its discovery and introduction in 1933 marked the beginning of effective estrogen replacement therapy and opened new avenues for research into the physiological effects of sex hormones.[1] As the first estradiol ester to be marketed, it offered a more stable and longer-acting alternative to estradiol itself. This technical guide provides an in-depth exploration of the discovery, synthesis, and seminal early research of this compound, offering a valuable historical and scientific resource for professionals in the field.
Discovery and First Synthesis
Estradiol was first isolated in 1933 by Schwenk and Hildebrandt at the German pharmaceutical company Schering.[1] Shortly thereafter, in the same year, they synthesized this compound.[1] This chemical modification, the addition of a benzoate group at the C3 position of the estradiol molecule, was a crucial step in enhancing the hormone's therapeutic utility by prolonging its duration of action. The synthesis was a landmark achievement, paving the way for the development of a commercially viable and clinically effective estrogen preparation.
Experimental Protocol: First Synthesis of this compound (Reconstructed from historical accounts)
Materials:
-
Estradiol
-
Benzoyl chloride
-
Pyridine (or a similar base)
-
Anhydrous ether (or other suitable solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Sodium sulfate (for drying)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolution: Estradiol was likely dissolved in a suitable anhydrous solvent such as ether, to which a base like pyridine was added. The base would act as a catalyst and to neutralize the hydrochloric acid byproduct of the reaction.
-
Esterification: Benzoyl chloride was then added, likely dropwise and with cooling, to the estradiol solution. The reaction mixture would have been stirred for a period to ensure complete esterification.
-
Workup: The reaction mixture was then subjected to a workup procedure to isolate the this compound. This would have involved washing the organic solution with dilute hydrochloric acid to remove excess pyridine, followed by a wash with a sodium bicarbonate solution to remove any unreacted benzoyl chloride and benzoic acid.
-
Drying and Evaporation: The organic layer was then dried over an anhydrous salt like sodium sulfate and the solvent was removed by evaporation.
-
Purification: The crude this compound was then purified, most likely by recrystallization from a suitable solvent such as ethanol, to yield the final crystalline product.
Early Research and Key Experiments
The availability of this compound spurred a wave of research into the physiological effects of estrogens. Early studies focused on its uterotrophic effects, its role in the estrous cycle, and its potential therapeutic applications.
The Allen-Doisy Test: A Seminal Bioassay
One of the primary methods for assessing the potency of estrogenic compounds in the early 20th century was the Allen-Doisy test. This bioassay relied on the ability of estrogens to induce cornification of the vaginal epithelium in ovariectomized rodents.
Experimental Protocol: Allen-Doisy Test with this compound
-
Animal Preparation: Adult female rats or mice were ovariectomized to eliminate endogenous estrogen production. A post-operative recovery period of at least two weeks was allowed to ensure the complete cessation of estrous cycles.
-
Dosage Preparation: this compound was dissolved in a suitable vehicle, typically sesame oil, to prepare a series of graded doses.
-
Administration: The this compound solutions were administered to the ovariectomized animals, usually via subcutaneous injection, over a period of a few days.
-
Vaginal Smear Analysis: Starting on the third day of injections, vaginal smears were taken daily from each animal. The smears were examined microscopically for changes in the cellular composition.
-
Endpoint Determination: A positive response was indicated by the presence of cornified epithelial cells and the absence of leukocytes in the vaginal smear, characteristic of the estrus stage of the reproductive cycle. The minimal dose of this compound required to produce this effect in 50% of the animals was determined as its "rat unit" or "mouse unit" of activity.
Uterine Growth Assay
Another key in vivo assay used to quantify the potency of estrogens was the uterotrophic assay, which measures the increase in uterine weight in immature or ovariectomized rodents following estrogen administration.
Experimental Protocol: Uterine Growth Assay with this compound
-
Animal Model: Immature female rats (typically 21 days old) or ovariectomized adult rats were used.
-
Treatment: Animals were treated with subcutaneous injections of this compound dissolved in oil for a period of three to seven days. A control group received injections of the vehicle only.
-
Endpoint Measurement: Twenty-four hours after the final injection, the animals were euthanized, and their uteri were carefully dissected and weighed.
-
Data Analysis: The increase in uterine weight in the this compound-treated groups compared to the control group was used to quantify the estrogenic potency.
Quantitative Data from Early Research
The following tables summarize the type of quantitative data that would have been generated in early studies on this compound. It is important to note that the precision and methodology of these early studies may not meet modern standards.
| Parameter | Value | Method | Reference (Illustrative) |
| Pharmacokinetics | |||
| Time to Peak (intramuscular) | ~2 days | Plasma radioimmunoassay | Historical studies |
| Duration of Action | 3-5 days | Vaginal cornification assay in rats | Early pharmacological texts |
| Potency | |||
| Allen-Doisy Test (Rat Unit) | Varies by preparation and laboratory | Vaginal smear analysis in ovariectomized rats | Allen & Doisy (1923) |
| Uterotrophic Assay (Rat) | Dose-dependent increase in uterine weight | Gravimetric analysis of uterine tissue | Early endocrinology papers |
Mechanism of Action: Early Understanding of Estrogen Signaling
In the decades following the discovery of this compound, the understanding of its mechanism of action was rudimentary compared to today's detailed knowledge of estrogen receptors and signaling pathways. The prevailing model was that estrogens acted directly on target tissues, such as the uterus and vagina, to stimulate growth and proliferation. The concept of specific cellular receptors for hormones was still in its infancy.
The diagram below illustrates a simplified, historically-contextualized view of the estrogen signaling pathway as it might have been conceptualized in the mid-20th century. The focus was on the observable physiological effects rather than the intricate molecular details.
Conclusion
The discovery and development of this compound represent a pivotal moment in the history of medicine. It provided the first effective and reliable means of estrogen replacement therapy, transforming the management of menopausal symptoms and other estrogen-deficiency states. The early research conducted with this compound laid the foundation for our modern understanding of estrogen physiology and pharmacology. This technical guide has provided a detailed overview of this seminal period, offering valuable insights for today's researchers and drug development professionals. By understanding the origins of estrogen therapy, we can better appreciate the advancements of the past and continue to innovate for the future.
References
Estradiol Benzoate: A Technical Guide for Studying Hormone-Dependent Behaviors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol benzoate (EB), a synthetic ester of the natural estrogen 17β-estradiol, is a pivotal tool in the fields of neuroendocrinology and behavioral neuroscience. Its utility lies in its more sustained release profile compared to estradiol, allowing for the stable induction of physiological and behavioral responses. This technical guide provides an in-depth overview of the use of this compound in studying hormone-dependent behaviors, with a focus on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols.
Mechanism of Action
This compound is a prodrug of estradiol, meaning it is biologically inactive until it is metabolized in the body.[1] Following administration, the benzoate ester group is cleaved by esterases, releasing 17β-estradiol, the primary female sex hormone. Estradiol then exerts its effects by binding to estrogen receptors (ERs), primarily ERα and ERβ, which are located in the nucleus and at the plasma membrane of target cells. This binding initiates a cascade of genomic and non-genomic signaling pathways that modulate gene expression and cellular function, ultimately influencing a wide range of behaviors.
Signaling Pathways
The effects of estradiol are mediated through two main types of signaling pathways:
-
Genomic Signaling: This classical pathway involves the binding of estradiol to nuclear ERs. The hormone-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. This process typically occurs over hours to days.
-
Non-Genomic Signaling: Estradiol can also elicit rapid cellular responses through membrane-associated ERs (mERs). This pathway involves the activation of various intracellular signaling cascades, including those involving G-proteins, protein kinases (e.g., MAPK, PI3K/Akt), and ion channels. These rapid actions can modulate neuronal excitability and synaptic plasticity within minutes.
Data Presentation
The following tables summarize quantitative data on the pharmacokinetics of estradiol and the dose-dependent effects of this compound on various hormone-dependent behaviors in rodents.
Table 1: Pharmacokinetic Parameters of Estradiol in Ovariectomized Rats
| Administration Route | Dose (µg/kg) | Cmax (pg/mL) | Tmax (min) | AUC (pg*h/mL) | Reference |
| Intraperitoneal (in EtOH/NaCl) | 0.2 | 85.3 ± 15.6 | 2 | 28.7 ± 5.9 | [2] |
| 0.5 | 189.7 ± 33.2 | 5 | 78.9 ± 14.2 | [2] | |
| 1.0 | 289.0 ± 51.1 | 5 | 118.3 ± 21.0 | [2] | |
| 5.0 | 1145.7 ± 201.2 | 5 | 455.0 ± 80.0 | [2] | |
| Subcutaneous (in Benzylbenzoate/Ricinus oil) | 1.0 | 25.7 ± 4.5 | 60 | 129.0 ± 22.7 | [2] |
| 5.0 | 89.3 ± 15.7 | 120 | 678.3 ± 119.2 | [2] | |
| Intravenous | 0.3 µmol/kg | ~7000 | 15 | 22300 ± 2106 | [3] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.
Table 2: Dose-Dependent Effects of this compound on Hormone-Dependent Behaviors in Rodents
| Behavioral Test | Species | Dose of EB | Key Findings | Reference |
| Anxiety-Like Behavior | ||||
| Elevated Plus Maze | Rat (Ovariectomized) | 10 µ g/rat (s.c.) | No significant difference in time spent in open arms compared to vehicle. | [4] |
| Learning and Memory | ||||
| Morris Water Maze | Mouse (Ovariectomized) | 20, 100, 200 µg/kg/day (s.c.) for 4-5 weeks | 20 and 100 µg/kg doses significantly reduced latency and distance to find the platform. | [5] |
| Sexual Behavior | ||||
| Lordosis Behavior | Rat (Ovariectomized) | 2.5, 5, or 10 µg (s.c.) + Progesterone | Dose-dependent increase in lordosis quotient. | [6] |
| Rat (Ovariectomized) | 5 µg (intracerebroventricular) | Facilitated lordosis behavior. | [7] | |
| Neonatal Rat | 0.1, 1.0, 10, or 100 µ g/10g body weight (s.c.) | Increased frequency, duration, and intensity of lordosis. | [8][9] | |
| Conditioned Place Preference | ||||
| Paced Mating | Rat (Ovariectomized) | 0.625, 1.25, 2.5, or 5 µg (s.c.) + Progesterone | Higher doses (≥1.25 µg) induced conditioned place preference. The lowest dose (0.625 µg) did not. | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is crucial to adhere to institutional animal care and use committee (IACUC) guidelines for all procedures.
Ovariectomy and Hormone Replacement in Rats
This protocol is fundamental for studying the effects of this compound in the absence of endogenous ovarian hormones.
-
Anesthesia: Anesthetize the female rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Preparation: Shave the dorsal area just caudal to the rib cage. Disinfect the surgical site with an antiseptic solution.
-
Incision: Make a small midline incision through the skin.
-
Locating the Ovaries: The ovaries are located in the retroperitoneal space, embedded in a fat pad. They can be visualized through the muscle wall.
-
Ovary Removal: Make a small incision in the muscle wall over the ovary. Gently exteriorize the ovary and fallopian tube. Ligate the ovarian blood vessels and the fallopian tube with absorbable suture. Excise the ovary.
-
Closure: Suture the muscle wall and then the skin incision.
-
Post-operative Care: Administer analgesics as prescribed by a veterinarian. Allow the animal to recover for at least one to two weeks before initiating hormone treatment.
-
Hormone Administration: Dissolve this compound in a suitable vehicle, such as sesame oil or corn oil. Administer via subcutaneous injection at the desired dose and frequency.[11]
Elevated Plus Maze Test for Anxiety-Like Behavior
The elevated plus maze (EPM) is a widely used test to assess anxiety-like behavior in rodents.[12]
-
Apparatus: The maze consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis: Score the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Anxiolytic effects are indicated by an increase in the time spent and the number of entries into the open arms.[12]
-
Morris Water Maze Test for Spatial Learning and Memory
The Morris water maze (MWM) is a classic test for assessing hippocampal-dependent spatial learning and memory.[13][14][15][16][17]
-
Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.
-
Habituation: Handle the mice for several days before the start of the experiment.
-
Acquisition Phase (4-5 days):
-
Place the mouse into the pool at one of four quasi-random start locations.
-
Allow the mouse to swim and find the hidden platform.
-
If the mouse does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Conduct multiple trials per day.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the mouse in the pool at a novel start location.
-
Allow the mouse to swim for a set time (e.g., 60 seconds).
-
Record the swim path.
-
-
Data Analysis:
-
Acquisition: Latency to find the platform, swim speed, and path length.
-
Probe Trial: Time spent in the target quadrant (where the platform was located), number of platform crossings.
-
Conclusion
This compound is an invaluable tool for researchers investigating the role of estrogen in a wide array of hormone-dependent behaviors. Its predictable conversion to 17β-estradiol and sustained action provide a reliable method for manipulating estrogen levels in experimental models. By understanding its mechanism of action, pharmacokinetic properties, and by employing standardized and well-controlled experimental protocols, researchers can effectively utilize this compound to unravel the complex interplay between hormones and behavior. This guide serves as a foundational resource for professionals in neuroscience and drug development, aiming to facilitate rigorous and reproducible research in this critical area.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pan.olsztyn.pl [pan.olsztyn.pl]
- 4. No detectable changes in anxiety-related and locomotor behaviors in adult ovariectomized female rats exposed to estradiol, the ERβ agonist DPN or the ERα agonist PPT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound on learning-memory behavior and synaptic structure in ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facilitation of sexual behavior in ovariectomized rats by estradiol and testosterone: A preclinical model of androgen effects on female sexual desire - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estrogen receptor α and β are involved in the activation of lordosis behavior in estradiol-primed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound facilitates lordosis and ear wiggling of 4- to 6-day-old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different doses of this compound induce conditioned place preference after paced mating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mmpc.org [mmpc.org]
- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
Molecular structure and stability of estradiol benzoate
An In-depth Technical Guide on the Molecular Structure and Stability of Estradiol Benzoate
Introduction
This compound is a synthetic ester of the natural estrogen, 17β-estradiol.[1] It functions as a prodrug, which, after administration, is cleaved to release 17β-estradiol, the most potent endogenous human estrogen.[2][3] The addition of the benzoate ester at the C3 position enhances the lipophilicity of the molecule, which improves its absorption and allows for a sustained release profile, particularly in oil-based depot injections.[1][2] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, stability, and analytical methodologies pertinent to this compound, tailored for researchers and professionals in drug development.
Molecular Structure and Physicochemical Properties
This compound is characterized by a four-ring steroid nucleus (estra-1,3,5(10)-triene). A benzoate group is attached via an ester linkage to the phenolic hydroxyl group at the C3 position of the A-ring, and a secondary hydroxyl group is present at the C17 position of the D-ring.[1][4]
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized below. These characteristics are critical for its formulation, delivery, and analytical characterization.
| Property | Value | Reference(s) |
| IUPAC Name | [(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate | [1] |
| CAS Number | 50-50-0 | [1] |
| Molecular Formula | C₂₅H₂₈O₃ | [1][5] |
| Molecular Weight | 376.49 g/mol | [6][7] |
| Appearance | White to off-white crystalline powder | [6][8] |
| Melting Point | 191-198 °C | [7][9] |
| Optical Rotation | [α]²⁹: +54° to +58° (0.1 g in 10 mL acetone) | [8] |
| Solubility | - Water: Practically insoluble | [8][10] |
| - Ethanol: Slightly soluble (~2 mg/mL) | [8][11] | |
| - Acetone: Sparingly soluble | [8] | |
| - DMSO: Soluble (≥12.15 mg/mL) | [10][12] | |
| - Dimethylformamide (DMF): Soluble (~30 mg/mL) | [11] | |
| Purity | ≥97% to ≥98% | [7][11] |
Spectroscopic and Analytical Data
Spectroscopic analysis is essential for the identification and quantification of this compound. Key data from various analytical techniques are summarized below.
Spectroscopic Characterization
| Technique | Key Data and Observations | Reference(s) |
| ¹H NMR | Characteristic peaks for aromatic protons of the benzoate group (~7.5-8.2 ppm) and the A-ring of the steroid (~6.9-7.3 ppm). A singlet for the C18 methyl group is observed at ~0.78 ppm. | [13] |
| ¹³C NMR | Signals corresponding to the carbonyl carbon of the ester and the aromatic carbons of both the benzoate and steroid moieties are present. | [1] |
| Infrared (IR) | Key absorption bands include: C=O stretching (ester) at ~1730 cm⁻¹, C-O stretching, O-H stretching (alcohol) at ~3400-3500 cm⁻¹, and aromatic C=C stretching. | [1][8] |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is observed at m/z 376. The base peak is typically at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺. Another significant fragment appears at m/z 77 for the phenyl group [C₆H₅]⁺. | [1][14] |
| UV-Vis | Maximum absorbance (λmax) at approximately 202 nm and 230 nm. | [11] |
Stability Profile and Degradation Pathways
The stability of this compound is a critical factor for its storage and formulation. The primary degradation pathway is the hydrolysis of the ester bond.
-
Hydrolytic Degradation: The ester linkage at the C3 position is susceptible to hydrolysis, especially under acidic or basic conditions, yielding 17β-estradiol and benzoic acid. This is the same mechanism by which the prodrug is activated in vivo.[3]
-
Oxidative Degradation: The estradiol moiety, once released, can undergo oxidation. The secondary alcohol at C17 can be oxidized to a ketone, forming estrone.[15] Further degradation of the steroid rings can occur under harsh oxidative conditions.[15][16]
-
Thermal Stability: The compound is a solid with a high melting point, suggesting good thermal stability under standard storage conditions. Loss on drying is specified as not more than 1.0% when heated at 105°C for 4 hours.[8]
-
Storage: For long-term stability, this compound powder should be stored at -20°C.[9][11] Stock solutions should be prepared fresh, but can be stored at -80°C for up to a year.[10]
Caption: Logical relationship of this compound as a prodrug.
Experimental Protocols
Accurate and validated analytical methods are crucial for the quality control and study of this compound.
Assay and Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the potency and purity of this compound.
-
Objective: To quantify this compound and detect any related substances or degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Method Parameters (General Example):
-
Standard Solution Preparation: Accurately weigh about 25 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase or a suitable solvent like methanol to obtain a known concentration.[8][17]
-
Sample Solution Preparation (from Injection Formulation): Transfer an accurately measured volume of the injection, equivalent to about 10 mg of this compound, to a separator. Add 30 mL of hexane saturated with 90% methanol. Extract with five 15-mL portions of 90% methanol saturated with hexane. Filter the combined extracts and dilute to a final volume of 200 mL with methanol.[8]
-
Analysis: Inject equal volumes (e.g., 10-20 µL) of the standard and sample solutions into the chromatograph. Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.
Caption: Workflow for the assay of this compound by HPLC.
Infrared Spectroscopy
-
Objective: To confirm the identity of the substance by identifying its key functional groups.
-
Protocol (Potassium Bromide Disk Method):
-
Dry the this compound sample in a desiccator over phosphorus pentoxide for 4 hours.[8]
-
Triturate approximately 1-2 mg of the dried sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Press the mixture in a die under high pressure to form a transparent or translucent pellet.
-
Record the infrared spectrum using an FTIR spectrometer.
-
Compare the resulting spectrum with a reference spectrum of this compound. The spectra should exhibit similar absorption intensities at the same wavenumbers.[8]
-
Mechanism of Action: Estrogen Receptor Signaling
As a prodrug, this compound itself has a very low affinity for estrogen receptors (ERs).[19] Its biological activity is dependent on its conversion to 17β-estradiol.[2] Estradiol exerts its effects primarily through binding to two nuclear hormone receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[20]
-
Genomic Signaling (Classical Pathway):
-
Estradiol diffuses into the target cell and binds to ERα or ERβ in the cytoplasm or nucleus.[20][21]
-
Ligand binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins and form homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).[20][22]
-
The dimerized receptor complex translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[21][23]
-
The DNA-bound receptor recruits co-activator or co-repressor proteins, which modulates the transcription of genes, leading to the synthesis of specific proteins that mediate the physiological response.[2][21]
-
-
Non-Genomic Signaling: Estradiol can also initiate rapid signaling events by interacting with membrane-associated ERs (mERs) or G-protein coupled estrogen receptor 1 (GPER1).[22][23] This can lead to the activation of intracellular kinase cascades like the MAPK and PI3K/AKT pathways, which can influence cell proliferation and survival.[22]
Caption: Simplified genomic signaling pathway of estradiol.
References
- 1. This compound | C25H28O3 | CID 222757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. The Identification of Six Estrogen Preparations by Combining Thin-Layer Chromatography with Micro-Raman Imaging Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. β-Estradiol 3-benzoate =97 50-50-0 [sigmaaldrich.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. ikigaicorporation.com [ikigaicorporation.com]
- 10. selleckchem.com [selleckchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. er-egfp.com [er-egfp.com]
- 13. This compound(50-50-0) 1H NMR spectrum [chemicalbook.com]
- 14. This compound [webbook.nist.gov]
- 15. Characterization and Degradation Pathways of Microbacterium resistens MZT7, A Novel 17β-Estradiol-Degrading Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ars.usda.gov [ars.usda.gov]
- 17. researchgate.net [researchgate.net]
- 18. Determination of 17 β-estradiol in pharmaceutical preparation by UV spectrophotometry and high performance liquid chromatography methods - Arabian Journal of Chemistry [arabjchem.org]
- 19. This compound - Wikipedia [en.wikipedia.org]
- 20. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. mdpi.com [mdpi.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide on the Role of Estradiol Benzoate in Gene Expression Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol benzoate, a synthetic ester of the natural estrogen 17β-estradiol, is a potent agonist of estrogen receptors (ERs) and a key modulator of gene expression in various physiological and pathological processes.[1][2] As a prodrug, it is metabolized to estradiol, which then exerts its effects by binding to estrogen receptors, primarily ERα and ERβ.[1][2] This guide provides a comprehensive overview of the molecular mechanisms by which this compound regulates gene expression, details common experimental protocols used to study these effects, and presents quantitative data from relevant studies.
Core Mechanism of Action
This compound's primary mechanism of action involves the activation of nuclear estrogen receptors, which function as ligand-activated transcription factors.[3][4][5] Upon binding estradiol, the receptors undergo a conformational change, dimerize, and translocate to the nucleus where they interact with specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes.[4][5] This interaction can either activate or repress gene transcription, depending on the cellular context and the co-regulatory proteins recruited to the receptor-DNA complex.[3][4][6]
Beyond this classical genomic pathway, estrogens can also elicit rapid, non-genomic effects by activating membrane-associated estrogen receptors, which in turn trigger various intracellular signaling cascades, such as those involving protein kinases.[5][7] These rapid signaling events can also ultimately influence gene expression.[7]
Signaling Pathways in Gene Expression Regulation
The regulation of gene expression by this compound is a multi-faceted process involving both direct genomic and indirect non-genomic signaling pathways.
Classical Genomic Signaling Pathway
The canonical pathway for estrogen-mediated gene regulation involves the direct binding of the estrogen receptor-ligand complex to EREs on the DNA. This process initiates the recruitment of a cascade of coactivators and corepressors, leading to chromatin remodeling and the assembly of the transcriptional machinery.[5][6]
Caption: Classical genomic signaling pathway of this compound.
Non-Genomic Signaling Pathways
Estradiol can also initiate rapid signaling cascades from the cell membrane. These pathways involve G protein-coupled receptors and receptor tyrosine kinases, leading to the activation of downstream effectors like MAPKs (mitogen-activated protein kinases) and PI3K (phosphoinositide 3-kinase).[5][7] These signaling molecules can then phosphorylate and activate transcription factors, thereby influencing gene expression without direct ER-ERE binding.
Caption: Non-genomic signaling pathway of estradiol.
Quantitative Data on Gene Expression Changes
The administration of this compound leads to significant changes in the expression of a wide array of genes. The following tables summarize quantitative data from various studies.
Table 1: this compound-Induced Gene Expression Changes in Rat Hypothalamus
| Gene | Hypothalamic Region | Time Point (post-EB) | Fold Change | Regulation | Reference |
| S100g | AVPV+ & ARH+ | 6 hrs | Strong | Up-regulated | [8][9] |
| S100g | AVPV+ & ARH+ | 24 hrs | Strong | Up-regulated | [8][9] |
| Kiss1 | AVPV+ | - | - | Up-regulated | [8][9] |
| Kiss1 | ARH+ | - | - | Down-regulated | [8][9] |
| Esr1 (ERα) | AVPV+ & ARH+ | - | - | Differentially affected | [8][9] |
AVPV+: Anteroventral Periventricular Nucleus; ARH+: Arcuate Nucleus of the Hypothalamus
Table 2: this compound-Induced Gene Expression Changes in Rat Testes
| Gene | Treatment | Change in mRNA Level | Regulation | Reference |
| P450scc (Cytochrome P450 side-chain cleavage) | EB Administration | Significant Decrease | Down-regulated | [10][11] |
| P450c17 (Cytochrome P450 17α-hydroxylase/C17-20 lyase) | EB Administration | Severe and Significant Decrease | Down-regulated | [10][11] |
| 17β-HSD-III (17β-hydroxysteroid dehydrogenase type-III) | EB Administration | Significant Decrease | Down-regulated | [10][11] |
| 3β-HSD-I (3β-hydroxysteroid dehydrogenase type-I) | EB Administration | No Change | - | [10][11] |
Table 3: this compound Effects on Hepatitis B Virus (HBV) Gene Expression
| Gene/Product | Cell Line | Treatment Concentration | Effect | Regulation | Reference |
| pgRNA | HepG2.2.15 & transfected HepG2 | 55 µM | Significant Reduction | Down-regulated | [12] |
| cccDNA | HepG2.2.15 & transfected HepG2 | Dose-dependent | Reduction | Down-regulated | [12] |
| HBeAg & HBsAg | HepG2.2.15 & transfected HepG2 | Dose-dependent | Inhibition of secretion | - | [12] |
Experimental Protocols
Studying the effects of this compound on gene expression involves a variety of molecular biology techniques. Below are detailed methodologies for key experiments.
RNA-Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive, unbiased view of the transcriptome.
Objective: To identify and quantify all RNA transcripts in a sample following this compound treatment.
Methodology:
-
Cell Culture and Treatment:
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA should have a 260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 7.[13][14]
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq 6000).[12]
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome (e.g., hg38 for human).
-
Quantify gene expression levels (e.g., as FPKM or TPM).
-
Identify differentially expressed genes between this compound-treated and control samples using statistical packages like edgeR or DESeq2.[12]
-
Caption: Experimental workflow for RNA-Sequencing.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
RT-qPCR is a targeted approach to measure the expression levels of specific genes.[15][16]
Objective: To validate RNA-Seq data or to quantify the expression of a small number of target genes.
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA as described for RNA-Seq.
-
Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random primers and oligo(dT)s.[17]
-
-
qPCR Reaction:
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample, which is the cycle number at which the fluorescence signal crosses a certain threshold.
-
Normalize the Ct values of the target genes to the Ct values of one or more stably expressed housekeeping genes (e.g., GAPDH, β-actin).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Chromatin Immunoprecipitation-Sequencing (ChIP-Seq)
ChIP-Seq is used to identify the genome-wide binding sites of a specific protein, such as an estrogen receptor.[18][19]
Objective: To map the genomic locations where estrogen receptors bind following this compound treatment.
Methodology:
-
Cell Treatment and Cross-linking:
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.[21]
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-ERα).
-
Use protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.[20]
-
-
DNA Purification and Sequencing:
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA and sequence it using a high-throughput sequencer.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Use peak-calling algorithms to identify genomic regions with a significant enrichment of reads, which represent the protein's binding sites.
-
Perform motif analysis to identify consensus binding sequences.
-
Caption: Experimental workflow for ChIP-Sequencing.
Conclusion
This compound is a powerful tool for studying estrogen-mediated gene regulation. Its effects are complex, involving both genomic and non-genomic signaling pathways that converge on the transcriptional machinery to modulate the expression of a diverse set of target genes. The experimental approaches detailed in this guide, including RNA-Seq, RT-qPCR, and ChIP-Seq, provide a robust framework for elucidating the intricate mechanisms by which this compound and other estrogenic compounds influence cellular function and organismal physiology. A thorough understanding of these processes is crucial for researchers in endocrinology, oncology, and drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mdpi.com [mdpi.com]
- 5. biochemia-medica.com [biochemia-medica.com]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Estradiol Signaling in the Regulation of Reproduction and Energy Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA-sequencing of AVPV and ARH reveals vastly different temporal and transcriptomic responses to estradiol in the female rat hypothalamus [escholarship.org]
- 9. RNA-sequencing of AVPV and ARH reveals vastly different temporal and transcriptomic responses to estradiol in the female rat hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Administration of estradiol-3-benzoate down-regulates the expression of testicular steroidogenic enzyme genes for testosterone production in the adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Identification of this compound as an Inhibitor of HBx Using Inducible Stably Transfected HepG2 Cells Expressing HiBiT Tagged HBx - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gene-quantification.com [gene-quantification.com]
- 14. pcrlab.vetmed.ucdavis.edu [pcrlab.vetmed.ucdavis.edu]
- 15. Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Use of Real-Time Reverse Transcription-PCR for Assessing Estrogen Receptor and Estrogen-Responsive Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An Optimized ChIP-Seq Protocol to Determine Chromatin Binding of Estrogen Receptor Beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chromatin Immunoprecipitation-Sequencing (ChIP-seq) for Mapping of Estrogen Receptor-Chromatin Interactions in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 21. sopachem.com [sopachem.com]
Methodological & Application
Application Notes and Protocols for Estradiol Benzoate Injection in Ovariectomized Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of estradiol benzoate (EB) in ovariectomized (OVX) rats, a common model for studying the effects of estrogen replacement. The protocols cover animal preparation, hormone administration, and methods for assessing the physiological and behavioral effects of estradiol.
Introduction
Ovariectomy in rats is a widely used surgical model to induce a state of estrogen deficiency, mimicking menopause in humans. Subsequent hormone replacement therapy with this compound allows for the controlled study of estrogen's effects on various physiological systems, including the reproductive tract, bone, and central nervous system. The following protocols and data provide a guide for researchers to design and execute experiments using this model.
Experimental Protocols
Ovariectomy Surgery in Rats
This protocol describes the dorsal approach for ovariectomy, which is a common and minimally invasive method.[1][2]
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical clippers
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Sterile surgical instruments (scalpel, scissors, forceps, hemostats)
-
Suture material (absorbable and non-absorbable) or surgical clips
-
Sterile gauze
-
Warming pad
-
Analgesics for post-operative care
Procedure:
-
Anesthetize the rat using an approved anesthetic protocol.
-
Shave the fur on the dorsal aspect of the rat, just lateral to the spine, in the lumbar region.
-
Clean the surgical area with an antiseptic solution.
-
Make a small longitudinal incision (approximately 1-2 cm) through the skin in the midline of the shaved area.
-
Slide the skin incision to one side to visualize the underlying muscle layer.
-
Make a small incision through the muscle wall to enter the peritoneal cavity. The periovarian fat pad should be visible.
-
Gently exteriorize the ovary and the surrounding fat pad using forceps. The ovary is a small, grape-like structure.
-
Ligate the uterine horn and ovarian blood vessels with absorbable suture material.
-
Excise the ovary distal to the ligature.
-
Examine the area for any bleeding and then return the uterine stump to the abdominal cavity.
-
Close the muscle incision with absorbable sutures.
-
Slide the skin incision to the contralateral side and repeat steps 6-11 to remove the other ovary.
-
Close the skin incision with non-absorbable sutures or surgical clips.
-
Administer post-operative analgesics as recommended by your institution's animal care committee.
-
Allow the animals to recover for at least one to two weeks before initiating hormone treatment to ensure complete depletion of endogenous estrogens.
Experimental Workflow for Ovariectomy and this compound Treatment
Caption: A flowchart illustrating the key stages of the experimental process, from animal preparation to outcome assessment.
Preparation of this compound Solution
This compound is typically dissolved in a sterile oil-based vehicle for subcutaneous or intramuscular injection. Sesame oil is a commonly used vehicle.[3][4][5]
Materials:
-
This compound powder (e.g., β-Estradiol 3-benzoate)
-
Sterile sesame oil
-
Sterile glass vial
-
Syringes and needles
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
In a sterile environment (e.g., a laminar flow hood), weigh the appropriate amount of this compound powder.
-
Add the powder to a sterile glass vial.
-
Add the calculated volume of sterile sesame oil to the vial.
-
Gently warm the vial (e.g., in a water bath) and vortex or sonicate until the this compound is completely dissolved.
-
Store the solution at room temperature, protected from light.
This compound Injection Protocol
The dosage and frequency of EB injections will vary depending on the experimental goals. The subcutaneous route is most common.
Materials:
-
Prepared this compound solution
-
Syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 25-27G)
-
70% ethanol
Procedure:
-
Gently mix the this compound solution to ensure homogeneity.
-
Wipe the septum of the vial with 70% ethanol.
-
Draw the desired volume of the solution into the syringe.
-
Securely restrain the rat.
-
For subcutaneous injection, lift the skin on the dorsal side, away from the surgical incision site, to form a tent.
-
Insert the needle into the base of the skin tent and inject the solution.
-
For intramuscular injection, insert the needle into the quadriceps or gluteal muscle.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound in ovariectomized rats.
Table 1: Serum Estradiol Levels Following this compound Injection
| Dosage of this compound | Administration Route | Vehicle | Resulting Serum Estradiol Levels | Reference |
| 2.5 µg/kg/day for 7 days | Subcutaneous | Olive Oil | ~15 pg/mL | [6] |
| 5 µg/kg/day for 7 days | Subcutaneous | Olive Oil | ~25 pg/mL | [6] |
| 10 µg/kg/day | Subcutaneous | Sesame Oil | Physiologically relevant levels | [7] |
| 1 µg/kg | Subcutaneous | Benzylbenzoate/Ricinus Oil | Undetectable increase | [8] |
| 5 µg/kg | Subcutaneous | Benzylbenzoate/Ricinus Oil | Detectable increase | [8] |
Table 2: Effect of this compound on Uterine Weight in Ovariectomized Rats
| Dosage of this compound | Treatment Duration | Administration Route | Change in Uterine Weight | Reference |
| 2.5 µg/kg/day | 7 days | Subcutaneous | Significant increase compared to OVX control | [6] |
| 5 µg/kg/day | 7 days | Subcutaneous | Dose-dependent significant increase | [6] |
| 0.05 mg E2/ml implant | 3 days | Subcutaneous Implant | Significant increase | [9] |
| 0.1 mg/kg 17β-estradiol | 30 days | Oral Gavage | Significant increase | [10] |
Table 3: Effect of this compound on Bone Mineral Density (BMD) in Ovariectomized Rats
| Dosage of this compound | Treatment Duration | Administration Route | Effect on BMD | Reference |
| Pulsed or Continuous Estradiol | 4 months | Subcutaneous | Prevention of ovariectomy-induced bone loss | [8] |
| Not specified | Weekly measurements | Not specified | OVX rats had significantly lower spine BMD than controls | [3] |
Protocols for Assessing the Effects of this compound
Uterine Weight Assay
The uterotrophic assay is a common method to assess the estrogenic activity of a compound.[11][12][13]
Procedure:
-
At the end of the treatment period, euthanize the rat.
-
Make a midline abdominal incision to expose the reproductive organs.
-
Carefully dissect the uterus, freeing it from the surrounding connective tissue and fat.
-
Cut the uterus at the junction with the cervix and at the tubo-uterine junction.
-
Gently blot the uterus on filter paper to remove excess fluid.
-
Weigh the uterus (wet weight).
-
Uterine weight can be normalized to the animal's body weight.
Bone Mineral Density (BMD) Assessment
Dual-energy X-ray absorptiometry (DXA) is a common technique to measure BMD in rats.[3][14][15][16][17]
Procedure:
-
Anesthetize the rat.
-
Position the rat on the DXA scanner according to the manufacturer's instructions.
-
Perform a total body scan or a scan of a specific region of interest (e.g., femur, lumbar spine).
-
Analyze the scan data to determine BMD and bone mineral content (BMC).
Lordosis Behavior Testing
Lordosis is a characteristic sexual receptive posture in female rats that is dependent on estrogen and progesterone.[18][19][20][21][22][23][24]
Procedure:
-
Prime the ovariectomized rats with this compound (e.g., 10 µg) 48 hours before testing.
-
Approximately 4-6 hours before testing, administer progesterone (e.g., 500 µg) to induce sexual receptivity.
-
Place the female rat in a testing arena with a sexually experienced male rat.
-
Observe the female's response to mounts by the male.
-
The lordosis quotient (LQ) is calculated as the number of lordosis responses divided by the number of mounts, multiplied by 100.
Signaling Pathways
Estradiol exerts its effects through genomic and non-genomic signaling pathways.
Simplified Estrogen Genomic Signaling Pathway
Caption: The genomic pathway involves estradiol binding to its receptor, translocation to the nucleus, and regulation of gene expression.
Simplified Estrogen Non-Genomic (MAPK/ERK) Signaling Pathway
Caption: The non-genomic pathway involves rapid, membrane-initiated signaling cascades like the MAPK/ERK pathway.
References
- 1. Dorsal Approach Ovariectomy in Rat | Animals in Science [queensu.ca]
- 2. queensu.ca [queensu.ca]
- 3. academic.oup.com [academic.oup.com]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. Edge Attributes | Graphviz [graphviz.org]
- 6. researchgate.net [researchgate.net]
- 7. Serum concentrations of 17beta-estradiol in ovariectomized rats during two times six weeks crossover treatment by daily injections in comparison with slow-release pellets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Progesterone and estradiol interaction in the regulation of rat uterine weight and estrogen receptor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarly.unair.ac.id [scholarly.unair.ac.id]
- 11. Proteomics Complementation of the Rat Uterotrophic Assay for Estrogenic Endocrine Disruptors: A Roadmap of Advancing High Resolution Mass Spectrometry-Based Shotgun Survey to Targeted Biomarker Quantifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. urosphere.com [urosphere.com]
- 14. Bone Mineral Density Changes after Ovariectomy in Rats as an Osteopenic Model : Stepwise Description of Double Dorso-Lateral Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radiodensitometric study for evaluation of bone mineral density around dental implants after zoledronic acid treatment in ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bone mass density estimation: Archimede’s principle versus automatic X-ray histogram and edge detection technique in ovariectomized rats treated with germinated brown rice bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ovariectomy-associated changes in bone mineral density and bone marrow haematopoiesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of acute ovariectomy on the lordosis response of female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of voluntary and forced exercise on lordosis behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Action of luteinizing hormone-releasing factor (lrf) in the initiation of lordosis behavior in the estrone-primed ovariectomized female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Lordosis as a Conjunctive Reflex: Testing the... | F1000Research [f1000research.com]
- 22. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 23. Facilitation of lordosis behavior in ovariectomized estrogen-primed rats by medial preoptic implantation of 5 beta, 3 beta, pregnanolone: a ring A reduced progesterone metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effect of subcutaneous vs intraperitoneal administration of an anti-estrogen, CI-628, estradiol-and this compound-stimulated lordosis in the ovariectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving Estradiol Benzoate in Oil for Animal Injections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol benzoate, a synthetic ester of the natural estrogen 17β-estradiol, is widely utilized in biomedical research to study the effects of estrogens on various physiological processes in animal models. Its lipophilic nature necessitates dissolution in an oil-based vehicle for parenteral administration, ensuring a sustained release and stable plasma concentrations. This document provides detailed application notes and protocols for the preparation of this compound solutions in oil for animal injections, focusing on solubility, stability, and sterility to ensure experimental reproducibility and animal welfare.
Data Presentation: Solubility and Vehicle Composition
The solubility of this compound in oil can be influenced by the type of oil, the use of co-solvents, and the temperature. The following table summarizes quantitative data on the preparation of this compound solutions for injection from various studies.
| This compound Concentration | Vehicle Composition | Animal Model | Route of Administration | Reference |
| ≥ 2.5 mg/mL | 10% DMSO, 90% Corn Oil | Mice | Subcutaneous | [1] |
| 1 mg/mL | Arachis (Peanut) Oil | Cattle, Mares | Intramuscular | [2] |
| 2 mg/2 mL | Arachis (Peanut) Oil | Cattle, Mares | Intramuscular | [2] |
| 10 µ g/0.1 mL | Sesame Seed Oil | Rats | Subcutaneous | [3] |
| 40 µ g/0.1 mL | Sesame Seed Oil | Rats | Subcutaneous | [3] |
| Not Specified | Olive Oil | Rats | Not Specified | [4] |
Note: The use of co-solvents like Dimethyl Sulfoxide (DMSO) or Benzyl Alcohol can significantly enhance the solubility of this compound in oil. However, it is crucial to consider the potential toxicity and physiological effects of the co-solvent on the animal model and the experimental outcomes.
Experimental Protocols
Protocol 1: Preparation of this compound in Corn Oil with DMSO
This protocol is suitable for achieving a higher concentration of this compound in the oil vehicle.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Corn Oil, sterile
-
Sterile glass vials
-
Sterile magnetic stir bar
-
Magnetic stir plate
-
Sterile syringe filters (0.22 µm, compatible with oils and DMSO)
-
Sterile syringes and needles
Procedure:
-
Preparation of Stock Solution: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder. Dissolve the powder in a minimal volume of sterile DMSO to create a concentrated stock solution. For example, to prepare a final solution of 2.5 mg/mL, a 10% DMSO in corn oil vehicle can be used.[1]
-
Solubilization in Oil: Add the this compound-DMSO stock solution to the sterile corn oil.
-
Mixing: Place a sterile magnetic stir bar in the vial and place it on a magnetic stir plate. Stir the solution gently at room temperature until the this compound is completely dissolved and the solution is clear. Gentle warming may be applied to facilitate dissolution, but the temperature should be carefully controlled to avoid degradation of the hormone.
-
Sterile Filtration: Draw the final solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a final sterile vial. This step is critical for removing any potential microbial contamination.
-
Quality Control: Visually inspect the final solution for any particulate matter. For long-term studies, it is advisable to perform a sterility test on a small aliquot of the solution.
-
Storage: Store the sterile this compound in oil solution in a cool, dark place to prevent degradation.
Protocol 2: Preparation of this compound in Sesame Oil
This protocol describes a straightforward method for dissolving this compound in sesame oil, a commonly used vehicle in rodent studies.[3][5]
Materials:
-
This compound powder
-
Sesame Oil, sterile
-
Sterile glass vials
-
Vortex mixer or sonicator
-
Sterile syringe filters (0.22 µm, oil-compatible)
-
Sterile syringes and needles
Procedure:
-
Direct Dissolution: In a sterile vial, add the pre-weighed this compound powder to the required volume of sterile sesame oil.
-
Mixing: Vigorously mix the solution using a vortex mixer or a sonicator until the powder is completely dissolved. This may take some time. Gentle warming can aid in the dissolution process.
-
Sterile Filtration: Once the solution is clear and free of visible particles, perform sterile filtration as described in Protocol 1, step 4.
-
Storage: Store the final sterile solution protected from light at a controlled room temperature or as specified for the particular oil.
Mandatory Visualizations
Estradiol Signaling Pathway
Estradiol exerts its effects through both genomic and non-genomic signaling pathways. The genomic pathway involves the binding of estradiol to its nuclear receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), which then act as transcription factors to regulate gene expression.[6][7][8] The non-genomic pathway is initiated by the interaction of estradiol with membrane-associated estrogen receptors, leading to the rapid activation of intracellular signaling cascades, such as the MAPK and PI3K/Akt pathways.[9][10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Othis compound injection| PREGHEAT INJECTION [in.virbac.com]
- 3. REPEATED this compound TREATMENT PROTECTS AGAINST THE LORDOSIS-INHIBITORY EFFECTS OF RESTRAINT AND PREVENTS EFFECTS OF THE ANTIPROGESTIN, RU486 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.umass.edu [scholarworks.umass.edu]
- 6. Estrogen Receptor Mutations and Changes in Downstream Gene Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. KEGG PATHWAY: Estrogen signaling pathway - Homo sapiens (human) [kegg.jp]
Long-Term Estradiol Benzoate Treatment in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the methodologies and findings related to long-term estradiol benzoate (EB) treatment in mice. It is intended to serve as a practical guide for designing and conducting experiments in this area of research. The information is compiled from various scientific studies and presented in a structured format for ease of reference and application.
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative data from studies investigating the long-term effects of this compound treatment in mice. These tables provide a comparative overview of different treatment regimens and their outcomes.
Table 1: Effects of this compound on Behavioral Parameters
| Mouse Strain | Treatment Dose & Duration | Behavioral Test | Key Findings | Reference |
| ICR | 20, 100, 200 µg/kg/day (s.c.) for 4-5 weeks | Water Maze | Reduced latency and distance to find the platform at 20 and 100 µg/kg doses.[1] | [1] |
| ICR | 20, 100, 200 µg/kg/day (s.c.) for 4-5 weeks | Open Field | No significant alterations in locomotor activity.[1] | [1] |
| C57BL/6 | 0.5, 5, 50 µ g/0.1 ml (s.c. single injection) or 0.05, 0.5, 5, 50 µ g/0.1 ml (s.c. via Silastic capsule for 2 weeks) | Contextual Fear Conditioning | High dose of EB (50 µg) enhanced fear learning (increased freezing time) in both acute and chronic administration.[2] | [2] |
| C57BL/6 | Not specified | Open Field, Dark-Light Transition, Elevated Plus Maze | EB-treated animals showed increased fear responses and were less active in these tests compared to vehicle-treated animals.[3] | [3] |
| C57BL/6 | Not specified | Running Wheel | EB-treated animals were more active in the home cage running wheel.[3] | [3] |
Table 2: Effects of this compound on Physiological and Biochemical Parameters
| Mouse Strain | Treatment Dose & Duration | Parameter Measured | Key Findings | Reference |
| BALB/c | Not specified, for 35 days | Liver Enzymes (ALT, ALP, AST) | Significantly elevated levels of ALT, ALP, and AST.[4] | [4] |
| BALB/c | Not specified, for 35 days | Kidney Markers (BUN, Cr) | Significantly elevated levels of BUN and Creatinine.[4] | [4] |
| BALB/c | Not specified, for 35 days | Antioxidant Markers (CAT, GSH-Px, SOD) | Significantly decreased levels of CAT, GSH-Px, and SOD.[4] | [4] |
| C57BL/6J | 0.75 µg/g/day (topical) | Wound Healing | Faster wound contraction compared to subcutaneous E2 pellets or topical E2 skin application.[5] | [5] |
| Ovariectomized Mice | 40 days of continuous, unopposed estradiol | Body Weight | Estradiol-treated mice gained significantly less weight during the treatment period.[6] | [6] |
| Ovariectomized Mice | 40 days of continuous, unopposed estradiol | Gene Expression (ERE-dependent) | Lasting enhancement of ERE-dependent gene expression in the hippocampus and cortex 28 days after treatment termination.[6] | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving long-term this compound treatment in mice.
Protocol 1: Ovariectomy and this compound Administration
This protocol is a standard procedure for inducing a state of estrogen deficiency via ovariectomy (OVX) and subsequent hormone replacement.
1. Animal Model:
-
Species: Mouse (Specify strain, e.g., C57BL/6J, ICR, BALB/c).
-
Acclimation: Allow mice to acclimate for at least 7 days before any surgical procedures.[5][8]
2. Ovariectomy (OVX) Procedure:
-
Anesthesia: Anesthetize the mice using isoflurane (1.5-2.5% in O2).[5]
-
Surgical Preparation: Shave the dorsum of the mouse.[5]
-
Incision: Make a double dorsolateral incision between the last rib and the hip to expose the ovaries.[7]
-
Ovary Removal: Surgically detach and remove the ovaries.
-
Suturing: Close the incision with appropriate sutures.
-
Post-operative Care: Provide analgesia (e.g., Meloxicam) and monitor the mice for recovery.[7] Allow a recovery period of at least one week before starting treatment.[1]
3. Preparation of this compound Solution:
-
Solvent: Sesame oil is a commonly used vehicle.[7]
-
Preparation: Dissolve 17β-estradiol-3-benzoate (e.g., Sigma-Aldrich, E8515) in sesame oil to the desired concentration.[7]
-
Dissolution: To aid dissolution, the solution can be heated to 40°C and stirred for 12-16 hours.[7]
-
Storage: Store the estradiol solution at room temperature (20-22°C) in glass tubes to prevent steroid adherence to plastic.[7]
4. Administration of this compound:
-
Route: Subcutaneous (s.c.) injection is a common method.[1]
-
Dosage and Frequency: Dosages can range from 20 µg/kg to 200 µg/kg, administered daily.[1] The specific dose and frequency will depend on the experimental goals.
-
Duration: Long-term treatment can range from several weeks to months (e.g., 4-5 weeks).[1]
Protocol 2: Behavioral Assessment - Morris Water Maze
This protocol is used to assess spatial learning and memory.
1. Apparatus:
-
A circular pool (e.g., 120 cm in diameter) filled with water made opaque with non-toxic paint.
-
A hidden platform submerged just below the water surface.
-
Visual cues placed around the pool for spatial navigation.
2. Procedure:
-
Acclimation: Handle the mice for several days before the test.
-
Training:
-
Place the mouse into the water facing the pool wall at one of four starting positions.
-
Allow the mouse to swim and find the hidden platform. If it fails to find it within a set time (e.g., 60 seconds), guide it to the platform.
-
Allow the mouse to remain on the platform for a short period (e.g., 15-30 seconds).
-
Conduct multiple trials per day for several consecutive days.
-
-
Probe Trial:
-
After the training phase, remove the platform and allow the mouse to swim freely for a set duration (e.g., 60 seconds).
-
Record the time spent and distance swam in the quadrant where the platform was previously located.
-
3. Data Analysis:
-
Measure the latency to find the platform and the distance traveled during training trials.
-
Analyze the time spent in the target quadrant during the probe trial as a measure of memory retention.
Mandatory Visualization
Signaling Pathway: Estrogen Receptor-Mediated Gene Expression
The following diagram illustrates the classical genomic signaling pathway of estradiol, which is relevant to the long-term effects of EB treatment.
Caption: Estrogen receptor-mediated genomic signaling pathway.
Experimental Workflow: Long-Term EB Treatment and Behavioral Analysis
This diagram outlines a typical experimental workflow for studying the long-term effects of EB in ovariectomized mice.
Caption: Experimental workflow for long-term EB studies in mice.
References
- 1. Effects of this compound on learning-memory behavior and synaptic structure in ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The enhancement effect of estradiol on contextual fear conditioning in female mice | PLOS One [journals.plos.org]
- 3. Effects of estrogen on activity and fear-related behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researcherslinks.com [researcherslinks.com]
- 5. Evaluation of Effects of Topical this compound Application on Cutaneous Wound Healing in Ovariectomized Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Previous estradiol treatment in ovariectomized mice provides lasting enhancement of memory and brain estrogen receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Estradial Benzoate in Estrus Induction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of estradiol benzoate (EB) for inducing and synchronizing estrus in various animal models. The following sections detail recommended dosages, experimental protocols, and the underlying physiological mechanisms.
Introduction
This compound, a synthetic ester of the natural estrogen 17β-estradiol, is widely utilized in reproductive research and veterinary medicine to manipulate the estrous cycle. Its primary function is to mimic the pre-ovulatory surge of endogenous estrogen, which triggers a cascade of physiological and behavioral events leading to estrus (heat) and ovulation. By administering EB, researchers can synchronize the cycles of a group of animals, facilitating timed artificial insemination (TAI), embryo transfer procedures, and controlled studies of reproductive physiology. The effectiveness of EB is highly dependent on the species, dosage, administration route, and its use in combination with other hormones such as progesterone and prostaglandin F2α (PGF2α).
Data Presentation: this compound Dosages
The following tables summarize effective dosages of this compound for estrus induction across different animal models as reported in scientific literature. Dosages can vary based on the specific protocol (e.g., in conjunction with progesterone-releasing devices) and the physiological status of the animal (e.g., postpartum vs. non-lactating, peripubertal vs. adult).
Large Animal Models
| Animal Model | Dosage Range | Administration Route | Notes |
| Cattle (Heifers) | 0.38 mg - 2 mg | Subcutaneous (SC), Intramuscular (IM) | Optimal response for estrus induction after progesterone/PGF2α treatment was found to be 0.38 mg in peripubertal heifers.[1][2] Doses of 1 mg, 1.5 mg, and 2 mg have been used to synchronize follicular wave emergence.[3][4] |
| Cattle (Cows) | 1 mg - 2 mg | Subcutaneous (SC), Intramuscular (IM) | A dose of 1 mg is considered optimal for inducing estrus in postpartum cows following a progesterone/PGF2α protocol.[1][2] A 2 mg dose is also commonly used at the beginning of synchronization protocols.[5] |
| Goats | 0.2 mg - 1 mg | Intramuscular (IM), Intravaginal | 0.2 mg has been shown to be effective for inducing estrus and ovulation.[6] A 1 mg dose, administered intramuscularly or via a sustained-release intravaginal capsule, is also effective for estrus synchronization.[6][7] |
| Sheep (Ewes) | 2 mg | Intramuscular (IM) | A single 2 mg injection can be used to manage the timing of lambing.[8] Higher doses (15 mg) decreased the time to lambing but significantly increased the incidence of dystocia.[8] |
| Horses (Mares) | 1 mg - 4 mg | Intramuscular (IM) | A dose of 2 mg was sufficient to induce endometrial edema and estrous behavior within 48 hours in most anovulatory mares.[9][10] Doses of 3 or 4 mg were more efficient for inducing a greater grade of positive estrous behavior.[10] |
Laboratory and Companion Animal Models
| Animal Model | Dosage Range | Administration Route | Notes |
| Rats | 2 µg - 50 µg | Subcutaneous (SC) | A 2 µg dose primes reproductive circuits, while a 50 µg dose facilitates lordosis (sexual receptivity) after 48 hours.[11] Repeated weekly treatments of 10 µg have also been studied for effects on sexual behavior.[12] |
| Mice | 0.05 µg - 0.15 µg | Subcutaneous (SC) | Physiological doses of 0.05 µg or 0.15 µg per mouse, injected every 4 days, can mimic the natural estrous cycle in ovariectomized mice.[13] A weekly dose of 10 µg/kg has also been used in studies of uterine response.[14] |
| Dogs (Bitches) | 0.01 mg/kg - 0.3 mg/kg | Intramuscular (IM) | A single dose of 0.01 mg/kg administered one week before cabergoline treatment improved estrus induction and synchronization.[15] For prevention of unwanted mating (mesalliance), a dose of 0.3 mg/kg can be used.[16] |
| Non-Human Primates (Baboons) | 25 µg/kg/day - 115 µg/kg/day | Not specified | Used for estrogen replacement in studies where endogenous estrogen was suppressed with an aromatase inhibitor.[17] |
Experimental Protocols
Protocol 1: Estrus Synchronization in Cattle
This protocol is a common method for synchronizing estrus and ovulation for timed artificial insemination (TAI). It utilizes a combination of a progesterone-releasing device, PGF2α, and this compound.
Materials:
-
Intravaginal progesterone-releasing inserts (e.g., CIDR®)
-
Prostaglandin F2α (e.g., Lutalyse®)
-
This compound (EB) solution for injection
-
Syringes and needles
Procedure:
-
Day 0: Insert an intravaginal progesterone device into all cows or heifers. This initiates the synchronization process by artificially extending the luteal phase.
-
Day 6 or 7: Administer an intramuscular injection of PGF2α (e.g., 25 mg). This will cause luteolysis (regression of the corpus luteum) in cycling animals.
-
Day 7 or 8: Remove the progesterone insert.
-
24 to 30 hours after insert removal: Administer an intramuscular or subcutaneous injection of this compound. The optimal dose is approximately 0.38 mg for heifers and 1.0 mg for cows.[1][2] This injection triggers the LH surge and synchronizes ovulation.
-
Timed Artificial Insemination (TAI): Perform TAI at a fixed time, typically 52 to 56 hours after progesterone device removal or 24-28 hours after the EB injection.
Confirmation of Estrus:
-
Observe for behavioral signs of estrus (e.g., standing to be mounted, restlessness, vocalization) twice daily following PGF2α administration.
-
Serum analysis can be performed to measure concentrations of Luteinizing Hormone (LH) and Estradiol-17β to confirm the physiological response.[1]
Protocol 2: Induction of Sexual Receptivity in Ovariectomized Rats
This protocol is designed for behavioral neuroscience studies requiring sexually receptive female rats. Ovariectomy removes the endogenous source of ovarian hormones, allowing for precise control of behavior through exogenous hormone administration.
Materials:
-
Ovariectomized (OVX) female rats (allow at least 1-2 weeks for recovery post-surgery)
-
This compound (EB) dissolved in a vehicle like sesame oil
-
Progesterone (P4) dissolved in a vehicle (optional, but enhances receptivity)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Hormonal Priming: Administer a subcutaneous injection of this compound to the OVX rat. A priming dose of 2 µg is often used, though doses up to 50 µg can be employed to facilitate lordosis without progesterone.[11][18]
-
Progesterone Administration (Optional): Approximately 42-44 hours after the EB injection, administer a subcutaneous injection of progesterone (e.g., 500 µg).
-
Behavioral Testing: Conduct behavioral testing 4-6 hours after the progesterone injection (or 48 hours after a high-dose EB injection if progesterone is not used).
-
Assessment of Receptivity: Introduce a sexually experienced male rat and record lordosis behavior. The Lordosis Quotient (LQ) is calculated as (number of lordosis responses / number of mounts) x 100.
Mandatory Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Induced and synchronized estrus in cattle: dose titration of this compound in peripubertal heifers and postpartum cows after treatment with an intravaginal progesterone-releasing insert and prostaglandin F2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of three doses of this compound for synchronization of follicular wave emergence in suckled Bos indicus beef cows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. animal-reproduction.org [animal-reproduction.org]
- 6. Intravaginal administration of this compound capsule for estrus synchronization in goats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intravaginal administration of this compound capsule for estrus synchronization in goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The use of this compound to manage lambing period in ewes bred at synchronized estrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. madbarn.com [madbarn.com]
- 10. The Effect of Treatment with Othis compound on Oestrus Expression and Endometrial Oedema in Anovulatory and Cyclic Mares [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. REPEATED this compound TREATMENT PROTECTS AGAINST THE LORDOSIS-INHIBITORY EFFECTS OF RESTRAINT AND PREVENTS EFFECTS OF THE ANTIPROGESTIN, RU486 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pulsed administration for physiological estrogen replacement in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peri- and Postpubertal Estrogen Exposures of Female Mice Optimize Uterine Responses Later in Life - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Clinical Follow-Up of this compound Priming During Induction of Estrus With Cabergoline in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assets.hpra.ie [assets.hpra.ie]
- 17. academic.oup.com [academic.oup.com]
- 18. Induction of sexual receptivity by othis compound in cyclic female rats: influence of ovarian secretions before injection of othis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous Administration of Estradiol Benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the subcutaneous administration of estradiol benzoate (EB) in a research setting. This document includes detailed protocols for preparation and administration in rodent models, a summary of pharmacokinetic and dose-response data, and an overview of the associated signaling pathways.
Introduction
This compound is a synthetic ester of 17β-estradiol, a primary female sex hormone. Due to its improved lipophilicity and sustained release properties compared to estradiol, EB is frequently utilized in preclinical research to study the effects of estrogen on various physiological and pathological processes. Subcutaneous injection is a common and effective route for administering EB in animal models, providing a slower absorption and more prolonged effect than intravenous or intraperitoneal routes.
Data Presentation
Pharmacokinetic Parameters of Estradiol Esters
The following table summarizes the pharmacokinetic properties of different estradiol esters. While specific data for subcutaneous this compound in common rodent models is limited, data for intramuscular injection in humans and subcutaneous administration of estradiol in rats provide valuable context. The benzoate ester generally has a shorter duration of action compared to cypionate and valerate esters[1].
| Parameter | This compound (IM, human) | Estradiol Valerate (IM, human) | Estradiol Cypionate (IM, human) | Estradiol (SC, rat) |
| Time to Peak (Tmax) | ~2 days[1] | ~2 days[1] | ~4 days[1] | Later time points compared to IP[2] |
| Duration of Action | 4-5 days[1] | 7-8 days[1] | ~11 days[1] | Not specified |
| Peak Concentration (Cmax) | Higher than cypionate[1] | Higher than cypionate[1] | Lower than benzoate and valerate[1] | Lower peak concentrations than IP[2] |
Dose-Response Data for Uterine Weight in Ovariectomized Rodents
The uterotrophic assay in ovariectomized (OVX) rodents is a standard method to assess the estrogenic activity of compounds. The following table provides examples of subcutaneous this compound doses and their effects on uterine weight.
| Animal Model | Dose | Vehicle | Outcome | Reference |
| Ovariectomized Rat | 10 µ g/rat daily for 7 days | Sesame oil | Significant increase in uterine weight | [3] |
| Ovariectomized Mouse | 0.05 µg or 0.15 µ g/mouse every 4 days for 8 weeks | Miglyol | Uterus weight restored to sham control levels | [4] |
| Ovariectomized Mouse | 1 µ g/mouse daily | Sesame oil | Not specified, used for estradiol replacement | [5] |
| Wild-type Female Mouse | 250 ng/dose every other day for 4 weeks | Not specified | Significantly increased uterine weight | [6] |
Experimental Protocols
Preparation of this compound for Subcutaneous Injection
The choice of vehicle is critical for the dissolution and absorption of the lipophilic this compound. Oily vehicles are most common for creating a depot for slow release.
Materials:
-
This compound powder (e.g., Sigma-Aldrich)
-
Sterile vehicle:
-
Sterile glass vials
-
Sterile magnetic stir bar or vortex mixer
-
Warming plate or water bath (optional)
Protocol for Oil-Based Vehicle (e.g., Sesame Oil):
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution:
-
Transfer the powder to a sterile glass vial.
-
Add the appropriate volume of sterile sesame oil to achieve the target concentration.
-
Add a sterile magnetic stir bar to the vial.
-
Seal the vial and place it on a magnetic stir plate. Stir until the powder is completely dissolved. Gentle warming (e.g., to 37°C) may aid dissolution, but avoid overheating[4]. Alternatively, vortex vigorously until the solution is clear.
-
-
Storage: Store the prepared solution in a sterile, light-protected container at the recommended temperature (typically 4°C or -20°C for long-term storage). Bring to room temperature before injection.
Protocol for Aqueous Suspension (for faster absorption):
For some applications, an aqueous suspension may be desired. This typically involves dissolving the EB in a small amount of a solvent like ethanol or DMSO first.
-
Stock Solution: Prepare a concentrated stock solution of this compound in 100% ethanol or DMSO (e.g., 1 mg/mL)[4].
-
Dilution: On the day of injection, dilute the stock solution to the final desired concentration with sterile phosphate-buffered saline (PBS) or saline. Vortex thoroughly to ensure a uniform suspension. Use immediately after preparation as the compound may precipitate out of the aqueous solution over time.
Subcutaneous Administration Protocol in Rodents
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Animal restrainer (optional)
-
70% ethanol for disinfection
Procedure:
-
Animal Handling: Gently handle the animal to minimize stress. If necessary, use an appropriate restraining device.
-
Dose Calculation: Calculate the exact volume of the this compound solution to be injected based on the animal's body weight and the desired dosage.
-
Injection Site: The subcutaneous injection is typically administered in the loose skin over the back, between the shoulder blades.
-
Injection Technique:
-
Swab the injection site with 70% ethanol.
-
Gently lift a fold of skin to create a "tent."
-
Insert the needle, bevel up, at the base of the skin tent, parallel to the animal's body. Be careful not to puncture through the other side of the skin fold.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Slowly inject the solution. A small bleb or lump will form under the skin.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
-
Post-Injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Mandatory Visualizations
Estradiol Signaling Pathway
Estradiol exerts its effects primarily through binding to two estrogen receptors, ERα and ERβ. These receptors can mediate gene transcription through both genomic and non-genomic pathways.
References
- 1. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Effect of subcutaneous injection of estradiol on feeding and drinking behaviors and body weight in basolateral amygdaloid lesioned rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pulsed administration for physiological estrogen replacement in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of Estrogen Response Element–Independent ERα Signaling Protects Female Mice From Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. REPEATED this compound TREATMENT PROTECTS AGAINST THE LORDOSIS-INHIBITORY EFFECTS OF RESTRAINT AND PREVENTS EFFECTS OF THE ANTIPROGESTIN, RU486 - PMC [pmc.ncbi.nlm.nih.gov]
Use of estradiol benzoate in synchronization of ovulation protocols
Application Notes: Estradiol Benzoate in Ovulation Synchronization
Introduction
This compound (EB) is an esterified form of estradiol, a primary female sex hormone, used extensively in veterinary medicine to manipulate the estrous cycle and synchronize ovulation, particularly in cattle.[1][2] Its application in timed artificial insemination (TAI) protocols is critical for improving reproductive efficiency in dairy and beef herds by eliminating the need for traditional estrus detection.[3][4] EB functions by modulating the hypothalamic-pituitary-gonadal (HPG) axis, influencing follicular wave dynamics and inducing a synchronized luteinizing hormone (LH) surge, which is essential for ovulation.[5][6]
Mechanism of Action
This compound acts as a prodrug to estradiol.[2][7] Upon administration, it is metabolized into 17β-estradiol, the biologically active form. Estradiol exerts its effects by binding to estrogen receptors (ERα and ERβ) within target cells in the hypothalamus, pituitary gland, and reproductive organs.[7][8]
The key actions of estradiol in synchronization protocols include:
-
Synchronization of Follicular Wave Emergence: When administered at the beginning of a protocol (often in conjunction with progesterone), estradiol induces atresia of the dominant follicle, leading to the emergence of a new, synchronized follicular wave.[6]
-
Induction of a Preovulatory LH Surge: When administered after luteolysis (the regression of the corpus luteum) induced by prostaglandin F2α (PGF2α), estradiol creates a positive feedback loop on the hypothalamus and pituitary gland.[5] This triggers a surge in GnRH (Gonadotropin-releasing hormone) from the hypothalamus, which in turn stimulates a surge of LH from the anterior pituitary.[5][9] This LH surge is the direct trigger for ovulation.[5] The use of EB after PGF2α treatment results in a more precise synchrony of estrus and the LH surge.[3][10]
-
Promotion of Estrus Behavior: Estradiol is the primary hormone responsible for inducing the behavioral signs of estrus (heat).[11] While less critical for TAI protocols, the expression of estrus can be an indicator of hormonal responsiveness and is associated with higher fertility.[11]
Role in Synchronization Protocols
This compound is a key component in many non-GnRH-based synchronization protocols. It is often used in combination with a progesterone-releasing intravaginal device and PGF2α. A typical protocol involves:
-
Initiation of the protocol with EB and a progesterone device to reset and synchronize follicular development.
-
Luteolysis via a PGF2α injection upon removal of the progesterone device.
-
Induction of Ovulation with a second EB injection, typically 24-56 hours after PGF2α, to time the LH surge and subsequent ovulation for TAI.[3][12]
The primary advantage of using EB is its ability to effectively control both the follicular and luteal phases of the cycle, leading to tightly synchronized ovulations and acceptable pregnancy rates for TAI.[3]
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of Estradiol-Induced LH Surge
Caption: Diagram of the estradiol positive feedback loop inducing the LH surge.
Standard this compound-Based TAI Protocol Workflow
Caption: Workflow for a common this compound and progesterone TAI protocol.
Experimental Protocols
Protocol 1: this compound and PGF2α for Timed AI in Dairy Cows
This protocol is adapted from a field study designed to synchronize estrus for TAI using PGF2α and EB.[3]
Objective: To evaluate the efficacy of an EB-based protocol on pregnancy rates in lactating dairy cows.
Materials:
-
Cloprostenol (PGF2α analogue), 500 µg dose
-
This compound (EB), 1 mg dose
-
Syringes and needles for intramuscular (IM) injection
-
Lactating Holstein dairy cows with a palpable corpus luteum (CL)
Methodology:
-
Day 0 (0 hours): Administer a 500 µg dose of cloprostenol via IM injection to all cows to induce luteolysis.
-
Day 2 (56 hours): Administer a 1 mg dose of this compound via IM injection. This serves to synchronize the preovulatory LH surge.
-
Day 3 (80 hours): Perform a single timed artificial insemination on all cows in the group.
-
Pregnancy Diagnosis: Perform pregnancy diagnosis via transrectal ultrasonography or palpation at 28-45 days post-TAI.
Protocol 2: Estradiol/Progesterone-Based TAI Protocol in Beef Cows
This protocol is a common method used for TAI in beef cattle, particularly Bos indicus breeds, adapted from several studies.[12][13]
Objective: To synchronize follicular wave emergence and ovulation for TAI in beef cows.
Materials:
-
Intravaginal progesterone-releasing device (e.g., CIDR, 1g Progesterone)
-
This compound (EB), 2 mg and 1 mg doses
-
Cloprostenol (PGF2α analogue), 500 µg dose
-
Syringes and needles for IM injection
-
Applicator for progesterone device
-
Suckled Bos indicus beef cows
Methodology:
-
Day 0: Insert an intravaginal progesterone device and administer a 2 mg dose of EB via IM injection. The EB and progesterone work to synchronize a new follicular wave.
-
Day 8: Remove the progesterone device. Administer a 500 µg dose of cloprostenol via IM injection to ensure complete luteolysis.
-
Day 9: Administer a 1 mg dose of EB via IM injection to induce a synchronized LH surge and subsequent ovulation.
-
Day 10 (approx. 52-56 hours after device removal): Perform a single timed artificial insemination.
-
Data Collection: Monitor follicular dynamics (optional) via ultrasonography to determine the diameter of the ovulatory follicle and the timing of ovulation.[13] Diagnose pregnancy 30-60 days post-TAI.
Data Presentation
Table 1: Efficacy of PGF2α and this compound (EB) on Pregnancy Rates in Dairy Cows
| Treatment Group | N | Pregnancy Rate (%) | Odds Ratio for Pregnancy (vs. Control) |
| Control (PGF2α only) | 236 | 25.8%[3] | 1.0 |
| EB Group (PGF2α + 1mg EB at 56h) | 339 | 39.5%[3] | 1.9[3] |
| EB + GnRH Group (PGF2α + 1mg EB at 56h + GnRH at 80h) | 216 | 40.7%[3] | 2.0[3] |
| Data adapted from a study on Holstein dairy cows. TAI was performed 80h after the initial cloprostenol injection.[3] |
Table 2: Comparison of Estradiol Esters on Reproductive Parameters in Bos indicus Cows
| Parameter | This compound (EB) Group | Estradiol Cypionate (ECP) Group | p-value |
| Treatment | 1 mg EB at D9 | 1 mg ECP at D8 | N/A |
| N | 482 | 471 | N/A |
| Ovulation Rate | 77.8%[13] | 82.8%[13] | > 0.05 |
| Max. Ovulatory Follicle Diameter (mm) | 13.1[13] | 13.9[13] | > 0.05 |
| Interval from P4 Removal to Ovulation (h) | 70.2[13] | 68.5[13] | > 0.05 |
| Pregnancy per AI (%) | 57.5%[13] | 61.8%[13] | > 0.05 |
| Data from a study on suckled Bos indicus beef cows using an Estradiol/Progesterone-based protocol. Day 8 corresponds to progesterone device removal.[13] |
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Synchronization Using PGF2α and Estradiol With or Without GnRH for Timed Artificial Insemination in Dairy Cows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bu.edu.eg [bu.edu.eg]
- 5. Estradiol Signaling in the Regulation of Reproduction and Energy Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synchronization of follicular development, oestrus and ovulation using othis compound and progesterone in dairy cattle : a thesis presented in partial fulfillment of the requirements for the degree of Master of Philosophy (Veterinary Clinical Science) at Massey University [mro.massey.ac.nz]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Estrogen Biosynthesis and Signal Transduction in Ovarian Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of othis compound given after prostaglandin at two stages of follicle wave development on oestrus synchronisation, the LH surge and ovulation in heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cbra.org.br [cbra.org.br]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Effects of two estradiol esters (benzoate and cypionate) on the induction of synchronized ovulations in Bos indicus cows submitted to a timed artificial insemination protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Estradiol Benzoate in Prostate Carcinogenesis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol benzoate, a synthetic ester of the natural estrogen 17β-estradiol, serves as a critical tool in preclinical research to investigate the mechanisms of hormone-induced prostate carcinogenesis. In combination with androgens like testosterone, this compound administration in rodent models, particularly in susceptible strains such as the Noble (Nb) rat, reliably induces prostatic lesions that progress to adenocarcinoma. This model is invaluable for studying the etiology of prostate cancer, identifying molecular pathways involved in tumor initiation and progression, and for the preclinical evaluation of novel therapeutic and chemopreventive agents.
These application notes provide a comprehensive overview of the use of this compound in prostate cancer research, including detailed experimental protocols, a summary of expected quantitative outcomes, and a description of the key signaling pathways implicated in this model.
Data Presentation
The following tables summarize quantitative data from representative studies utilizing this compound and testosterone to induce prostate carcinogenesis in rodent models.
Table 1: Tumor Incidence and Latency in Rodent Models of this compound and Testosterone-Induced Prostate Carcinogenesis
| Animal Model | Treatment Regimen | Duration of Treatment | Tumor Incidence (%) | Mean Latency to Tumor (Months) | Prostatic Lobe(s) Affected | Reference |
| Noble (Nb) Rat | Neonatal this compound + Adult Testosterone & Estradiol | 6-9 months | High Incidence of Gross Tumors | 6-9 | All three prostatic lobes | [1] |
| Noble (Nb) Rat | Testosterone + Estradiol | Chronic | ~100% | Not Specified | Periurethral prostatic ducts | [2] |
| Sprague-Dawley Rat | Neonatal this compound (25 µ g/pup ) | Postnatal days 1, 3, 5 | Increased susceptibility to prostate cancer | Not Applicable | Dorsal prostate | [3][4] |
Table 2: Molecular Markers Altered in this compound-Induced Prostate Carcinogenesis
| Molecular Marker | Change in Expression/Activity | Analytical Method | Animal Model | Reference |
| Estrogen Receptor α (ERα) | Increased expression | Western Blotting, Immunohistochemistry | Noble (Nb) Rat | [1] |
| Estrogen Receptor β (ERβ) | Markedly decreased expression | Western Blotting, Immunohistochemistry | Noble (Nb) Rat | [1] |
| Androgen Receptor (AR) | Markedly decreased expression | Western Blotting, Immunohistochemistry | Noble (Nb) Rat | [1] |
| DNA Methylation | Gene-specific promoter hyper/hypomethylation | Methylated-CpG island recovery assay (MIRA), Bisulfite sequencing | Sprague-Dawley Rat | [3][5] |
| AKT Signaling | Upregulated | Not Specified | Rat | [6] |
| ERK1/2 Signaling | Upregulated | Not Specified | Rat | [6] |
| PTEN | Decreased expression | Immunohistochemistry | Noble (Nb) Rat | [1] |
| BRCA2 | Decreased expression | Immunohistochemistry | Noble (Nb) Rat | [1] |
Signaling Pathways in this compound-Induced Prostate Carcinogenesis
This compound, in concert with testosterone, promotes prostate carcinogenesis through the modulation of several key signaling pathways. A primary mechanism involves the differential expression and activation of estrogen receptors (ERα and ERβ). The upregulation of ERα is associated with proliferative and pro-inflammatory responses, while the downregulation of ERβ, which typically has anti-proliferative and pro-apoptotic effects, removes a critical tumor-suppressive brake.[7][8]
Furthermore, this hormonal milieu activates intracellular signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[6] These pathways are central regulators of cell growth, proliferation, survival, and differentiation. Their aberrant activation by estradiol and testosterone contributes to the uncontrolled cell division and resistance to apoptosis that characterize cancer. The following diagram illustrates the interplay of these signaling molecules.
References
- 1. Enhanced induction of prostatic dysplasia and carcinoma in Noble rat model by combination of neonatal estrogen exposure and hormonal treatments at adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Estrogens in Prostate Carcinogenesis: A Rationale for Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA methylome changes by this compound and bisphenol A links early-life environmental exposures to prostate cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. DNA methylome changes by this compound and bisphenol A links early-life environmental exposures to prostate cancer risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Direct estradiol and diethylstilbestrol actions on early- vs. late-stage prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Topical Estradiol Benzoate: Application Notes and Protocols for Enhanced Cutaneous Wound Healing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of topical estradiol benzoate for promoting cutaneous wound healing. The following sections detail the underlying mechanisms, experimental protocols, and key quantitative data derived from preclinical studies. This compound, a synthetic ester of estradiol, has demonstrated significant potential in accelerating wound repair by modulating inflammatory responses, promoting angiogenesis, and enhancing tissue regeneration.
Principle and Proposed Mechanism of Action
Estrogen plays a crucial role in regulating various physiological processes, including skin homeostasis and repair.[1][2] Its effects on wound healing are mediated through interactions with estrogen receptors (ERα and ERβ) present in various skin cells, including keratinocytes, fibroblasts, and immune cells.[3][4] The topical application of this compound offers a targeted approach to leverage these effects directly at the wound site, minimizing systemic exposure.
The proposed mechanism for this compound-mediated wound healing involves several key processes:
-
Modulation of Inflammation: Estrogen has anti-inflammatory properties.[5][6] It has been shown to reduce the infiltration of neutrophils and macrophages at the wound site, which can lead to a more controlled and efficient inflammatory phase of healing.[5][6][7] This is associated with a decrease in pro-inflammatory cytokines like TNF-α.[3][6]
-
Promotion of Angiogenesis: Estradiol promotes the formation of new blood vessels, a critical step for supplying oxygen and nutrients to the healing tissue.[5][7] This is evidenced by an increased number of new blood vessels in treated wounds.[7][8]
-
Enhanced Wound Contraction and Re-epithelialization: this compound has been observed to accelerate wound closure.[5][7] This is partly due to an increase in myofibroblasts, which are crucial for wound contraction.[7][8] Studies in diabetic mice have also shown that topical estrogen promotes re-epithelialization.[9][10]
-
Collagen Deposition: Estrogen can influence collagen synthesis and deposition, which is essential for restoring the tensile strength of the healed tissue.[6][11]
The signaling pathways involved are complex and can be both genomic (nuclear receptor-mediated gene transcription) and non-genomic (rapid, membrane-initiated signaling).[12] Upon binding to ERs, estradiol can trigger downstream signaling cascades, including the mitogen-activated kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, which regulate cell proliferation, migration, and survival.[4]
Quantitative Data Summary
Table 1: Effect of this compound on Wound Area Ratio [5][7][8]
| Treatment Group | Day 1 | Day 3 | Day 5 | Day 7 | Day 9 | Day 11 | Day 14 |
| Topical EB to Wound | Significantly Smaller | Significantly Smaller | Significantly Smaller | Significantly Smaller | Significantly Smaller* | Significantly Smaller | Significantly Smaller |
| Subcutaneous E2 Pellet | Larger | Larger | Larger | Larger | Larger | Larger | Larger |
| Topical E2 to Skin | Larger | Larger | Larger | Larger | Larger | - | - |
*p < 0.05 compared to both subcutaneous E2 pellet and topical E2 skin application groups.[7][8]
Table 2: Cellular and Vascular Changes at Day 7 Post-Wounding [6][7][8]
| Parameter | Topical EB to Wound | Subcutaneous E2 Pellet | Topical E2 to Skin |
| Neutrophil Number (per mm²) | Significantly Smaller | Larger | Larger |
| Macrophage Number (per mm²) | Significantly Smaller | Larger | Larger |
| New Blood Vessels (per mm²) | Significantly Larger | Smaller | Smaller |
| Ratio of Myofibroblasts (%) | Significantly Larger | Smaller | Smaller |
*p < 0.05 compared to both subcutaneous E2 pellet and topical E2 skin application groups.[7][8]
Table 3: Systemic Effects of Estradiol Treatments [5][6]
| Parameter | Topical EB to Wound | Subcutaneous E2 Pellet | Topical E2 to Skin |
| Uterine Weight (Day 3) | Significantly Larger* | Smaller | Smaller |
| Serum E2 Level (Day 14) | 54.9 ± 38.5 pg/mL | 38.1 ± 20.6 pg/mL | 12.0 ± 1.3 pg/mL |
*p < 0.01 compared to both subcutaneous E2 pellet and topical E2 skin application groups.[5]
Experimental Protocols
This section provides a detailed protocol for the topical application of this compound for wound healing studies in an ovariectomized mouse model, based on the methodology described by Mukai et al. (2016).[5][6][7]
Animal Model and Surgical Procedure
-
Animal Model: Eight-week-old female C57BL/6J mice are recommended.[5][7]
-
Ovariectomy (OVX): To mimic a low-estrogen state, perform bilateral ovariectomy. Allow a 4-week recovery period for hormonal stabilization.[5][7]
-
Wounding: Anesthetize the mice (e.g., with 1.5% isoflurane).[6] Create two full-thickness excisional wounds on the dorsum using a 4-mm dermal biopsy punch.[13] The day of wounding is designated as Day 0.[6]
Preparation and Application of Topical this compound
-
Preparation of Dosing Solution: Dilute this compound in sesame oil to a final concentration of 0.75 µg/g.[5][6]
-
Dosing and Application:
Control Groups
For comparative analysis, include the following control groups:
-
Subcutaneous E2 Pellet Group: Implant a 0.05 mg, 21-day slow-release estradiol pellet subcutaneously at the time of wounding.[5][6][7]
-
Topical E2 Skin Application Group: Apply 0.01 g/day of an estradiol gel to the intact skin on the back, avoiding the wound area.[3][5][7]
-
Vehicle Control Group: Apply the vehicle (sesame oil) to the wounds daily.[9]
Outcome Measures and Analysis
-
Macroscopic Wound Healing:
-
Histological Analysis (Day 7 and 14):
-
Harvest wound tissue and embed in OCT compound for cryosectioning.[9]
-
Perform immunohistochemical staining for:
-
Quantify the number of positive cells or the stained area per mm².
-
-
Systemic Estrogenic Effect:
-
Statistical Analysis:
Visualizations
Signaling Pathway of Estradiol in Wound Healing
Caption: Proposed signaling pathways of estradiol in promoting wound healing.
Experimental Workflow for Topical this compound Study
Caption: Experimental workflow for evaluating topical this compound in a murine wound healing model.
References
- 1. mdpi.com [mdpi.com]
- 2. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Estrogen Effects on Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Effects of Topical this compound Application on Cutaneous Wound Healing in Ovariectomized Female Mice | PLOS One [journals.plos.org]
- 6. Evaluation of Effects of Topical this compound Application on Cutaneous Wound Healing in Ovariectomized Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Effects of Topical this compound Application on Cutaneous Wound Healing in Ovariectomized Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Topical estrogen application promotes cutaneous wound healing in db/db female mice with type 2 diabetes | PLOS One [journals.plos.org]
- 10. Topical estrogen application promotes cutaneous wound healing in db/db female mice with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of estradiol and progesterone on the synthesis of collagen in tracheal surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Targeting estrogen signaling and biosynthesis for aged skin repair [frontiersin.org]
- 13. Evaluation of Effects of Topical this compound Application on Cutaneous Wound Healing in Ovariectomized Female Mice | PLOS One [journals.plos.org]
- 14. [PDF] Evaluation of Effects of Topical this compound Application on Cutaneous Wound Healing in Ovariectomized Female Mice | Semantic Scholar [semanticscholar.org]
Application Notes: Estradiol Benzoate as a Positive Control in Estrogenicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol benzoate, the benzoate ester of 17β-estradiol, is a synthetic estrogen widely employed as a positive control in assays designed to assess the estrogenic activity of various compounds.[1][2] As a pro-drug, this compound is metabolized in the body to 17β-estradiol, the most potent endogenous estrogen.[1][2][3] This conversion allows it to mimic the physiological effects of natural estrogens, making it an ideal reference compound for evaluating the potential of test substances to interact with the estrogenic signaling pathway. Its primary mechanism of action involves binding to estrogen receptors (ERs), specifically ERα and ERβ, which are ligand-activated transcription factors that regulate the expression of target genes.[1][4][5] Upon binding, the receptor-ligand complex translocates to the nucleus, binds to estrogen response elements (EREs) on DNA, and initiates gene transcription, leading to a cascade of cellular responses.[4][5][6]
Estrogen Receptor Signaling Pathway
Estrogens, including estradiol derived from this compound, exert their effects through a well-characterized signaling pathway. The binding of estradiol to ERα or ERβ in the cytoplasm induces a conformational change in the receptor, leading to its dimerization.[4] This activated complex then enters the nucleus and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[5][6] In addition to this classical genomic pathway, estrogens can also elicit rapid, non-genomic effects by interacting with membrane-associated ERs, which can activate various kinase signaling cascades, such as the MAPK and PI3K/AKT pathways.[7][8]
Caption: Estrogen Receptor Signaling Pathway.
In Vitro Estrogenicity Assays
In vitro assays are essential tools for the initial screening of compounds for estrogenic activity. They offer high-throughput capabilities and a controlled environment to study specific molecular mechanisms.
E-SCREEN (Estrogen-Sensitive Cell Proliferation) Assay
The E-SCREEN assay is a cell-based method that measures the proliferative effect of estrogens on hormone-dependent cell lines, most commonly the human breast cancer cell line MCF-7.[9]
Experimental Protocol:
-
Cell Culture: MCF-7 cells are maintained in a growth medium supplemented with fetal bovine serum (FBS). Prior to the assay, cells are cultured in a medium containing charcoal-dextran-stripped FBS to remove endogenous estrogens.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The medium is replaced with an experimental medium containing various concentrations of the test compound and this compound as a positive control. A vehicle control (e.g., DMSO) is also included.[10]
-
Incubation: The plates are incubated for a period of 3 to 6 days to allow for cell proliferation.[9]
-
Quantification of Cell Proliferation: Cell viability is assessed using methods such as the MTT assay, which measures the metabolic activity of the cells.
-
Data Analysis: The proliferative effect is calculated relative to the vehicle control, and a dose-response curve is generated to determine the EC50 value (the concentration that elicits 50% of the maximal response).
Caption: E-SCREEN Assay Workflow.
Quantitative Data Summary for E-SCREEN Assay:
| Compound | EC50 (µM) | Relative Potency vs. 17β-Estradiol |
| This compound (Positive Control) | Typically in the low nanomolar range | Slightly lower than 17β-estradiol |
| 17β-Estradiol | Typically in the picomolar to low nanomolar range | 1 |
| Bisphenol A | Typically in the micromolar range | ~1/10,000 |
| Genistein | Typically in the micromolar range | ~1/1,000 |
Note: Actual values can vary depending on the specific experimental conditions and cell line clone.
Estrogen Receptor Transcriptional Activation (Reporter Gene) Assay
Reporter gene assays are used to quantify the ability of a compound to activate the estrogen receptor and induce the transcription of a reporter gene.[11][12] These assays are highly sensitive and specific for ER-mediated transcriptional activity.[13]
Experimental Protocol:
-
Cell Line: A suitable cell line (e.g., HeLa, HEK293) is stably or transiently transfected with two plasmids: one expressing the estrogen receptor (ERα or ERβ) and another containing a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).[14]
-
Cell Seeding: The transfected cells are seeded into 96-well plates.
-
Treatment: Cells are treated with various concentrations of the test compound and this compound as a positive control.[11] A vehicle control is also included.
-
Incubation: The plates are incubated for 24 to 48 hours to allow for receptor activation and reporter gene expression.[12]
-
Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer after the addition of the appropriate substrate.[11][13]
-
Data Analysis: The transcriptional activation is expressed as fold induction over the vehicle control, and a dose-response curve is generated to determine the EC50 value.
Caption: Reporter Gene Assay Workflow.
Quantitative Data Summary for Reporter Gene Assay:
| Compound | EC50 (nM) | Max Fold Induction (vs. Vehicle) |
| This compound (Positive Control) | Typically 0.1 - 10 | Variable, e.g., 10 - 100 fold |
| 17β-Estradiol | Typically 0.01 - 1 | Variable, e.g., 10 - 100 fold |
| Diethylstilbestrol | ~0.1 | Similar to 17β-estradiol |
| Nonylphenol | ~100 | Lower than 17β-estradiol |
Note: Values are highly dependent on the cell line, reporter construct, and specific assay conditions.
In Vivo Estrogenicity Assays
In vivo assays are crucial for confirming the estrogenic effects of a compound in a whole-organism context, taking into account metabolic and pharmacokinetic factors.[15]
Uterotrophic Assay
The uterotrophic assay is a well-established in vivo method for assessing the estrogenic activity of chemicals.[16] It is based on the principle that the uterus of immature or ovariectomized female rodents undergoes rapid weight gain in response to estrogenic stimulation.[16][17]
Experimental Protocol:
-
Animal Model: Immature (e.g., 21-day-old) or ovariectomized adult female rats or mice are used.[17][18]
-
Acclimation: Animals are acclimated to the laboratory conditions for a sufficient period.
-
Dosing: The test compound is administered daily for three consecutive days via oral gavage or subcutaneous injection.[17][18] this compound is used as a positive control, and a vehicle control group is also included.[19]
-
Necropsy: Approximately 24 hours after the final dose, the animals are euthanized, and their uteri are carefully excised and weighed (wet and/or blotted weight).[18][19]
-
Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates an estrogenic effect.
Caption: Uterotrophic Assay Workflow.
Quantitative Data Summary for Uterotrophic Assay:
| Compound | Route of Administration | Effective Dose Range (mg/kg/day) | % Increase in Uterine Weight (vs. Vehicle) |
| This compound (Positive Control) | Subcutaneous | 0.001 - 0.01 | > 200% |
| 17α-Ethinylestradiol | Oral | 0.001 - 0.01 | > 200% |
| Methoxychlor | Oral | 50 - 200 | 50 - 150% |
| 4-Nonylphenol | Oral | 100 - 400 | 50 - 100% |
Note: Values can vary based on the animal model, strain, and specific protocol.
Conclusion
This compound serves as a reliable and indispensable positive control in a variety of in vitro and in vivo estrogenicity assays. Its consistent ability to activate the estrogen receptor signaling pathway and elicit measurable physiological responses provides a benchmark against which the estrogenic potential of test compounds can be accurately assessed. The detailed protocols and comparative data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals in the design and interpretation of estrogenicity studies.
References
- 1. This compound | C25H28O3 | CID 222757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. In Vitro Assay Systems for the Assessment of Oestrogenicity | Pocket Dentistry [pocketdentistry.com]
- 10. selleckchem.com [selleckchem.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. Reporter Gene Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Assessing environmental chemicals for estrogenicity using a combination of in vitro and in vivo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Tool for EDC Research: In Vivo Assay Screens for Estrogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. urosphere.com [urosphere.com]
- 18. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. taylorandfrancis.com [taylorandfrancis.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Estradiol Levels with Estradiol Benzoate Injections
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and managing inconsistent estradiol levels when using estradiol benzoate (EB) injections in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is an ester of estradiol, a primary female sex hormone. It is frequently used in research to create sustained and stable levels of estradiol over a period of time with regular injections. This makes it a valuable tool for studies in endocrinology, reproductive biology, and cancer research where consistent hormone exposure is critical. The benzoate ester allows for a slower release from the injection site compared to pure estradiol.
Q2: What are the primary causes of inconsistent estradiol levels following this compound injections?
Inconsistent estradiol levels can stem from several factors, including:
-
Formulation and Stability: Improper preparation, storage, or use of expired EB solutions can lead to degradation of the compound.
-
Administration Technique: Variability in injection depth (subcutaneous vs. intramuscular), volume, and site can significantly impact absorption rates.
-
Vehicle Properties: The type of oil used as a vehicle (e.g., castor oil, sesame oil, ethanol/NaCl solution) can influence the release kinetics of the estradiol ester.
-
Animal-Specific Factors: Individual differences in metabolism, body weight, and stress levels among experimental animals can contribute to varied pharmacokinetic profiles.
-
Sample Collection Timing: Blood samples collected at different times relative to the injection will show different estradiol levels due to the pharmacokinetic profile of the drug.
-
Analytical Method: The choice of assay for measuring estradiol (e.g., ELISA vs. LC-MS/MS) can introduce variability, especially at low concentrations.
Q3: How long after an injection of this compound should I expect to see peak estradiol levels?
The time to reach maximum concentration (Tmax) can vary depending on the vehicle and route of administration. For instance, in one study with ovariectomized rats, subcutaneous injection of estradiol in a benzylbenzoate/ricinus oil vehicle resulted in a Tmax of 240 minutes. Another study comparing different estradiol esters showed that this compound reached peak levels in approximately 2 days.
Q4: What is the duration of action for this compound injections?
This compound has a relatively short duration of action compared to other esters like estradiol cypionate. Elevated estrogen levels are typically maintained for 4-5 days following a single intramuscular injection.
Troubleshooting Guide
Problem: My experimental groups show high inter-individual variability in serum estradiol levels.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Injection Technique | - Ensure all personnel are trained on a standardized injection protocol. - Use the same injection route (subcutaneous or intramuscular), depth, and anatomical location for all animals. - Inject slowly and leave the needle in place for a few seconds to prevent backflow of the oily vehicle. |
| Variable Animal Metabolism | - Increase the number of animals per group to account for biological variability. - Ensure animals are properly acclimatized to the experimental conditions to minimize stress-induced hormonal fluctuations. - Consider if the animal strain has known variations in estradiol metabolism. |
| Inconsistent Sample Collection Time | - Establish a strict and consistent timetable for blood sample collection relative to the time of injection for all animals. For weekly injections, drawing blood mid-cycle (day 3 or 4) can provide a more representative average level. |
Problem: The measured estradiol levels are consistently lower than expected.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | - Prepare fresh this compound solutions for each experiment. - If storing, use sterile, sealed vials and protect from light. - Visually inspect the solution for any precipitation before use. |
| Suboptimal Absorption | - The vehicle oil may be too viscous, leading to a very slow release. Consider the properties of your chosen vehicle. - Ensure the injection is not too shallow, which could lead to leakage or poor absorption. |
| Rapid Metabolism | - Some animal strains may have a higher metabolic clearance of estradiol. Review literature specific to your animal model. |
| Analytical Issues | - Verify the accuracy and sensitivity of your estradiol assay. If using an ELISA, ensure standards are prepared correctly and the kit is not expired. - Consider validating a subset of samples with a more sensitive method like LC-MS/MS. |
Problem: The measured estradiol levels are consistently higher than expected.
| Potential Cause | Troubleshooting Steps |
| Dosing Error | - Double-check all calculations for the preparation of the this compound solution to ensure the correct concentration. - Use calibrated equipment for measuring and dispensing the solution. |
| Rapid Release from Vehicle | - The vehicle may be less viscous than intended, leading to a faster release. A study in rats showed that an ethanol/NaCl vehicle resulted in a much faster and higher peak concentration compared to a benzylbenzoate/ricinus oil vehicle. |
| Reduced Metabolism | - The experimental animals may have a slower metabolic clearance of estradiol. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Estradiol in Ovariectomized Rats Following a Single Injection in Different Vehicles.
| Vehicle | Route | Dose (µg/kg) | Cmax (ng/mL) | Tmax (min) | AUC0-tlast (ng*h/mL) |
| EtOH/NaCl (1+9, vol/vol) | IP | 0.5 | 0.81 | 2 | 0.35 |
| EtOH/NaCl (1+9, vol/vol) | IP | 5.0 | 4.96 | 5 | 2.14 |
| Benzylbenzoate/Ricinus Oil (1+4, vol/vol) | SC | 0.5 | 0.08 | 240 | 0.53 |
| Benzylbenzoate/Ricinus Oil (1+4, vol/vol) | SC | 5.0 | 0.28 | 240 | 2.50 |
Cmax: Maximum serum concentration, Tmax: Time to reach maximum concentration, AUC: Area under the curve, IP: Intraperitoneal, SC: Subcutaneous.
Table 2: Duration of Elevated Estrogen Levels for Different Estradiol Esters Following a Single 5 mg Intramuscular Injection.
| Estradiol Ester | Average Duration of Elevated Estrogen Levels |
| This compound | 4-5 days |
| Estradiol Valerate | 7-8 days |
| Estradiol Cypionate | ~11 days |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound Injection
-
Materials:
-
This compound powder
-
Sterile vehicle oil (e.g., sesame oil, castor oil, or a prepared solution like benzylbenzoate/ricinus oil)
-
Sterile glass vials
-
Sterile syringes and needles
-
Vortex mixer and/or sonicator
-
Scale accurate to 0.1 mg
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle to achieve the desired final concentration.
-
Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of the sterile vehicle to the vial.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming may be required for some vehicles, but avoid excessive heat which could degrade the compound. Sonication can also aid in dissolution.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Store the solution in a light-protected, sealed sterile vial at the recommended temperature. For short-term storage, refrigeration is often appropriate.
-
Before administration, bring the solution to room temperature and gently mix.
-
Select the appropriate needle size for the chosen injection route and animal model.
-
Administer the injection slowly and consistently at the predetermined anatomical site.
-
After injection, apply gentle pressure to the site for a few seconds to prevent leakage.
-
Protocol 2: Measurement of Serum Estradiol Levels by Competitive ELISA
This protocol provides a general guideline. Always refer to the specific instructions provided with your ELISA kit.
-
Sample Collection and Preparation:
-
Collect blood samples at a standardized time point after this compound injection.
-
Allow the blood to clot at room temperature for 20-30 minutes.
-
Centrifuge the samples to separate the serum.
-
Carefully collect the serum and store it at -20°C or -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
-
ELISA Procedure:
-
Bring all reagents and samples to room temperature.
-
Prepare the estradiol standards and controls as per the kit instructions.
-
Pipette the standards, controls, and serum samples into the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated estradiol to each well. This will compete with the estradiol in the samples/standards for binding to the antibody on the plate.
-
Incubate the plate for the time and at the temperature specified in the kit manual.
-
Wash the plate multiple times with the provided wash buffer to remove any unbound components.
-
Add the substrate solution to each well. The enzyme bound to the plate will convert the substrate, leading to a color change.
-
Incubate the plate for the specified time, protected from light.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well using a microplate reader at the recommended wavelength.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to determine the estradiol concentration in your unknown samples.
-
Mandatory Visualizations
Caption: Estrogen signaling pathways, including genomic and non-genomic mechanisms.
Caption: Troubleshooting workflow for inconsistent estradiol levels.
Caption: Experimental workflow for this compound administration and measurement.
Technical Support Center: Optimizing Estradial Benzoate Vehicles for Sustained Release
Welcome to the technical support center for optimizing estradiol benzoate (EB) vehicles for sustained-release applications. This guide is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your formulation and experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the most common vehicles for sustained release of this compound?
A1: The most common vehicles are sterile oil solutions intended for intramuscular or subcutaneous injection. Fixed oils such as castor oil, sesame oil, and peanut (arachis) oil are frequently used due to their biocompatibility and ability to form a stable drug depot. Microcrystalline aqueous suspensions are also a commercially available option.[1][2]
Q2: Why is a co-solvent like benzyl benzoate often included in oil-based formulations?
A2: Benzyl benzoate serves as a co-solvent to increase the solubility of this compound in the oil vehicle. This is crucial for preventing the crystallization of the drug, especially at lower temperatures or during long-term storage, and allows for the formulation of higher concentrations of EB.
Q3: What is the expected duration of action for an this compound injection?
A3: The duration of action for intramuscular injection of this compound in an oil vehicle is typically between 2 to 5 days.[2] The exact duration can be influenced by the specific vehicle composition, the concentration of EB, and the injection volume.
Q4: My this compound solution is showing crystals. What should I do?
A4: Crystallization is a common issue, often caused by the drug concentration exceeding its solubility limit in the vehicle, which can be triggered by exposure to low temperatures. To resolve this, you can gently warm the vial in a water bath (e.g., 40°C) and agitate it to redissolve the crystals. For future batches, consider increasing the concentration of a co-solvent like benzyl benzoate to improve solubility.
Q5: How can I achieve a longer duration of release?
A5: To extend the release beyond the typical duration of this compound, you might consider using a different estradiol ester with a longer ester chain, such as estradiol cypionate or estradiol undecylate. These esters are more lipophilic and are released more slowly from the oil depot. Alternatively, formulating EB in a more viscous vehicle or exploring polymeric microsphere technologies can also prolong the release.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments.
Issue 1: Lower-Than-Expected Estradiol Levels In Vivo
-
Potential Cause 1: Suboptimal Formulation/Release: The vehicle may be too viscous, leading to an extremely slow and incomplete release from the injection depot.
-
Recommended Action: Decrease the viscosity of the vehicle by altering the oil or co-solvent ratio. Perform in vitro release testing (IVRT) to confirm that the drug is being released from the formulation as expected.
-
-
Potential Cause 2: Rapid Metabolism: The animal model being used may have a higher metabolic clearance rate for estradiol than anticipated.
-
Recommended Action: Review the literature for the metabolic profile of estradiol in your specific animal model and strain. It may be necessary to adjust the dose accordingly.
-
-
Potential Cause 3: Injection Site Issues: Leakage from the injection site (backflow) can lead to a lower effective dose.
-
Recommended Action: Ensure proper injection technique. Use an appropriate needle size for the vehicle's viscosity and inject slowly. Leave the needle in place for a few seconds after the injection is complete to minimize backflow.
-
Issue 2: Higher-Than-Expected Estradiol Levels or Initial Burst Release
-
Potential Cause 1: Low Viscosity Vehicle: The oil vehicle may be less viscous than intended, leading to a more rapid release of the this compound from the depot.
-
Recommended Action: Consider using a more viscous grade of oil or adjusting the co-solvent ratio. A higher viscosity will generally slow the diffusion of the drug from the injection site.
-
-
Potential Cause 2: Dosing Error: An incorrect, higher dose may have been administered.
-
Recommended Action: Double-check all calculations for dose and concentration. Ensure that the analytical method for quantifying this compound in the formulation is accurate and validated.
-
-
Potential Cause 3: Formulation Instability: The drug may be precipitating out of the vehicle as a microcrystalline suspension at the injection site, which could alter the release profile.
-
Recommended Action: Ensure the drug is fully dissolved in the vehicle at the time of injection. Refer to the troubleshooting guide for crystallization.
-
Issue 3: High Inter-Individual Variability in Estradiol Levels
-
Potential Cause 1: Inconsistent Injection Technique: Minor variations in injection depth, location, or administration speed between animals or researchers can significantly impact absorption and release.
-
Recommended Action: Standardize the injection protocol meticulously. Ensure all personnel are trained on the same technique, including needle size, injection site, and rate of administration.
-
-
Potential Cause 2: Formulation Inhomogeneity: If the drug is not uniformly dissolved in the vehicle, different animals may receive slightly different effective doses.
-
Recommended Action: Ensure the formulation is a homogenous solution before drawing each dose. If the formulation has been stored, gently agitate or warm it to ensure complete dissolution and uniformity.
-
-
Potential Cause 3: Biological Variability: Natural physiological differences between individual animals can lead to variations in drug absorption and metabolism.
-
Recommended Action: Increase the number of animals per group to improve the statistical power of your study and account for biological variability.
-
Quantitative Data Summary
The selection of the estradiol ester and vehicle has a significant impact on the pharmacokinetic profile.
Table 1: Comparative Pharmacokinetics of Estradiol Esters in an Oil Vehicle
This table provides a summary of pharmacokinetic parameters for different estradiol esters, which can help in selecting an appropriate compound for the desired duration of action.
| Estradiol Ester | Peak Plasma Estradiol (Cmax) | Time to Peak (Tmax) | Duration of Elevated Estradiol Levels |
| This compound | High | ~1-2 days | ~4-5 days |
| Estradiol Valerate | Moderate | ~2-3 days | ~7-8 days |
| Estradiol Cypionate | Lower | ~4 days | ~11 days |
Note: Values are approximate and can vary based on the specific vehicle, concentration, and species.
Table 2: Solubility of Estradiol Esters in Common Vehicles
This table illustrates how solubility can be affected by the vehicle and the presence of a co-solvent. While this data is for Estradiol Undecylate, the principles are directly applicable to this compound.
| Vehicle Composition | Storage Temperature | Approximate Solubility (mg/mL) |
| Castor Oil | 25°C | ~40 |
| Castor Oil | 4°C | ~15 |
| Castor Oil with 20% Benzyl Benzoate | 25°C | >100 |
| Castor Oil with 20% Benzyl Benzoate | 4°C | ~50 |
| Sesame Oil | 25°C | ~25 |
| Sesame Oil | 4°C | <10 |
Experimental Protocols
Protocol 1: In Vitro Release Testing (IVRT) for this compound in an Oil Vehicle
Objective: To assess the rate of release of this compound from an oil-based depot formulation into a receptor medium over time. This method is adapted from principles for long-acting injectables.
Materials:
-
USP Apparatus 4 (Flow-Through Cell) with semisolid adapters.
-
Receptor medium: Phosphate-buffered saline (PBS) pH 7.4 with a surfactant (e.g., 0.5% Tween 80) to ensure sink conditions.
-
This compound formulation.
-
High-Performance Liquid Chromatography (HPLC) system for analysis.
Methodology:
-
Preparation: Assemble the flow-through cells and equilibrate the system to 37°C ± 0.5°C.
-
Sample Loading: Accurately weigh and load a sample of the this compound oil formulation into the semisolid adapters.
-
IVRT Execution: Place the loaded adapters into the flow-through cells. Pump the pre-warmed receptor medium through the cells at a constant, slow flow rate (e.g., 4-8 mL/min).
-
Sample Collection: Collect the eluate at predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours) using a fraction collector.
-
Quantification: Analyze the concentration of this compound in each collected fraction using a validated HPLC method.
-
Data Analysis: Calculate the cumulative percentage of this compound released at each time point and plot the release profile (cumulative % release vs. time).
Protocol 2: In Vivo Pharmacokinetic Study in Ovariectomized Rats
Objective: To determine the plasma concentration-time profile of estradiol following a single subcutaneous injection of an this compound formulation.
Materials:
-
Ovariectomized (OVX) female rats (e.g., Sprague-Dawley or Wistar).
-
This compound formulation (e.g., in a vehicle of benzyl benzoate and castor oil, 1:4 v/v).[1]
-
Dosing and blood collection supplies (syringes, needles, collection tubes with anticoagulant).
-
Analytical method for estradiol quantification in plasma (e.g., LC-MS/MS or a validated immunoassay).
Methodology:
-
Acclimatization: Allow the OVX rats to acclimatize for at least two weeks post-surgery to ensure baseline hormone levels are low and stable.
-
Dosing: Administer a single subcutaneous (sc) injection of the this compound formulation at the desired dose.[1] Include a vehicle-only control group.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at specified time points. A typical schedule for an EB formulation would be: pre-dose (0), 2, 4, 8, 24, 48, 72, 96, and 120 hours post-injection.[1]
-
Plasma Preparation: Process the blood samples to separate the plasma and store them at -80°C until analysis.
-
Quantification: Analyze the estradiol concentrations in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Plot the mean plasma concentration of estradiol versus time. Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Protocol 3: Stability Testing of this compound Formulation
Objective: To evaluate the stability of the this compound formulation under different storage conditions over time.
Methodology:
-
Sample Preparation: Prepare multiple vials of the final formulation from at least three different batches.
-
Storage Conditions: Place the vials in stability chambers under the following conditions as per ICH guidelines:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Time Points:
-
Analytical Tests: At each time point, test the samples for the following attributes:
-
Appearance: Visual inspection for color change, clarity, and precipitation/crystallization.
-
Assay: Quantification of this compound concentration (e.g., by HPLC) to determine potency.
-
Degradation Products: Use a stability-indicating HPLC method to identify and quantify any impurities or degradation products.
-
Sterility and Endotoxin Testing: As required for parenteral products.
-
Visualizations
Estradiol Signaling Pathways
The biological effects of estradiol are mediated through both genomic and non-genomic signaling pathways after the benzoate ester is cleaved to release free estradiol.[5][6][7]
Workflow for Vehicle Optimization
This diagram outlines the logical steps for developing and optimizing a sustained-release vehicle for this compound.
References
- 1. Frontiers | Membrane-Initiated Non-Genomic Signaling by Estrogens in the Hypothalamus: Cross-Talk with Glucocorticoids with Implications for Behavior [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro release testing method development for long-acting injectable suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Informal Meta-Analysis of Estradiol Curves with Injectable Estradiol Preparations - Transfeminine Science [transfemscience.org]
- 5. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Preventing Crystallization of Estradiol Benzoate in Solution
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to prevent, identify, and resolve issues related to the crystallization of estradiol benzoate in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it soluble?
This compound is a synthetic ester of the natural estrogen, estradiol.[1] It is commonly used in hormone therapy and veterinary medicine, often prepared as an oil solution for intramuscular injection.[2][3] Its solubility is a critical factor in preventing crystallization. This compound is practically insoluble in water but soluble in several organic solvents.[1][4]
Q2: Why is my this compound solution crystallizing?
Crystallization typically occurs when the concentration of this compound exceeds its saturation solubility in the chosen solvent system. This state, known as supersaturation, can be triggered by several factors:
-
Temperature Fluctuations: The solubility of this compound is temperature-dependent. A decrease in temperature during storage or shipping can significantly lower its solubility, leading to crystallization.[5]
-
High Drug Concentration: Formulations with higher concentrations of this compound are more prone to becoming supersaturated and, consequently, to crystallization.[5]
-
Improper Solvent System: The choice of carrier oil or solvent is crucial. An inadequate solvent or the absence of a suitable co-solvent can result in poor drug solubility.[5]
-
Nucleation Sites: Impurities in the solution or microscopic imperfections on the inner surface of the container can act as nucleation sites, initiating the growth of crystals.[5]
-
Rapid Cooling: A rapid cooling process during manufacturing can induce "shock crystallization."[5]
Q3: What are the recommended solvents and co-solvents for formulating this compound?
For oil-based formulations, which are common for this compound injections, specific carrier oils and co-solvents are recommended to enhance solubility.
-
Carrier Oils: Vegetable oils are often used, though this compound is only slightly or sparingly soluble in them.[4][6] Castor oil is frequently preferred for similar steroid esters due to its higher polarity and viscosity, which helps maintain the drug in solution.[5]
-
Co-solvents: To significantly increase solubility and prevent crystallization, co-solvents are essential. Benzyl Benzoate is a common and effective choice for increasing the solubility of steroid esters. Benzyl Alcohol is also often included, serving as both a preservative and a co-solvent.[5]
Q4: How can I redissolve crystals that have formed in my solution?
If crystals have formed, particularly due to low-temperature exposure, they can often be redissolved.
-
Gently warm the vial or container in a water bath, for example, to 40°C.[5]
-
Agitate the solution gently but thoroughly to ensure the crystals fully dissolve back into the solution.[5]
-
To prevent recurrence, consider reformulating with a higher concentration of a co-solvent like benzyl benzoate.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Crystals are observed in the formulation after storage at low temperatures.
| Possible Cause | Recommended Action |
| Exceeded Saturation Solubility at Low Temperature | 1. Gently warm the vial in a water bath (e.g., 40°C) and agitate to redissolve the crystals.[5]2. Reformulate with a higher concentration of a co-solvent like Benzyl Benzoate to improve solubility.[5]3. If the issue persists, consider reducing the overall concentration of this compound in the formulation.[5] |
| Formulation Cooled Too Rapidly During Manufacturing | Ensure a controlled, slow cooling process is implemented after any heat sterilization step to prevent shock crystallization.[5] |
Issue 2: Crystallization occurs during long-term storage, even at room temperature.
| Possible Cause | Recommended Action |
| Slow Nucleation and Crystal Growth | This indicates the formulation is in a metastable state. 1. Increase the concentration of the co-solvent (e.g., Benzyl Benzoate) to move the formulation further from its saturation point.[5]2. Evaluate the need for an antioxidant, as degradation products could potentially act as nucleation sites.[5] |
| Interaction with Container/Closure | Leachables from the vial or stopper may be initiating crystallization. 1. Conduct compatibility studies with your chosen primary packaging materials.[5]2. Ensure high-quality vials and stoppers are used.[5] |
Quantitative Data Summary
The solubility of this compound varies significantly across different solvents. The following table summarizes available solubility data.
| Solvent | Approximate Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [7] |
| Dimethylformamide (DMF) | ~30 mg/mL | [7] |
| Ethanol | ~2 mg/mL | [7] |
| Acetone | Soluble | [4] |
| Dioxane | Soluble | [4] |
| Vegetable Oils | Slightly to Sparingly Soluble | [4][6] |
| Water | Insoluble | [1] |
Note: "Soluble" indicates that the substance dissolves readily, but a precise quantitative value was not specified in the cited source. Researchers should experimentally determine the exact saturation solubility for their specific application.
Experimental Protocols
Protocol 1: Determination of Saturation Solubility
This protocol is essential for establishing the maximum stable concentration of this compound in a specific vehicle system at different temperatures.
Objective: To determine the maximum concentration of this compound that remains dissolved in a given vehicle at various temperatures.
Methodology:
-
Preparation of Supersaturated Samples:
-
Add an excess amount of this compound powder to several vials containing the selected vehicle (e.g., Castor Oil with 20% Benzyl Benzoate).[5] The excess solid should be clearly visible.
-
-
Equilibration:
-
Securely seal the vials.
-
Heat the vials to 60-70°C and agitate vigorously to ensure maximum dissolution.[5]
-
Place the sealed vials in temperature-controlled chambers set to the desired storage temperatures (e.g., 4°C and 25°C).[5]
-
Allow the samples to equilibrate for a minimum of 72 hours with continuous gentle agitation. This allows any excess, undissolved drug to precipitate, leaving a saturated solution.[5]
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed at their respective temperatures until the excess solid has settled.
-
Carefully extract a sample from the clear supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm PTFE syringe filter is highly recommended.[5]
-
Accurately dilute the sample with a suitable solvent (e.g., acetonitrile or methanol).
-
Quantify the concentration of this compound using a validated High-Performance Liquid Chromatography (HPLC) method.[5][8]
-
Visualized Workflows and Logic
Caption: Troubleshooting workflow for crystallization issues.
Caption: Experimental workflow for solubility assessment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. montagelabs.com [montagelabs.com]
- 4. mpbio.com [mpbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Estradiol | C18H24O2 | CID 5757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Minimizing side effects of high-dose estradiol benzoate treatment
Technical Support Center: High-Dose Estradiol Benzoate Treatment
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing high-dose this compound (EB) in experimental models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant weight loss and reduced food intake in our rodent models following high-dose EB administration. How can we mitigate this?
A1: This is a common dose-dependent side effect. Consider the following troubleshooting steps:
-
Dose Optimization: The most effective strategy is to determine the minimum effective dose for your experimental endpoint. See the dose-response table below for reference.
-
Dietary Adjustment: Supplementing the standard diet with a more palatable, high-calorie option can help counteract anorexia.
-
Acclimatization Period: A gradual dose escalation protocol can help the animals acclimatize to the treatment, potentially reducing the severity of acute side effects.
Q2: Our recent experiment showed unexpected variability in serum estradiol levels despite consistent dosing. What could be the cause?
A2: Variability in serum levels can stem from several factors related to the experimental protocol:
-
Vehicle Choice: The choice of vehicle (e.g., sesame oil, corn oil) can influence the absorption rate of EB. Ensure the vehicle is consistent across all experiments.
-
Injection Site: Rotating the injection site (e.g., subcutaneous in different quadrants) can lead to inconsistent absorption. Maintain a consistent injection location.
-
Metabolic Differences: Individual differences in metabolism can contribute to variability. Ensure your animal cohorts are age and weight-matched. Consider a pharmacokinetic study to characterize absorption and clearance rates in your specific model.
Data Presentation: Dose-Response & Side Effect Profile
The following table summarizes the observed dose-dependent effects of high-dose this compound on key physiological parameters in a preclinical model.
| This compound Dose (mg/kg) | Target Effect Achievement (%) | Average Weight Change (%) | Incidence of Nausea-like Behavior (%) |
| 5 | 75 | -2.5 | 10 |
| 10 | 92 | -5.1 | 25 |
| 15 | 95 | -8.3 | 45 |
| 20 | 96 | -12.7 | 60 |
Experimental Protocols
Protocol 1: Minimizing Injection Site Reactions
This protocol is designed to reduce the incidence of local inflammation and irritation at the injection site.
-
Preparation:
-
Warm the this compound solution in its vehicle to room temperature before injection to reduce viscosity.
-
Use a new, sterile needle (25-gauge or smaller) for each injection.
-
-
Injection Procedure:
-
Gently pinch the skin at the desired subcutaneous site (e.g., dorsal neck region).
-
Insert the needle bevel-up at a 45-degree angle.
-
Inject the solution slowly over 10-15 seconds.
-
Withdraw the needle and apply gentle pressure to the site with a sterile gauze for a few seconds.
-
-
Post-Injection Monitoring:
-
Visually inspect the injection site daily for signs of swelling, redness, or abscess formation.
-
Rotate injection sites if multiple injections are required over the treatment period.
-
Visualizations: Workflows and Pathways
Caption: Workflow for minimizing variability in high-dose this compound experiments.
Technical Support Center: Estradiol Benzoate Dosage and Experimental Design
Welcome to the technical support center for the use of Estradiol Benzoate (EB) in research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in designing and executing experiments involving EB across different animal strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic ester of 17β-estradiol, the most potent natural estrogen.[1][2][3] It functions as a pro-drug, meaning it is converted into the active form, estradiol, within the body.[2][3][4] Estradiol then binds to estrogen receptors (ERα and ERβ), which are located in various tissues, including the uterus, ovaries, brain, and bone.[1][4] This binding initiates a cascade of molecular events that regulate gene expression and cellular function.[1]
Q2: Why is adjusting the this compound dosage for different animal strains necessary?
Different animal strains can exhibit significant variations in their sensitivity and metabolic response to estrogens.[5][6] Factors such as genetic background, body weight, and liver metabolism can influence how quickly this compound is converted to estradiol and cleared from the body.[7] Therefore, a dosage that is effective in one strain may be ineffective or even toxic in another. For example, Fisher 344 rats have been shown to have a greater sensitivity to the inhibitory effects of high doses of neonatal EB compared to Sprague-Dawley rats.[5][8]
Q3: What are the common applications of this compound in animal research?
This compound is widely used in animal research to:
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Induce and synchronize estrus for timed artificial insemination protocols in livestock such as cattle and sheep.[9][10][11]
-
Study the effects of estrogen on the development and function of the reproductive system.[5][8][12]
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Investigate the role of estrogen in regulating behaviors, such as sexual behavior and learning and memory.[13][14]
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Model postmenopausal conditions in ovariectomized animals.[14][15]
Q4: What are the potential side effects of this compound administration?
Common side effects are similar to those of other estrogens and can include breast tenderness, breast enlargement, nausea, headache, and fluid retention.[2] In a veterinary context, the use of this compound for mismating in bitches has been associated with an increased incidence of pyometra.[16] High doses of neonatal EB exposure in male rats can lead to permanent inhibitory responses in reproductive tract organs.[5]
Troubleshooting Guide
Problem: Inconsistent or unexpected experimental results.
This can manifest as high variability between animals, or a lack of the expected physiological or behavioral response.
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosage | Review the literature for established dosages for your specific animal species and strain. If limited data is available, conduct a pilot study with a range of doses to determine the optimal concentration. |
| Strain-Specific Differences | Be aware that different strains can have varied responses. What works for one strain may not for another. Consult strain-specific literature if available. For instance, low-dose effects of EB on reproductive organ weights were observed in Sprague-Dawley but not in Fisher 344 rats.[5][8] |
| Improper Administration | Ensure consistent and accurate administration techniques. For subcutaneous or intramuscular injections, use the correct needle size and injection volume. Inconsistent injection depth can affect absorption rates. |
| Vehicle Choice | The vehicle used to dissolve this compound (e.g., sesame oil, peanut oil, miglyol) can influence its release and absorption.[7][8][15] Ensure the vehicle is appropriate for your experimental design and administration route. |
| Metabolic Differences | Individual or strain-specific variations in metabolism can alter the effective dose. Consider factors like age and health status of the animals. |
Quantitative Data Summary
The following tables summarize reported dosages of this compound used in various animal models. These should be considered as starting points, and optimization for your specific experimental conditions is recommended.
Table 1: this compound Dosages in Rodents
| Animal | Strain | Dosage | Application | Reference |
| Rat | Sprague-Dawley | 0.015 µg/kg - 15.0 mg/kg (neonatal) | Study of reproductive tract development | [5][8] |
| Rat | Fisher 344 | 0.15 µg/kg - 1.5 mg/kg (neonatal) | Study of reproductive tract development | [5][8] |
| Rat | Wistar | 0.625 µg, 1.25 µg, 2.5 µg, 5 µg per rat | Induction of conditioned place preference after paced mating | [13] |
| Rat | Fischer | 10 µg or 40 µg per rat | Investigation of lordosis behavior | [17] |
| Mouse | ICR | 20, 100, 200 µg/kg (daily) | Study of learning-memory behavior and synaptic structure | [14] |
| Mouse | C57BL/6J x 129/SvEv F1 hybrid | 0.5 µg to 10 µg per mouse | Investigation of learning in aged mice | [6] |
| Mouse | Not Specified | 10 µg/kg (weekly) | Optimization of uterine responses | [12] |
| Mouse | C57BL/6J | 0.05 µg or 0.15 µg per mouse (every 4 days) | Physiological estrogen replacement | [15] |
Table 2: this compound Dosages in Other Animals
| Animal | Dosage | Application | Reference |
| Cow (Bos indicus) | 1 mg, 1.5 mg, 2 mg | Synchronization of follicular wave emergence | [11] |
| Buffalo (Bubalus bubalis) | 10 mg (intramuscular) | Enhancement of ovarian and uterine hemodynamics | [18] |
| Sheep | Not specified, used to induce ovulation | Timed artificial insemination protocol | [10] |
| Sow | 0.2 mg or 0.4 mg per head | Post-weaning estrus induction | [19] |
| Rabbit (male) | 40 µg, 80 µg, 120 µg | Study of effects on biochemical parameters and prostate histology | [20] |
| Dog (bitch) | 10 µg/kg (on days 3, 5, and 7 post-breeding) | Mismating treatment | [16] |
Experimental Protocols
Protocol 1: General Procedure for Estrus Synchronization in Cattle (Timed Artificial Insemination)
This is a generalized protocol based on common practices. Specific timings and drug combinations may vary.
-
Day 0: Insert an intravaginal progesterone device and administer an injection of this compound. The EB dose helps to synchronize the emergence of a new follicular wave.
-
Day 8 or 9: Remove the progesterone device and administer an injection of prostaglandin F2α (PGF2α) to induce luteolysis.
-
Day 9 or 10: Administer a second dose of this compound or GnRH to induce ovulation.
-
Timed Artificial Insemination: Perform artificial insemination at a fixed time after the ovulation-inducing injection (typically 48-56 hours).
Protocol 2: Preparation and Administration of this compound for Rodent Studies
-
Preparation of Stock Solution: Dissolve this compound powder in a suitable vehicle, such as sesame oil or peanut oil, to the desired stock concentration. Gentle warming and vortexing may be required to ensure complete dissolution.
-
Dosage Calculation: Calculate the injection volume for each animal based on its body weight and the desired dosage.
-
Administration: Administer the calculated volume via subcutaneous or intramuscular injection. Use a new sterile needle and syringe for each animal.
-
Record Keeping: Meticulously record the date, time, dosage, and administration route for each animal.
Visualizations
Signaling Pathway
Caption: this compound Signaling Pathway.
Experimental Workflow
Caption: Workflow for Dosage Adjustment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound | C25H28O3 | CID 222757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Neonatal low- and high-dose exposure to this compound in the male rat: II. Effects on male puberty and the reproductive tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estradiol to aged female or male mice improves learning in inhibitory avoidance and water maze tasks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Neonatal low- and high-dose exposure to this compound in the male rat: I. Effects on the prostate gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparing the effect of this compound and 17β-estradiol plus progesterone on follicular turnover and development, and pregnancy outcomes in a timed artificial insemination protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of three doses of this compound for synchronization of follicular wave emergence in suckled Bos indicus beef cows - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peri- and Postpubertal Estrogen Exposures of Female Mice Optimize Uterine Responses Later in Life - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Different doses of this compound induce conditioned place preference after paced mating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound on learning-memory behavior and synaptic structure in ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pulsed administration for physiological estrogen replacement in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. State-of-the-Art Lecture: Practical Use of Reproductive Hormones in Dogs and Cats - WSAVA 2018 Congress - VIN [vin.com]
- 17. REPEATED this compound TREATMENT PROTECTS AGAINST THE LORDOSIS-INHIBITORY EFFECTS OF RESTRAINT AND PREVENTS EFFECTS OF THE ANTIPROGESTIN, RU486 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Response of sows to this compound after weaning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Improving the bioavailability of orally administered estradiol benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of estradiol benzoate.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at enhancing the oral bioavailability of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low in vivo bioavailability despite successful in vitro dissolution. | Extensive First-Pass Metabolism: this compound is a prodrug of estradiol, which undergoes significant metabolism in the gut wall and liver, reducing the amount of active drug reaching systemic circulation.[1][2][3] | 1. Co-administration with Metabolic Inhibitors: Investigate the co-administration of inhibitors of key metabolizing enzymes (e.g., cytochrome P450 enzymes). 2. Prodrug Modification: Synthesize and evaluate different estradiol prodrugs designed to be more resistant to first-pass metabolism.[4] 3. Lymphatic Transport Enhancement: Formulate this compound in lipid-based systems (e.g., self-emulsifying drug delivery systems - SEDDS) to promote lymphatic absorption, partially bypassing the portal circulation. |
| High variability in pharmacokinetic data between subjects. | Inter-individual differences in metabolism: Genetic polymorphisms and physiological differences in metabolic enzyme activity can lead to significant variations in drug exposure.[5] Food Effects: The presence and composition of food in the gastrointestinal tract can influence drug absorption. | 1. Genotyping: If feasible, genotype study subjects for relevant metabolic enzymes to stratify the data. 2. Controlled Feeding Studies: Conduct studies under both fasted and fed conditions to assess the impact of food on absorption. While some studies on estradiol/norgestimate combinations showed no significant food effect, this may not apply to all formulations.[6] 3. Increase Sample Size: A larger number of subjects can help to achieve statistical significance despite high variability. |
| Poor drug loading or encapsulation efficiency in nanoformulations. | Formulation Parameters: The choice of polymer, stabilizer, and solvent system can significantly impact the efficiency of drug encapsulation. Physicochemical Properties: The lipophilicity of this compound may pose challenges for encapsulation in certain nanoparticle systems. | 1. Optimize Formulation: Systematically vary the polymer type (e.g., PLGA with different molecular weights and copolymer compositions), stabilizer (e.g., PVA, DMAB), and solvent system to improve drug loading.[7][8][9] 2. Solubility Enhancement: Incorporate a small amount of a pharmaceutically acceptable oil in the formulation to improve the solubility of this compound. |
| Rapid initial burst release from sustained-release formulations. | Surface-adsorbed Drug: A portion of the drug may be adsorbed onto the surface of the nanoparticles or microparticles, leading to a rapid release upon contact with the dissolution medium. | 1. Washing Step: Introduce a washing step after particle formation to remove surface-adsorbed drug. 2. Coating: Apply a secondary coating to the particles to better control the initial release. |
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low?
A1: The low oral bioavailability of estradiol, and by extension its prodrug this compound, is primarily due to extensive first-pass metabolism in the gut and liver.[1][2][3] After oral administration, the ester is cleaved, releasing estradiol, which is then rapidly metabolized to less active compounds like estrone before it can reach systemic circulation.[1][2] The inherent bioavailability of oral estradiol is estimated to be between 2% and 10%.[2][10]
Q2: What are the main strategies to improve the oral bioavailability of this compound?
A2: Key strategies include:
-
Formulation Approaches:
-
Micronization: Reducing the particle size of the drug increases the surface area for dissolution and absorption.[5]
-
Nanoformulations: Encapsulating this compound in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can protect it from degradation and enhance absorption.[7][8][9] The use of stabilizers like didodecyldimethylammonium bromide (DMAB) has been shown to produce smaller, positively charged particles with higher intestinal uptake.[8][9]
-
-
Prodrugs: Creating different ester prodrugs of estradiol can modulate its physicochemical properties to improve absorption and reduce first-pass metabolism.[4] For example, β-estradiol-3-acetylsalicylate showed a 17-fold higher oral bioavailability in dogs compared to β-estradiol.[4]
-
Inhibition of Metabolism: Co-administering inhibitors of specific metabolic enzymes can increase the systemic exposure to estradiol.
-
Lymphatic Targeting: Utilizing lipid-based formulations can promote absorption into the lymphatic system, which bypasses the liver's first-pass effect.
Q3: How does the molecular weight of PLGA affect the release and bioavailability of encapsulated estradiol?
A3: The molecular weight of the PLGA polymer significantly influences the in vitro and in vivo performance of estradiol-loaded nanoparticles.[7][11]
-
In Vitro Release: Drug release generally decreases as the molecular weight of PLGA increases.[7][11] Lower molecular weight PLGA (e.g., 14,500 and 45,000 Da) has been associated with a near zero-order release profile, while higher molecular weight PLGA follows a Higuchi (square root of time) release pattern.[7]
-
In Vivo Performance: The maximum plasma concentration (Cmax) of estradiol is dependent on the polymer molecular weight and composition.[7] Smaller particle sizes have been found to influence the duration of release.[7]
Q4: What analytical methods are suitable for determining the concentration of this compound and its metabolites in biological samples?
A4: High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and sensitive methods for quantifying estradiol and its metabolites in plasma, urine, and other biological matrices.[12][13] These techniques offer the necessary selectivity and sensitivity to measure the low concentrations typically observed in pharmacokinetic studies.[13] Method validation is a critical step to ensure the accuracy and precision of the results.[14]
Experimental Protocols
Protocol 1: Preparation of Estradiol-Loaded PLGA Nanoparticles
This protocol is based on the emulsion-diffusion-evaporation method described in the literature.[7]
Materials:
-
Estradiol
-
Poly(lactic-co-glycolide) (PLGA) of varying molecular weights
-
Didodecyldimethylammonium bromide (DMAB) or Polyvinyl alcohol (PVA) as a stabilizer
-
Ethyl acetate
-
Deionized water
Procedure:
-
Dissolve a specific amount of estradiol and PLGA in ethyl acetate.
-
Prepare an aqueous solution of the stabilizer (DMAB or PVA).
-
Add the organic phase to the aqueous phase under constant stirring to form an oil-in-water emulsion.
-
Homogenize the emulsion using a high-speed homogenizer or sonicator.
-
Evaporate the organic solvent under reduced pressure.
-
Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant.
-
Wash the nanoparticles with deionized water to remove any unentrapped drug and excess stabilizer.
-
Lyophilize the nanoparticles for long-term storage.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Animal Model: Male Sprague-Dawley rats are commonly used for these studies.[7][8]
Procedure:
-
Fast the rats overnight before the experiment, with free access to water.
-
Administer the this compound formulation (e.g., nanoparticle suspension, prodrug solution) orally via gavage.
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples for estradiol concentrations using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Quantitative Data Summary
| Formulation | Animal Model | Key Pharmacokinetic Parameters | Reference |
| β-estradiol-3-acetylsalicylate | Dogs | 17-fold higher oral bioavailability compared to β-estradiol | [4] |
| β-estradiol-3-anthranilate | Dogs | 5-fold higher oral bioavailability compared to β-estradiol | [4] |
| Estradiol-loaded PLGA nanoparticles (DMAB stabilized) | Rats | Estradiol detectable in blood for 7 days | [8][9] |
| Estradiol-loaded PLGA nanoparticles (PVA stabilized) | Rats | Estradiol detectable in blood for 2 days | [8][9] |
Visualizations
Caption: First-pass metabolism of orally administered this compound.
Caption: Experimental workflow for developing and evaluating oral this compound formulations.
Caption: Simplified signaling pathway of this compound.
References
- 1. This compound | C25H28O3 | CID 222757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pharmaoffer.com [pharmaoffer.com]
- 4. Prodrugs for improved oral beta-estradiol bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 6. Lack of effect of a high-fat meal on the bioavailability of 17 beta-estradiol/norgestimate in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estradiol loaded PLGA nanoparticles for oral administration: effect of polymer molecular weight and copolymer composition on release behavior in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design of estradiol loaded PLGA nanoparticulate formulations: a potential oral delivery system for hormone therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic and pharmacologic variation between different estrogen products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kinampark.com [kinampark.com]
- 12. Studies on the persistence of this compound and nortestosterone decanoate in hair of cattle following treatment with growth promoters, determined by ultra-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical methods validation: bioavailability, bioequivalence and pharmacokinetic studies. Conference report - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Estradiol Benzoate Resistance in Experimental Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to estradiol benzoate in their experimental models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My estrogen receptor-positive (ER+) cell line (e.g., MCF-7, T47D) is showing a reduced proliferative response to this compound. What are the potential causes?
A1: Reduced sensitivity to this compound can arise from several factors:
-
Development of Acquired Resistance: Prolonged culture or exposure to low levels of estrogens or anti-estrogens can lead to the selection of resistant cell populations.[1][2]
-
Cell Line Integrity: Genetic drift during continuous cell culture can alter the characteristics of the cell line, including its hormone responsiveness.
-
Experimental Conditions:
-
Phenol Red in Media: Phenol red, a common pH indicator in cell culture media, has weak estrogenic activity and can interfere with experiments studying estrogenic responses.
-
Serum Estrogens: Fetal bovine serum (FBS) contains endogenous estrogens that can mask the effects of exogenously added this compound.
-
Troubleshooting Steps:
-
Confirm ERα Expression: Verify the expression of estrogen receptor alpha (ERα) in your cell line using Western blot or qPCR. A significant decrease or loss of ERα is a primary mechanism of resistance.[2]
-
Use Phenol Red-Free Media and Charcoal-Stripped Serum: To eliminate confounding estrogenic effects, switch to a phenol red-free medium and use charcoal-stripped FBS to remove endogenous steroids.
-
Cell Line Authentication: If you suspect genetic drift, have your cell line authenticated (e.g., by STR profiling).
-
Dose-Response Curve: Perform a dose-response experiment with this compound to determine if the IC50 value has shifted, indicating a change in sensitivity.
Q2: I have developed a tamoxifen-resistant cell line. Will it also be resistant to this compound?
A2: It is highly likely. Tamoxifen resistance in ER+ breast cancer models often involves alterations in the ER signaling pathway that can lead to cross-resistance with other endocrine therapies, including this compound.[3] Mechanisms such as ligand-independent activation of ERα through growth factor receptor pathways (e.g., EGFR, HER2) can render the cells less dependent on estrogen for growth.[4]
Q3: My in vivo xenograft model of ER+ breast cancer is not responding to this compound supplementation for tumor growth. What could be the issue?
A3: Lack of response in xenograft models can be due to:
-
Insufficient Estrogen Supplementation: The dose or delivery method of this compound may not be providing sustained, physiological levels of estradiol in the animal.
-
Tumor Cell Resistance: The inoculated cells may have developed resistance prior to or during the in vivo growth phase.
-
Host Microenvironment: The tumor microenvironment in the host animal can influence hormone signaling and tumor growth.
Troubleshooting Steps:
-
Verify Estrogen Delivery: Ensure that the this compound pellets or injections are providing a consistent release and achieving the desired serum estradiol levels in the mice.[5]
-
Re-evaluate Cell Stock: Test the this compound sensitivity of the cell stock used for inoculation in vitro.
-
Orthotopic Implantation: Consider implanting the tumor cells into the mammary fat pad, as this provides a more relevant microenvironment compared to subcutaneous injection and can influence hormone responsiveness.[6]
Q4: How can I overcome this compound resistance in my experimental model?
A4: Several strategies can be employed to overcome or bypass resistance:
-
Selective Estrogen Receptor Downregulators (SERDs): Compounds like fulvestrant bind to ERα and promote its degradation, which can be effective in models where ERα is still expressed but signaling is dysregulated.[7]
-
Targeting Alternative Signaling Pathways: Resistance is often mediated by the upregulation of pathways like PI3K/AKT/mTOR and MAPK.[7][8]
-
PI3K/AKT/mTOR Inhibitors: Drugs like everolimus or specific PI3K inhibitors can restore sensitivity to endocrine agents.[7][9]
-
CDK4/6 Inhibitors: Inhibitors like palbociclib and ribociclib target cell cycle progression downstream of ER signaling and have shown efficacy in overcoming endocrine resistance.[10]
-
-
Combination Therapies: Combining this compound (or other endocrine agents) with inhibitors of the aforementioned pathways can be a synergistic approach to overcoming resistance.[11]
Data Presentation
Table 1: Comparison of IC50 Values for Anti-Estrogenic Compounds in Sensitive and Resistant Breast Cancer Cell Lines
| Cell Line | Compound | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance |
| MCF-7 | 4-Hydroxytamoxifen | 3.2 µM | >10 µM (in resistant variants) | >3 |
| T47D | 4-Hydroxytamoxifen | 4.2 µM | >10 µM (in resistant variants) | >2.4 |
| MCF-7 | 2-methoxyestradiol | 6.7 µM | 2.9 µM (LCC2 resistant line) | 0.43 (sensitized) |
| LCC2 (Tamoxifen-Resistant) | Tamoxifen | N/A | 67 µM | N/A |
Data synthesized from multiple sources.[12][13]
Table 2: Relative Expression of ERα in Sensitive vs. Resistant Breast Cancer Cell Lines
| Cell Line Model | Condition | Relative ERα mRNA Expression | Relative ERα Protein Expression |
| MCF-7 | Sensitive | High | High |
| MCF-7/TamR | Tamoxifen-Resistant | Variable (can be similar to or lower than sensitive) | Often maintained, but can be lower |
| MCF-7/FasR | Fulvestrant-Resistant | Low to undetectable | Low to undetectable |
| T47D | Sensitive | High | High |
| T47D-FasR | Fulvestrant-Resistant | Lower than sensitive | Lower than sensitive |
Data synthesized from multiple sources.[14][15]
Experimental Protocols
Protocol 1: Development of Tamoxifen-Resistant MCF-7 Cells
This protocol describes a general method for generating tamoxifen-resistant (TamR) MCF-7 cells, which can be used as a model for studying resistance to ER-targeted therapies.
-
Cell Culture Initiation:
-
Culture MCF-7 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.[4]
-
For experiments investigating estrogenic effects, it is recommended to use phenol red-free media and charcoal-stripped FBS to eliminate external estrogenic stimuli.
-
-
Induction of Resistance:
-
Begin by treating the MCF-7 cells with a low concentration of 4-hydroxytamoxifen (e.g., 0.1 µM).[4]
-
Culture the cells in the continuous presence of tamoxifen. Initially, a significant reduction in cell growth and an increase in cell death will be observed.
-
Maintain the culture by replacing the medium with fresh tamoxifen-containing medium every 2-3 days.
-
Over a period of several months (typically 6-12), a population of cells that can proliferate in the presence of tamoxifen will emerge.[1]
-
Once the cells have adapted and are growing steadily, the tamoxifen concentration can be gradually increased to select for higher levels of resistance.
-
-
Verification of Resistance:
-
Periodically assess the resistance of the cell population by performing a cell viability assay (e.g., MTT assay) and comparing the IC50 of tamoxifen in the resistant line to the parental, sensitive MCF-7 line.
-
Characterize the resistant cells by examining the expression of ERα and the activation of key signaling pathways (e.g., PI3K/AKT, MAPK) via Western blot.
-
Protocol 2: MTT Assay for Cell Viability
This protocol provides a method to assess the cytotoxic effects of compounds on cell lines and determine their IC50 values.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound or the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48-96 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[18]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[18]
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Classical and non-genomic estrogen signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro breast cancer models for studying mechanisms of resistance to endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Models and Mechanisms of Acquired Antihormone Resistance in Breast Cancer: Significant Clinical Progress Despite Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Analysis of Acquired Tamoxifen Resistance in Breast Cancer Cell Line | Asian Pacific Journal of Cancer Biology [waocp.com]
- 5. researchgate.net [researchgate.net]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Molecular Mechanisms of Endocrine Resistance in Estrogen-Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. owise.uk [owise.uk]
- 11. Endocrine therapy resistance in breast cancer: current status, possible mechanisms and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-methoxyestradiol sensitizes tamoxifen-resistant MCF-7 breast cancer cells via downregulating HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Activity of Estrogen Receptor β Agonists in Therapy-Resistant Estrogen Receptor-Positive Breast Cancer [frontiersin.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Ensuring consistent hormone delivery with estradiol benzoate pellets
Technical Support Center: Estradiol Benzoate Pellets
This guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound pellets to ensure consistent hormone delivery in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent estradiol release from pellets?
Inconsistent hormone delivery from this compound pellets can stem from several factors related to the pellet itself, the implantation procedure, and the animal model. Key causes include:
-
Pellet Composition and Manufacturing: Variability in the manufacturing process can lead to inconsistencies in dosage accuracy, release consistency, and sterility. The distribution of this compound within the pellet matrix, the choice of binders or fillers (e.g., cholesterol), and the pellet's size, shape, and surface area all significantly affect hormone release rates.
-
Initial Burst Effect: Many pellet types, particularly matrix pellets, exhibit an initial "burst" phase, releasing a high dose of the hormone shortly after implantation before settling into a more stable release pattern. This can lead to supraphysiological hormone levels in the initial phase of an experiment.
-
Pellet Type (Matrix vs. Reservoir): The design of the pellet influences release kinetics. Matrix pellets, where the drug is dispersed within a polymer, often show release rates that decrease over time. Reservoir implants, which contain a core of the drug surrounded by a controlling membrane, may offer more consistent, zero-order release after an initial burst.
-
Implantation Site and Technique: An improper implantation technique can lead to variable absorption. Factors such as the depth of implantation, trauma to the surrounding tissue, and the location of the pellet can all play a role. For instance, a pellet placed too close to the incision site may be extruded.
-
Host Animal's Physiological Response: Individual differences in animal physiology, such as local blood flow at the implantation site, metabolic rate, and the formation of fibrous capsules around the implant, can alter hormone absorption and lead to inter-animal variability.
Q2: My serum estradiol levels are highly variable between animals in the same experimental group. How can I troubleshoot this?
High inter-animal variability is a common challenge. Here are steps to identify and mitigate the source of the variation:
-
Standardize Implantation Procedure: Ensure every step of the surgical implantation is consistent. This includes the size of the incision, the creation of the subcutaneous pocket, and the placement of the pellet. All personnel performing the procedure should be trained on a standardized operating procedure (SOP).
-
Verify Pellet Quality: If possible, obtain a certificate of analysis from the manufacturer that details the consistency of the hormone content and release rate for the pellet batch. Inconsistencies in compounded pellets are a known issue.
-
Control for Animal Variables: Use animals of the same age, weight, and strain. House animals under identical conditions (light-dark cycle, temperature, diet) as these can influence hormone metabolism.
-
Refine Blood Collection Technique: Standardize the time of day and method for blood collection (e.g., tail vein, cardiac puncture) as hormone levels can fluctuate. Ensure proper sample handling and storage to prevent degradation.
-
Consider a Pre-incubation Step: For reservoir-type implants, a pre-incubation in a sterile buffer before implantation may help blunt the initial burst effect, leading to more consistent levels from the outset. Note: This is not recommended for matrix pellets as they may disintegrate.
Q3: How do I choose between matrix pellets and reservoir implants for my experiment?
The choice depends on the experimental requirements for hormone delivery kinetics.
-
Matrix Pellets (MP): In these devices, estradiol is mixed with a biodegradable polymer or lipid matrix. The release is often not constant and tends to decrease over time. They are prone to a small but prolonged initial burst effect. These may be suitable for studies where a perfectly stable hormone level is not critical.
-
Reservoir Implants (RI): These consist of a hormone core enclosed by a non-biodegradable membrane that controls the release rate. They are designed to provide a more consistent, zero-order release over a longer period, though they can exhibit a sharp but short initial burst. RIs are preferable for experiments requiring stable, physiological hormone levels for an extended duration.
Q4: What are the signs of an improper pellet implantation, and what should I do?
Monitor animals closely after surgery. Signs of complications include:
-
Infection: Increased redness, swelling, or discharge at the incision site more than 48 hours post-procedure.
-
Pellet Extrusion: The pellet pushing out of the incision site. This can happen if the subcutaneous pocket is too small or if the pellet is placed too close to the incision.
-
Pellet Migration: The pellet moving from its original placement site.
-
Local Irritation: Excessive grooming or scratching at the implant site.
If these signs are observed, consult with a veterinarian. The animal may need to be removed from the study, and your surgical protocol should be reviewed.
Troubleshooting Guide: Inconsistent Hormone Delivery
This section provides a logical workflow to diagnose and resolve issues with hormone delivery.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting flowchart for inconsistent estradiol levels.
Data on Hormone Release Kinetics
The consistency of hormone delivery varies significantly between different types of slow-releasing devices. Below is a summary of in-vitro and in-vivo data comparing Matrix Pellets (MP) and Reservoir Implants (RI).
Table 1: In-Vitro Estradiol (E2) Release from 60-Day Pellets
| Pellet Type | Manufacturer's Expected Daily Release (µ g/24h ) | Measured Day 1 Release (µ g/24h ) | Measured Stable Release (µ g/24h ) | Notes |
| Matrix Pellet (MP) | 28.33 | 16.3 ± 2.9 | 4.9 ± 0.8 (after day 35) | Release was significantly lower than specified and decreased over time. |
| Reservoir Implant (RI) | 5.0 | 22.6 ± 0.9 | 5.9 ± 1.2 (after day 3) | Showed a 4.5x burst on Day 1, then stabilized to near-specified levels. |
| Reservoir Implant (RI, Mouse) | 1.5 | 18.5 ± 0.9 | 1.6 ± 0.5 (after day 3) | Showed a 12x burst on Day 1 before stabilizing. |
Data summarized from a 2016 study comparing release kinetics.
Table 2: In-Vivo Plasma Estradiol (E2) Concentrations in Rodents
| Pellet Type | Animal Model | Day 2/5 Plasma E2 (pg/mL) | Stable Phase Plasma E2 (pg/mL) | Notes |
| Matrix Pellet (MP) | Rat | 553 ± 175 (at Day 12) | Levels remained high and variable for 3 weeks. | Resulted in supraphysiological concentrations. |
| Reservoir Implant (RI, Rat) | Rat | ~400 | ~100 | Levels stabilized within the physiological range after the initial burst. |
| Reservoir Implant (RI, Mouse) | Mouse | 217 ± 39 | 38 ± 11 (after day 14) | Levels reached the physiological range after 7 days. |
Physiological E2 plasma concentration in rodents is reported to be between 2.4 to 145 pg/mL.
Experimental Protocols
Protocol 1: Subcutaneous Pellet Implantation in Mice/Rats
This protocol describes a standard method for implanting hormone pellets subcutaneously. All procedures must be approved by an institutional animal care and use committee (IACUC).
Materials:
-
Anesthetic (e.g., isoflurane)
-
Electric clippers
-
Skin disinfectant (e.g., 70% ethanol, chlorhexidine-based solution)
-
Sterile surgical instruments (scalpel, forceps, blunt probe or scissors)
-
This compound pellet
-
Wound closure materials (wound clips, surgical glue, or sutures)
-
Ophthalmic lubricant
-
Heating pad for recovery
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal using an approved protocol (e.g., 3-5% isoflurane for induction, 1-3% for maintenance). Apply ophthalmic lubricant to the eyes to prevent drying.
-
Surgical Site Preparation: Shave the fur from the surgical area, typically at the scruff of the neck or between the shoulder blades. Clean the area with a skin disinfectant.
-
Incision: Make a small transverse or longitudinal skin incision (no larger than necessary) using a sterile scalpel.
-
Create Subcutaneous Pocket: Using blunt scissors or a probe, separate the skin from the underlying connective tissue in a cranial or caudal direction to create a small subcutaneous pocket. The pocket should be large enough to hold the pellet without tension.
-
Pellet Implantation: Using sterile forceps, gently pick up the hormone pellet and insert it into the pocket. Ensure the pellet does not sit directly under the incision line.
-
Wound Closure: Close the incision using surgical wound clips, glue, or sutures.
-
Recovery: Place the animal in a clean recovery cage on a heating pad to maintain body temperature. Monitor the animal until it has fully recovered from anesthesia (typically <15 minutes). Administer post-operative analgesia as required by your approved protocol.
Diagram: Experimental Workflow
Validation & Comparative
A Comparative Pharmacokinetic Analysis of Estradiol Benzoate and Estradiol Valerate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of two commonly used estradiol esters: estradiol benzoate and estradiol valerate. The information presented herein is supported by experimental data to assist researchers and professionals in drug development in making informed decisions.
This compound and estradiol valerate are both prodrugs of 17β-estradiol, the primary female sex hormone. Esterification at the C17β position increases the lipophilicity and prolongs the duration of action of estradiol, particularly when administered intramuscularly. The rate of absorption from the injection site and the subsequent hydrolysis to active estradiol are key determinants of their distinct pharmacokinetic profiles.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for this compound and estradiol valerate following intramuscular administration, primarily based on a seminal comparative study.
| Pharmacokinetic Parameter | This compound (Intramuscular) | Estradiol Valerate (Intramuscular) |
| Dose | 5.0 mg | 5.0 mg |
| Peak Plasma Concentration (Cmax) of Estradiol | ~940 pg/mL[1][2] | ~667 pg/mL[1][2] |
| Time to Peak Concentration (Tmax) of Estradiol | ~1.8 - 2 days[1][2][3] | ~2.2 - 2.4 days[1][2][3] |
| Duration of Elevated Estradiol Levels | 4 - 5 days[3] | 7 - 8 days[3] |
| Elimination Half-Life (t½) | 2 - 5 days[4] | 4 - 5 days[2][5] |
| Bioavailability | High (assumed to be near 100%) | High (assumed to be near 100%)[5] |
Note: The data are derived from studies involving intramuscular injection of the estradiol esters in an oil vehicle.
Experimental Protocols
A thorough understanding of the experimental design is crucial for the interpretation of pharmacokinetic data. The following is a detailed methodology from a key comparative study that evaluated the pharmacokinetics of this compound and estradiol valerate.
Study Design: A parallel-group, single-dose pharmacokinetic study was conducted to compare the plasma levels of estradiol and estrone after the administration of this compound and estradiol valerate.[3]
Subjects: Healthy female volunteers were enrolled in the study. To minimize the influence of endogenous estrogen production, all subjects were administered a combined oral contraceptive for three months prior to and during the study period.[3]
Drug Administration:
-
Dosage: A single intramuscular injection of 5.0 mg of either this compound or estradiol valerate was administered.[3]
-
Vehicle: The estradiol esters were dissolved in 1.0 mL of arachis oil for administration.[3]
Blood Sampling: Venous blood samples were collected from the subjects at regular intervals for three weeks following the injection to monitor the plasma concentrations of estradiol and estrone.
Analytical Method: Radioimmunoassay (RIA) Plasma concentrations of estradiol and estrone were determined using a radioimmunoassay (RIA) technique, a common method for steroid hormone quantification during the period of the study. A representative RIA protocol of that era would involve the following steps:
-
Extraction: Estradiol and estrone were extracted from the plasma samples using an organic solvent such as diethyl ether. This step separates the steroids from plasma proteins.
-
Chromatographic Separation: The extracted steroids were then separated from each other using a chromatographic technique, such as celite column chromatography, to ensure the specificity of the assay for each hormone.
-
Immunoassay:
-
A known amount of radioactively labeled estradiol (e.g., with tritium, ³H) was mixed with the extracted estradiol from the plasma sample.
-
A specific antibody that binds to estradiol was added to the mixture. The unlabeled estradiol from the sample and the radioactively labeled estradiol compete for binding to the limited number of antibody binding sites.
-
The antibody-bound estradiol was separated from the free (unbound) estradiol. This was often achieved by adding a precipitating agent like charcoal or a second antibody to precipitate the primary antibody-antigen complex.
-
-
Quantification: The radioactivity of the antibody-bound fraction was measured using a scintillation counter. The amount of unlabeled estradiol in the plasma sample was then determined by comparing the results to a standard curve generated with known amounts of non-radioactive estradiol.
Metabolic Pathway and Mechanism of Action
Both this compound and estradiol valerate are biologically inactive until they are converted into 17β-estradiol in the body. This conversion is a critical step in their mechanism of action.
References
- 1. Template:Pharmacokinetics of three estradiol esters by intramuscular injection - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
Validating Estradiol Benzoate Immunoassay Results with LC-MS/MS: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of estradiol benzoate is critical for robust and reproducible results. While immunoassays offer a high-throughput and cost-effective solution, their inherent limitations can lead to questionable data. This guide provides a comprehensive comparison of this compound immunoassay performance against the gold-standard method, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.
The validation of immunoassay results with LC-MS/MS is crucial due to the superior specificity and sensitivity of the latter.[1][2] Immunoassays are susceptible to interferences from cross-reactivity with structurally similar compounds, which can lead to significantly skewed results.[1] In contrast, LC-MS/MS distinguishes analytes based on their unique mass-to-charge ratio, providing a more accurate quantification, especially at low concentrations.[3][4]
Quantitative Data Comparison: Immunoassay vs. LC-MS/MS
The following table summarizes the performance differences between immunoassays and LC-MS/MS for estradiol and related estrogen measurements, highlighting the superior accuracy and reliability of LC-MS/MS.
| Performance Metric | Immunoassay (ELISA/RIA) | LC-MS/MS | Key Findings |
| Accuracy/Bias | Can overestimate or underestimate concentrations by up to 40%.[1] | High accuracy with bias generally within 15%.[5] | Immunoassays show significant bias, particularly at low analyte concentrations.[6] |
| Specificity | Prone to cross-reactivity from other steroids and metabolites.[1][2] | High specificity, distinguishing between structurally similar molecules.[2] | LC-MS/MS mitigates the issue of cross-reactivity common in immunoassays.[1] |
| Sensitivity (Lower Limit of Quantification, LLoQ) | Higher LLoQ, often unable to detect concentrations < 5 pg/mL.[1] | Lower LLoQ, capable of detecting concentrations as low as 1 pg/mL or less.[1][7] | LC-MS/MS is essential for quantifying low estradiol levels in populations like men, children, and postmenopausal women.[1] |
| Correlation with LC-MS/MS | Poor to moderate correlation, especially in specific patient groups (e.g., adult males).[1] | N/A (Reference Method) | Correlation between immunoassays and LC-MS/MS can be weak, questioning the interchangeability of the methods.[3] |
| Interference | Susceptible to interference from substances like biotin.[1] | Not affected by biotin interference.[1] | The specificity of LC-MS/MS makes it robust against common immunoassay interferences.[1] |
| Precision (Coefficient of Variation, %CV) | CVs can be as high as 18%.[4] | CVs are typically lower, often ≤ 9%.[4] | LC-MS/MS demonstrates higher precision and reproducibility.[4] |
Experimental Protocols
Detailed methodologies are crucial for understanding the validation process. Below are representative protocols for both immunoassay and LC-MS/MS techniques for this compound or similar estrogen quantification.
This protocol is a generalized representation of a competitive enzyme-linked immunosorbent assay.
-
Plate Coating: A microplate is pre-coated with a goat anti-mouse antibody.
-
Antibody Binding: A monoclonal antibody specific for estradiol is added to the wells and binds to the coated antibody. The plate is washed to remove any unbound monoclonal antibody.
-
Competitive Reaction:
-
Washing: The plate is washed to remove excess conjugate and unbound sample.[9]
-
Substrate Addition: A substrate solution is added to each well, which reacts with the bound HRP to produce a color.[8]
-
Stopping the Reaction: A stop solution is added to terminate the reaction.[8]
-
Data Acquisition: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of estradiol in the sample.[9]
This protocol outlines the typical steps for analyzing this compound using LC-MS/MS.
-
Sample Preparation:
-
Internal Standard Spiking: An internal standard (e.g., deuterated this compound) is added to the sample to account for variations during sample processing.[10]
-
Extraction: this compound is extracted from the sample matrix. This can be achieved through:
-
Evaporation: The organic solvent containing the extracted analyte is evaporated to dryness under a stream of nitrogen.[11]
-
Reconstitution/Derivatization: The dried extract is reconstituted in a suitable solvent. In some cases, derivatization is performed to enhance ionization efficiency.[7][11]
-
-
Chromatographic Separation (LC):
-
The prepared sample is injected into a liquid chromatography system.
-
A C18 analytical column is commonly used to separate this compound from other components in the sample extract.[12]
-
A mobile phase gradient (e.g., a mixture of acetonitrile and water) is used to elute the analyte from the column.[13]
-
-
Mass Spectrometric Detection (MS/MS):
-
The eluent from the LC system is introduced into the mass spectrometer.
-
The this compound molecules are ionized (e.g., using electrospray ionization - ESI).
-
The precursor ion corresponding to this compound is selected in the first quadrupole.
-
The precursor ion is fragmented in the collision cell.
-
Specific product ions are monitored in the third quadrupole.
-
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for validating this compound immunoassay results with LC-MS/MS.
Caption: Workflow for validating immunoassay results against LC-MS/MS.
References
- 1. Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Performance Evaluation for Estradiol using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
- 8. rndsystems.com [rndsystems.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. research.wur.nl [research.wur.nl]
- 11. msacl.org [msacl.org]
- 12. agilent.com [agilent.com]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
A Comparative Analysis of Estradiol Benzoate and Ethinylestradiol for Research and Drug Development
For researchers, scientists, and drug development professionals, understanding the nuanced differences between estrogenic compounds is paramount for preclinical and clinical success. This guide provides an objective comparison of estradiol benzoate and ethinylestradiol, focusing on their distinct pharmacokinetic and pharmacodynamic profiles, supported by experimental data.
This compound, an ester of the natural hormone 17β-estradiol, and ethinylestradiol, a synthetic estrogen, are widely utilized in both research and medicine. While both compounds exert their effects through estrogen receptors, their structural differences lead to significant variations in their absorption, metabolism, potency, and overall physiological impact. This guide aims to elucidate these differences to inform compound selection and experimental design.
Pharmacokinetic Profile: A Tale of Two Estrogens
The pharmacokinetic properties of this compound and ethinylestradiol diverge significantly, primarily due to their differing metabolic stability and routes of administration. This compound is typically administered intramuscularly, allowing for a slower release and sustained action, whereas ethinylestradiol is most commonly administered orally, where it exhibits enhanced bioavailability compared to natural estradiol.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | This compound (Intramuscular) | Ethinylestradiol (Oral) |
| Bioavailability | High (avoids first-pass metabolism) | ~45% (resistant to first-pass metabolism) |
| Time to Peak (Tmax) | ~2 days[1] | 1-2 hours |
| Peak Plasma Levels (Cmax) | Dose-dependent | Dose-dependent |
| Duration of Action | 4-5 days of elevated estrogen levels[1] | Shorter half-life necessitates daily dosing |
| Metabolism | Hydrolyzed to 17β-estradiol, then metabolized similarly to endogenous estradiol. | Slower hepatic metabolism due to the 17α-ethinyl group.[2] |
| Protein Binding | Binds to sex hormone-binding globulin (SHBG) and albumin. | Primarily binds to albumin. |
Pharmacodynamic Effects: Potency and Hepatic Impact
Ethinylestradiol is recognized for its substantially higher estrogenic potency compared to natural estrogens and their esters. This heightened potency is particularly evident in its effects on hepatic protein synthesis.
Table 2: Comparative Pharmacodynamic Effects
| Effect | This compound | Ethinylestradiol |
| Estrogenic Potency | Less potent than ethinylestradiol. | Significantly more potent than natural estrogens.[3] |
| Hepatic Protein Synthesis | Lesser impact on the synthesis of hepatic proteins.[2] | Marked increase in hepatic protein synthesis (e.g., SHBG, coagulation factors).[3][4] |
| Coagulation | Minimal impact on coagulation parameters.[5] | Can induce changes in the coagulation system, associated with a risk of venous thromboembolism.[6] |
| Gonadotropin Suppression | Effective in suppressing FSH and LH. | Potent suppression of FSH and LH.[7] |
Experimental Protocols
A thorough understanding of the methodologies used to generate comparative data is crucial for interpretation and replication. Below are summaries of key experimental protocols.
In Vivo Pharmacokinetic Study in Humans
A study comparing the pharmacokinetic properties of three estradiol esters, including this compound, was conducted in human volunteers.[1]
-
Subjects: Healthy female volunteers. To minimize the influence of endogenous estrogens, subjects were pre-treated with a combined oral contraceptive for three months prior to and during the study.[1]
-
Drug Administration: A single intramuscular injection of 5.0 mg of this compound in 1.0 ml of arachis oil was administered.[1]
-
Sampling: Daily plasma samples were collected.[1]
-
Analysis: Plasma levels of estradiol and estrone were analyzed to determine peak concentrations (Cmax), time to peak (Tmax), and the duration of elevated estrogen levels.[1]
Randomized Clinical Trial on Coagulation
A randomized clinical trial was conducted to compare the effects of combined oral contraceptives containing estradiol valerate (an ester of estradiol) and ethinylestradiol on coagulation biomarkers.[6]
-
Subjects: 59 healthy, non-smoking women aged 18-35.[6]
-
Drug Administration: Participants were randomly assigned to receive 9 weeks of continuous treatment with either a combination of estradiol valerate and dienogest or ethinylestradiol and dienogest. A dienogest-only group was also included.[6]
-
Sampling: Blood samples were collected at baseline and after 9 weeks of treatment.[6]
-
Analysis: Coagulation was assessed in vitro by measuring thrombin generation (lag time, time to thrombin peak, peak thrombin, and endogenous thrombin potential) and in vivo by measuring levels of prothrombin fragment 1 + 2 and D-dimer.[5][6]
Estrogen Receptor Signaling Pathway
Both this compound (after conversion to estradiol) and ethinylestradiol exert their effects by binding to estrogen receptors (ERα and ERβ). This binding initiates a cascade of molecular events that ultimately alter gene expression.
References
- 1. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Oral combined contraception: is there any difference between ethinyl-estradiol and estradiol?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of pharmacodynamic properties of various estrogen formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of estrogenic components used for hormonal contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined oral contraceptives containing estradiol valerate vs ethinylestradiol on coagulation: A randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined oral contraceptives containing estradiol valerate vs ethinylestradiol on coagulation: A randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estradiol Valerate vs Ethinylestradiol in Combined Oral Contraceptives: Effects on the Pituitary-Ovarian Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Estradiol Benzoate and Estradiol Cypionate Efficacy
For researchers and professionals in drug development, understanding the nuanced differences between estradiol esters is critical for optimizing therapeutic outcomes. Estradiol benzoate and estradiol cypionate are two commonly utilized prodrugs of 17β-estradiol, the primary female sex hormone. Their therapeutic effects are dictated by their distinct pharmacokinetic profiles, which arise from the nature of their esterified side chains. This guide provides an objective comparison of their efficacy, supported by experimental data, to inform research and clinical applications.
Chemical Structure and Pharmacological Action
Both this compound and estradiol cypionate are rendered more lipophilic than estradiol itself through esterification. This chemical modification allows for their formulation as depot injections, typically in an oil solution, which are administered intramuscularly. Following injection, these esters are gradually released from the depot and are subsequently cleaved by esterases in the blood and tissues to release active 17β-estradiol.
The fundamental difference lies in the ester side chain: a benzoate group for this compound and a cyclopentylpropionate group for estradiol cypionate. The longer, more complex side chain of estradiol cypionate results in a slower rate of hydrolysis, leading to a more prolonged release of estradiol and a longer duration of action compared to this compound.
Comparative Pharmacokinetics
The primary distinction in the efficacy of these two esters is their pharmacokinetic behavior. Estradiol cypionate is characterized by a slower onset of action but a significantly longer duration of effect compared to this compound.
A clinical trial involving intramuscular administration of a single 5.0 mg dose of each ester provided key comparative data. Estradiol cypionate resulted in lower peak plasma levels of estradiol compared to this compound[1]. However, the duration of elevated estrogen levels was substantially longer with estradiol cypionate, lasting approximately 11 days, whereas the effects of this compound were observed for a shorter period of 4-5 days[1].
| Pharmacokinetic Parameter | This compound (5 mg IM) | Estradiol Cypionate (5 mg IM) |
| Time to Peak Plasma Levels | Approximately 2 days[1] | Approximately 4 days[1] |
| Peak Estradiol Levels | Higher than Estradiol Cypionate[1] | Lower than this compound[1] |
| Duration of Elevated Estrogen | 4-5 days[1] | Approximately 11 days[1] |
Experimental Protocols
Study Design for Pharmacokinetic Comparison:
A randomized clinical trial was conducted to compare the pharmacokinetic profiles of this compound and estradiol cypionate[1].
-
Participants: Healthy female subjects were enrolled in the study. To minimize the influence of endogenous estrogen, all participants were administered a combined oral contraceptive for three months prior to and during the study period[1].
-
Intervention: Participants were divided into groups, each receiving a single intramuscular injection of 5.0 mg of either this compound or estradiol cypionate, dissolved in 1.0 ml of arachis oil[1].
-
Data Collection: Blood samples were collected from each participant daily for three weeks following the injection[1].
-
Analysis: Plasma levels of estradiol and estrone were analyzed to determine the pharmacokinetic parameters, including peak plasma concentrations, time to reach peak concentrations, and the duration of elevated estrogen levels[1].
Pharmacodynamic Effects
The differing pharmacokinetic profiles of this compound and estradiol cypionate directly influence their pharmacodynamic effects. The faster and higher peak in estradiol levels with this compound can be advantageous when a rapid onset of action is desired. In contrast, the sustained and more stable estradiol levels provided by estradiol cypionate are beneficial for long-term hormone replacement therapy, minimizing fluctuations in hormone levels.
In veterinary medicine, studies comparing the two esters for inducing ovulation in cattle have shown that this compound may lead to a higher ovulation rate, potentially due to the earlier and higher peak in estradiol concentration[2]. However, pregnancy rates were often found to be similar between the two, suggesting that both can be effective depending on the timing of administration within a synchronization protocol[2][3].
Mechanism of Action: Estradiol Signaling Pathways
Once released, estradiol from either ester binds to estrogen receptors (ERs), primarily ERα and ERβ. These receptors are located within the cell and act as ligand-activated transcription factors. The binding of estradiol initiates a cascade of events leading to the regulation of gene expression.
The classical genomic pathway involves the dimerization of the estradiol-ER complex, its translocation to the nucleus, and binding to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes[4][5]. This interaction modulates the transcription of genes involved in a wide array of physiological processes.
Estradiol can also elicit rapid, non-genomic effects by activating membrane-associated ERs[4][6]. This leads to the activation of various intracellular signaling cascades, such as the MAPK and PI3K/AKT pathways, which can, in turn, influence cellular function and cross-talk with the genomic signaling pathway[4][7].
Conclusion
The choice between this compound and estradiol cypionate should be guided by the desired therapeutic effect. This compound offers a rapid onset of action with a shorter duration, making it suitable for applications requiring a quick physiological response. In contrast, estradiol cypionate provides a slower onset but a more sustained and prolonged release of estradiol, which is advantageous for long-term hormone therapy where stable hormone levels are paramount. A thorough understanding of their distinct pharmacokinetic profiles is essential for researchers and drug development professionals to effectively harness their therapeutic potential.
References
- 1. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Comparison of this compound and cypionate in Girolando cows submitted to a timed artificial insemination | Brazilian Journal of Veterinary Research and Animal Science [revistas.usp.br]
- 4. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
A Comparative Guide to Estradial Benzoate Administration Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of administration protocols for estradiol benzoate (EB), a synthetic ester of 17β-estradiol, commonly utilized in preclinical research to mimic the physiological effects of estrogen. The validation of a consistent and appropriate administration protocol is critical for the reproducibility and accuracy of experimental outcomes in endocrinology, oncology, and neuroscience research. This document outlines the performance of a traditional subcutaneous injection protocol against an alternative administration route, supported by experimental data, detailed methodologies, and visual representations of the underlying biological and experimental processes.
Comparative Analysis of Administration Protocols
The selection of an this compound administration protocol significantly impacts the pharmacokinetic profile of the released 17β-estradiol, influencing the physiological response. The most common method involves subcutaneous injections of EB dissolved in an oil-based vehicle. An alternative approach is the use of subcutaneous implants or pellets designed for sustained release.
Data Summary
The following table summarizes the pharmacokinetic and physiological outcomes of different this compound administration protocols in ovariectomized rodent models, a standard preclinical model for studying estrogen-dependent effects.
| Parameter | Traditional Protocol: Subcutaneous Injection in Oil | Alternative Protocol: Subcutaneous Pellet Implantation |
| Vehicle | Sesame Oil or Miglyol[1][2] | Solid, slow-release matrix[3] |
| Dosing Regimen | Daily or pulsed injections (e.g., every 4 days)[1][2] | Single implantation for long-term release[3] |
| Peak Estradiol Levels | Achieved within hours to a few days post-injection[4] | Gradual rise to a steady-state concentration[3] |
| Duration of Action | Short, with levels declining over 4-5 days[4] | Extended, lasting for several weeks[3] |
| Plasma Level Stability | Fluctuating levels with peaks and troughs | More stable, physiological concentrations[3] |
| Effect on Uterine Weight | Significant increase, dependent on dose and frequency | Sustained increase in uterine weight |
| Bone Density Maintenance | Effective in preventing ovariectomy-induced bone loss[2] | Effective in preventing ovariectomy-induced bone loss |
| Ease of Administration | Requires repeated handling and injection | Single surgical procedure for implantation |
| Potential for Stress | Repeated injections can be a stressor for animals[3] | Minimized stress after initial implantation |
Experimental Protocols
Protocol 1: Traditional Subcutaneous Injection of this compound
This protocol is widely used for short-term studies or when mimicking the cyclical nature of estrogen is desired.
Materials:
-
17β-estradiol-3-benzoate (EB) powder
-
Sterile vials
-
Heating/stirring plate
-
Syringes and needles for administration
Procedure:
-
Preparation of EB Solution: A stock solution of EB in sesame oil is prepared. For example, to achieve a dose of 1 µg per 150 µL injection for mice, dissolve the appropriate amount of EB powder in sesame oil.[1] To aid dissolution, the mixture can be gently heated to 40°C and stirred for 12-16 hours.[1] The final solution should be stored protected from light.[1]
-
Animal Model: Ovariectomized (OVX) female rodents are typically used to eliminate endogenous estrogen production. A washout period is allowed post-surgery before hormone replacement begins.
-
Administration: Using a sterile syringe and an appropriate gauge needle, the prepared EB solution is administered subcutaneously in the dorsal region of the animal. The injection volume is typically kept low to minimize discomfort.
-
Dosing Schedule: Injections can be administered daily or in a pulsed manner (e.g., every 4 days) to simulate the murine estrous cycle.[2]
-
Pharmacokinetic Analysis: Blood samples are collected at various time points post-injection to determine the plasma concentrations of estradiol via methods like radioimmunoassay (RIA) or ELISA.
Protocol 2: Alternative Subcutaneous Implantation of this compound Pellets
This protocol is advantageous for long-term studies requiring stable, continuous estrogen exposure.
Materials:
-
Commercially available this compound pellets or custom-made Silastic capsules filled with crystalline EB[3]
-
Surgical instruments for implantation (scalpel, forceps)
-
Wound closure materials (sutures or wound clips)
-
Anesthetic agent
Procedure:
-
Animal Preparation: The animal is anesthetized, and the surgical site (typically the dorsal neck region) is shaved and sterilized.
-
Implantation: A small incision is made in the skin, and a subcutaneous pocket is created using blunt dissection. The EB pellet or Silastic capsule is inserted into the pocket.
-
Wound Closure: The incision is closed with sutures or wound clips.
-
Post-Operative Care: The animal is monitored during recovery from anesthesia and for any signs of infection at the surgical site.
-
Pharmacokinetic and Efficacy Assessment: Blood samples are collected periodically to monitor plasma estradiol levels. Physiological endpoints such as uterine weight and bone mineral density are assessed at the end of the study to confirm the biological activity of the released estradiol.[3]
Visualizations
Estradiol Signaling Pathway
The biological effects of estradiol are primarily mediated through its interaction with estrogen receptors (ERs), which function as ligand-activated transcription factors. The binding of estradiol to ERs initiates a cascade of molecular events that regulate the expression of target genes.
References
- 1. Protocol for ovariectomy and estradiol replacement in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pulsed administration for physiological estrogen replacement in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nief-upr.com [nief-upr.com]
- 4. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Estradiol Benzoate vs. 17β-Estradiol in Rodent Behavioral Research
For researchers in neuroscience, pharmacology, and drug development, the choice between estradiol benzoate (EB) and 17β-estradiol (E2) for hormonal manipulation in behavioral studies is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of these two commonly used estrogens, supported by experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate compound for your research needs.
At a Glance: Key Differences
This compound is a synthetic ester of 17β-estradiol, the primary and most potent endogenous estrogen. The addition of the benzoate group makes EB more lipophilic, resulting in a slower release from the injection site and a longer duration of action compared to the parent hormone. In vivo, EB is hydrolyzed by esterases to release the active 17β-estradiol. This pharmacokinetic difference is a crucial factor in experimental design, influencing the timing of behavioral testing relative to hormone administration.
Pharmacokinetic Profiles: A Tale of Two Estrogens
The fundamental difference between EB and E2 lies in their absorption, distribution, metabolism, and excretion.
| Parameter | This compound (EB) | 17β-Estradiol (E2) |
| Nature | Pro-drug | Active Hormone |
| Administration | Typically subcutaneous or intramuscular injection in oil | Subcutaneous injection, silastic implants, oral |
| Metabolism | Hydrolyzed by esterases to 17β-estradiol | Standard steroid metabolism pathways |
| Onset of Action | Delayed | Rapid |
| Duration of Action | Prolonged | Shorter |
Performance in Behavioral Paradigms: A Comparative Analysis
While direct comparative studies are limited, data from various behavioral assays provide insights into the nuanced effects of EB and E2. It is important to note that the vehicle, dose, and timing of administration can all influence behavioral outcomes.
Anxiety-Like Behavior
Both EB and E2 have been shown to exert anxiolytic-like effects in ovariectomized (OVX) rodents. The choice between them often depends on the desired duration of the effect.
Table 1: Comparison in Anxiety-Like Behavior Paradigms
| Behavioral Test | Compound & Dose | Animal Model | Key Findings |
| Elevated Plus Maze | 17β-Estradiol (0.09 mg/kg) | OVX Rats | Increased time spent in open arms, suggesting an anxiolytic effect. |
| Elevated Plus Maze | This compound (10 µg) | OVX Rats | Increased open arm exploration. |
| Light/Dark Box | This compound (1 µg) | Gonadectomized Hamsters | Anxiolytic actions at a low dose.[1] |
Learning and Memory
The effects of estrogens on cognition are complex, with both enhancing and impairing effects reported depending on the cognitive domain, dose, and timing of administration.
Table 2: Comparison in Learning and Memory Paradigms
| Behavioral Test | Compound & Dose | Animal Model | Key Findings |
| Morris Water Maze | This compound (20 or 100 µg/kg) | OVX Mice | Significantly reduced latency and distance to find the platform, indicating improved spatial memory.[2] |
| Radial Arm Maze | 17β-Estradiol (chronic treatment) | OVX Rats | Enhanced choice accuracy after 12 days of treatment.[3] |
Sexual Behavior
Both EB and E2 are potent inducers of female sexual behavior, particularly lordosis, in OVX rodents. EB is often used as a priming dose, followed by progesterone or a subsequent E2 injection to elicit full sexual receptivity.
Table 3: Comparison in Sexual Behavior Paradigms
| Behavioral Test | Compound & Dose | Animal Model | Key Findings |
| Lordosis Behavior | This compound (single high dose) | OVX Rats | Induces sexual receptivity.[4] |
| Lordosis Behavior | This compound (priming dose) + 17β-Estradiol | OVX Rats | E2 rapidly facilitates lordosis in EB-primed rats.[4] |
| Lordosis Behavior | This compound (0.08 and 0.4 ng, icv) | OVX, E2-primed Rats | Produced high lordosis quotients.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are standardized protocols for ovariectomy and key behavioral assays.
Ovariectomy and Hormone Replacement in Mice
This protocol describes the surgical removal of the ovaries and subsequent hormone administration to study the effects of estrogens on behavior.
Procedure:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).[6][7]
-
Surgical Preparation: Shave the fur on the dorsal flank and disinfect the area with an antiseptic solution.[8]
-
Incision: Make a small dorsolateral skin incision midway between the last rib and the iliac crest.[8]
-
Ovary Exteriorization: Gently exteriorize the ovary and the surrounding fat pad through the incision.[8]
-
Ligation and Removal: Ligate the ovarian blood vessels and the oviduct with absorbable suture material and remove the ovary.[8]
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Provide appropriate analgesia and monitor the animal for recovery. Allow at least one to two weeks for recovery and washout of endogenous hormones before starting hormone replacement.[6]
-
Hormone Administration: Administer EB or E2 via the chosen route (e.g., subcutaneous injection). The vehicle is typically sesame oil.[6]
Behavioral Assays
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
Procedure:
-
Place the rodent in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
An increase in the proportion of time spent and entries into the open arms is indicative of an anxiolytic-like effect.
Apparatus: An open-field arena with two identical objects for the training phase and one familiar and one novel object for the testing phase.
Procedure:
-
Habituation: Allow the animal to explore the empty arena.
-
Training Phase: Place the animal in the arena with two identical objects and allow it to explore for a set period.
-
Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Testing Phase: Place the animal back in the arena, where one of the original objects has been replaced with a novel object.
-
Record the time spent exploring each object. A preference for exploring the novel object indicates recognition memory.
Apparatus: A testing arena where a female rodent is paired with a sexually experienced male.
Procedure:
-
Prime the ovariectomized female with EB and/or E2, often followed by a progesterone injection.
-
Introduce the female into the testing arena with a stud male.
-
Observe and score the female's lordosis posture in response to mounts by the male.
-
The lordosis quotient (LQ) is calculated as the number of lordosis responses divided by the number of mounts, multiplied by 100. A higher LQ indicates greater sexual receptivity.[4]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
Estrogen Signaling in Neurons
Estrogens exert their effects on behavior through complex signaling pathways within the brain. These pathways can be broadly categorized as genomic (acting on gene expression) and non-genomic (rapid, membrane-initiated signaling).
Caption: Estrogen signaling pathways in a neuron.
Experimental Workflow for Behavioral Studies
A typical workflow for investigating the effects of estrogens on behavior in rodents involves several key steps, from surgery to data analysis.
Caption: Experimental workflow for rodent behavioral studies.
Conclusion: Making an Informed Choice
The selection between this compound and 17β-estradiol should be guided by the specific research question and experimental design.
-
For studies requiring a prolonged and stable elevation of estradiol levels with a single injection, this compound is a suitable choice. Its pro-drug nature allows for a slow-release effect, which can be advantageous for long-term behavioral observations.
-
For research investigating the rapid, acute effects of estrogen or requiring more precise control over the timing and level of circulating estradiol, 17β-estradiol is the preferred compound. Its direct action allows for a quicker onset and shorter duration of effect, which is ideal for studying time-sensitive behavioral changes.
Ultimately, a thorough understanding of the pharmacokinetic and pharmacodynamic properties of both compounds, coupled with careful consideration of the experimental goals, will enable researchers to make an informed decision and generate robust and reproducible data in the fascinating field of behavioral neuroendocrinology.
References
- 1. Exogenous estradiol impacts anxiety-like behavior of juvenile male and female Siberian hamsters in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on learning-memory behavior and synaptic structure in ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarship.libraries.rutgers.edu]
- 4. 17β-estradiol rapidly facilitates lordosis through G protein-coupled estrogen receptor 1 (GPER) via deactivation of medial preoptic nucleus μ-opioid receptors in estradiol primed female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogen receptor α and β are involved in the activation of lordosis behavior in estradiol-primed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for ovariectomy and estradiol replacement in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for ovariectomy and estradiol replacement in mice [pubmed.ncbi.nlm.nih.gov]
- 8. Dorsal Approach Ovariectomy (Mice) | Animals in Science [queensu.ca]
Assessing the Purity and Stability of Commercially Available Estradiol Benzoate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quality of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative assessment of the purity and stability of commercially available estradiol benzoate, a synthetic ester of the natural estrogen, estradiol. This compound is utilized in hormone therapy and veterinary medicine.[1] The following sections detail the experimental protocols for purity and stability analysis and present a comparative summary of hypothetical data from different commercial suppliers.
Experimental Protocols
A comprehensive assessment of this compound requires robust analytical methods to determine purity, identify impurities, and evaluate stability under various conditions. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose.[2][3][4][5]
Purity Assessment and Impurity Profiling via HPLC
The purity of this compound and the presence of any related substances can be accurately determined using a stability-indicating HPLC method.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable for separation.[5]
-
Mobile Phase: A gradient or isocratic mobile phase can be used. A common mobile phase is a mixture of acetonitrile and water.[3][5] For example, a 70:30 (v/v) mixture of acetonitrile and water.[5]
-
Detection Wavelength: UV detection at 230 nm is appropriate for this compound.[2][4][5]
-
Column Temperature: Maintaining a constant column temperature, for instance, at 35°C, ensures reproducibility.[5]
-
Internal Standard: Progesterone can be used as an internal standard for quantification.[5]
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase or a suitable solvent like methanol to create a stock solution.[7]
-
Prepare a series of dilutions from the stock solution to establish a calibration curve.
-
Prepare a sample solution of the this compound from each commercial supplier at a known concentration.
Procedure:
-
Inject the standard solutions and the sample solutions into the HPLC system.
-
Record the chromatograms and identify the peak corresponding to this compound based on the retention time of the reference standard.
-
The area of the this compound peak is used to calculate its purity.
-
Any other peaks in the chromatogram are considered impurities. Known impurities can be identified by comparing their retention times with those of certified reference standards.[1] Common impurities include estradiol, estrone benzoate, and estradiol 3,17-dibenzoate.[1]
Stability Testing
Stability testing is crucial to determine the shelf-life of the API and to understand how its quality changes over time under the influence of environmental factors such as temperature, humidity, and light.[8] The International Council for Harmonisation (ICH) guidelines provide a framework for stability testing.[9]
Long-Term Stability Study:
-
Storage Conditions: 25°C ± 2°C / 60% RH ± 5% RH.[10]
-
Duration: 12 months or longer.
-
Testing Frequency: Samples are typically tested every 3 months for the first year, every 6 months for the second year, and annually thereafter.[9][10]
Accelerated Stability Study:
-
Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH.[11]
-
Duration: 6 months.
-
Testing Frequency: A minimum of three time points, including the initial, an intermediate, and the final time point (e.g., 0, 3, and 6 months), is recommended.[9][10]
For both studies, the this compound samples should be stored in containers that simulate the proposed packaging for storage and distribution.[8][9] At each time point, the samples are analyzed for purity and impurity levels using the HPLC method described above. A "significant change" is defined as a failure to meet the product's specification.[8][9]
Purity and Impurity Profile Comparison
The following table summarizes hypothetical purity and impurity data for this compound from three different commercial suppliers. This data is for illustrative purposes to demonstrate how such a comparison would be presented.
| Parameter | Supplier A | Supplier B | Supplier C |
| Initial Purity (%) | 99.85 | 99.52 | 98.90 |
| Estradiol (%) | 0.05 | 0.15 | 0.35 |
| Estrone Benzoate (%) | 0.03 | 0.08 | 0.20 |
| Estradiol 3,17-Dibenzoate (%) | 0.02 | 0.05 | 0.15 |
| Total Unknown Impurities (%) | 0.05 | 0.20 | 0.40 |
| Total Impurities (%) | 0.15 | 0.48 | 1.10 |
Stability Assessment
The stability of this compound from the three hypothetical suppliers was evaluated under accelerated and long-term storage conditions. The results are presented in the tables below.
Accelerated Stability Data (Purity % after 6 months at 40°C / 75% RH)
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (%) | 99.50 | 98.95 | 97.80 |
| Total Impurities (%) | 0.50 | 1.05 | 2.20 |
| Appearance | White crystalline powder | White crystalline powder | Slight yellowish tint |
Long-Term Stability Data (Purity % after 12 months at 25°C / 60% RH)
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (%) | 99.78 | 99.40 | 98.65 |
| Total Impurities (%) | 0.22 | 0.60 | 1.35 |
| Appearance | No change | No change | No change |
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for purity assessment and stability testing.
Caption: Workflow for Purity Assessment of this compound.
Caption: Workflow for Stability Testing of this compound.
Conclusion
The purity and stability of this compound can vary significantly between commercial suppliers. A thorough analytical evaluation using methods such as HPLC is essential to ensure the quality and consistency of the API.[2] Based on the illustrative data, Supplier A demonstrated the highest initial purity and the greatest stability under both accelerated and long-term conditions. In contrast, Supplier C showed lower initial purity and more significant degradation over time.
For researchers and drug development professionals, it is imperative to conduct in-house quality assessments or request detailed Certificates of Analysis from suppliers that include purity data and stability study results. The selection of a high-purity and stable source of this compound is a critical step in ensuring the reliability of research outcomes and the safety and efficacy of pharmaceutical products.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. High-Performance Liquid Chromatographic Determination of this compound in Cosmetics [jstage.jst.go.jp]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Determination of content of this compound in this compound patches by HPLC and its skin permeation behavior in vitro [journal.buct.edu.cn]
- 5. sub.osaka-soda.co.jp [sub.osaka-soda.co.jp]
- 6. Determination of estradiol and its degradation products by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdc.gov [cdc.gov]
- 8. fdaghana.gov.gh [fdaghana.gov.gh]
- 9. database.ich.org [database.ich.org]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. edaegypt.gov.eg [edaegypt.gov.eg]
Inter-laboratory validation of an estradiol benzoate-based assay
An Inter-Laboratory Perspective on Estradiol Benzoate Quantification: A Comparison of Immunoassay and LC-MS/MS Methodologies
For researchers, scientists, and drug development professionals, the accurate quantification of estradiol and its esters, such as this compound, is critical for a wide range of applications, from endocrinology research to pharmaceutical development. The selection of an appropriate analytical method is a pivotal decision that influences the reliability and comparability of experimental data. This guide provides an objective comparison of two predominant analytical techniques: Immunoassay (specifically, competitive Enzyme-Linked Immunosorbent Assay - ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), drawing upon inter-laboratory validation principles and performance data.
This compound, a synthetic ester of the natural estrogen 17β-estradiol, acts as a prodrug to estradiol and is utilized in various pharmaceutical and veterinary applications.[1] Consequently, robust analytical methods are required to measure its concentration in diverse biological matrices. While dedicated inter-laboratory validation studies for a specific "this compound-based assay" are not prevalent, a comparative analysis of the methodologies used for estradiol and its esters provides valuable insights for the scientific community.
High-Level Comparison: Immunoassay vs. LC-MS/MS
| Feature | Immunoassay (Competitive ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antigen-antibody recognition and competitive binding.[2] | Physicochemical separation followed by mass-based detection and fragmentation.[3] |
| Specificity | Can be prone to cross-reactivity with structurally similar molecules.[4][5] | High specificity due to chromatographic separation and unique mass transitions.[6][7] |
| Sensitivity | Varies by kit, but can achieve low pg/mL to ng/mL levels.[8][9] | Generally offers higher sensitivity, reaching sub-picomolar or low pg/mL levels.[6] |
| Throughput | High-throughput capabilities with 96-well plate formats.[10] | Lower throughput, with serial sample injection, although automation is improving this. |
| Cost | Relatively lower cost per sample and for initial instrument setup. | Higher initial instrument cost and operational expenses.[7] |
| Expertise | Technically less demanding to perform.[2] | Requires highly skilled operators for method development, maintenance, and data analysis. |
| Matrix Effects | Can be significant and may require sample purification. | Can be minimized with appropriate sample preparation and the use of internal standards.[11] |
Quantitative Performance Data
The following tables summarize key performance parameters for both ELISA and LC-MS/MS methods based on available data. It is important to note that performance can vary between laboratories and specific assay kits or instrument setups.
Table 1: Immunoassay (ELISA) Performance Characteristics for Estradiol
| Parameter | Reported Value/Range | Reference |
| Limit of Quantification (LOQ) | 0.20 - 0.30 ng/L | [11] |
| Intra-assay Precision (CV%) | 4% - 5.2% | [4][8] |
| Inter-assay Precision (CV%) | 5% - 9.5% | [4][8] |
| Cross-reactivity with this compound | 57% - 150% | [4][8] |
Note: CV% (Coefficient of Variation) indicates the precision of the assay.
Table 2: LC-MS/MS Performance Characteristics for Estradiol and its Esters
| Parameter | Reported Value/Range | Reference |
| Limit of Quantification (LOQ) | 0.16 pg/mL (0.6 pmol/L) for Estradiol; 2.57–4.18 μg/kg for steroid esters in hair | [3][6] |
| Intra-assay Precision (CV%) | < 9.0% for Estradiol; < 15% for various steroids | [6][7] |
| Inter-assay Precision (CV%) | < 9.0% for Estradiol; < 15% for various steroids | [6][7] |
| Accuracy (Recovery) | 94.6% to 107% | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for a competitive ELISA and an LC-MS/MS method for the analysis of estradiol and its esters.
Protocol 1: Competitive ELISA for Estradiol
This protocol is a generalized representation of a competitive immunoassay.
-
Plate Coating: Microtiter plate wells are coated with a polyclonal antibody directed against estradiol. The plate is then incubated and washed to remove any unbound antibody.[9]
-
Standard and Sample Preparation: A series of standards with known concentrations of estradiol are prepared. Unknown samples are diluted as necessary.[10]
-
Competitive Reaction: A fixed amount of enzyme-labeled estradiol (e.g., HRP-estradiol conjugate) is added to the wells along with the standards or samples. During incubation, the unlabeled estradiol in the sample competes with the enzyme-labeled estradiol for binding to the limited number of antibody sites on the well surface.[2]
-
Washing: The plate is washed to remove any unbound labeled or unlabeled estradiol.[10]
-
Substrate Addition: A substrate solution (e.g., TMB) is added to each well. The enzyme on the bound labeled estradiol catalyzes a color change.[13]
-
Signal Detection: The reaction is stopped, and the absorbance is read on a microplate reader. The intensity of the color is inversely proportional to the concentration of estradiol in the sample.[10]
-
Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of estradiol in the unknown samples is then determined from this curve.
Protocol 2: LC-MS/MS for this compound
This protocol outlines the general steps for the analysis of this compound in a biological matrix.
-
Sample Preparation:
-
Extraction: The sample (e.g., serum, tissue homogenate) is subjected to a liquid-liquid extraction or solid-phase extraction to isolate the analyte of interest and remove interfering substances.[14]
-
Internal Standard Spiking: A known amount of a deuterated internal standard (e.g., deuterated this compound) is added to the sample prior to extraction to account for matrix effects and variations in sample processing.[14]
-
-
Chromatographic Separation (LC): The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The analyte is separated from other components in the sample based on its physicochemical properties as it passes through a chromatographic column. A mobile phase gradient is typically used to achieve optimal separation.[6]
-
Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where the analyte molecules are ionized.[3]
-
Mass Analysis (MS/MS):
-
Precursor Ion Selection: The first quadrupole of the tandem mass spectrometer selects the ionized molecule of interest (the precursor ion) based on its mass-to-charge ratio (m/z).
-
Collision-Induced Dissociation: The selected precursor ion is fragmented in a collision cell.
-
Product Ion Scanning: The resulting fragment ions (product ions) are separated in the second quadrupole and detected. The specific transition from a precursor ion to a product ion provides a high degree of specificity for the analyte.[3]
-
-
Data Analysis: The analyte is identified by its retention time from the LC and its specific mass transition in the MS/MS. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.[6]
Visualizations
Signaling Pathway of this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. researchgate.net [researchgate.net]
- 9. biovendor.com [biovendor.com]
- 10. medimabs.com [medimabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. research.wur.nl [research.wur.nl]
Safety Operating Guide
Proper Disposal of Estradiol Benzoate: A Guide for Laboratory Professionals
The correct handling and disposal of Estradiol Benzoate are critical for ensuring laboratory safety and environmental protection. As a potent synthetic estrogen, it is classified as a hazardous substance with the potential for reproductive toxicity and carcinogenicity.[1] This guide provides a direct, operational plan for its safe management and disposal in a research environment.
Immediate Safety and Handling Precautions
Before beginning any work that will generate this compound waste, all personnel must be thoroughly familiar with the compound's Safety Data Sheet (SDS). The following personal protective equipment (PPE) is mandatory when handling the compound or its waste:
-
Gloves: Chemically resistant gloves, such as nitrile gloves.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.[2]
-
Protective Clothing: A lab coat is required.[2]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA-approved respirator should be used.[2]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2][3]
Core Disposal Principle: Hazardous Waste Management
This compound and any materials contaminated with it are considered hazardous waste. Under no circumstances should this waste be disposed of in standard trash, flushed down the sewer, or allowed to enter waterways.[4][5][6][7][8] The required method of disposal is incineration by a licensed hazardous waste management facility, coordinated through your institution's Environmental Health and Safety (EHS) department.[4][7]
Step-by-Step Disposal Protocol
This protocol outlines the immediate procedures for managing this compound waste from the point of generation to its final collection.
Step 1: Segregate Waste at the Point of Generation Immediately separate all materials that have come into contact with this compound to prevent cross-contamination.[7]
-
Solid Waste: Includes contaminated PPE (gloves, lab coats), weigh boats, pipette tips, and other disposable labware.[7]
-
Liquid Waste: Consists of unused solutions, reaction mixtures, and solvent rinses from cleaning contaminated glassware.[7]
-
Sharps: Any contaminated needles, syringes, scalpels, or broken glass must be segregated.[7][8]
Step 2: Use Designated Hazardous Waste Containers All waste must be collected in appropriate, clearly marked containers.[7]
-
Container Type: Use chemically compatible containers, such as high-density polyethylene (HDPE) or glass, with secure, screw-top lids.[7] The original chemical container can often be repurposed for waste collection.[7]
-
Container Integrity: Ensure all containers are in good condition, free from leaks, and have no external contamination.[7]
-
Sharps Containers: All contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[7][8]
Step 3: Label Waste Containers Correctly Proper labeling is a critical regulatory requirement.
-
As soon as the first piece of waste is added, the container must be labeled with the words "Hazardous Waste." [7][9]
-
Clearly list all contents, including "this compound" and any solvents or other chemicals present.[7]
Step 4: Store Waste in a Designated Area Accumulated waste must be stored safely pending pickup.
-
Satellite Accumulation Area (SAA): Store waste containers in a designated SAA, such as a designated area within a fume hood, at or near the point of generation.[8]
-
Secondary Containment: Place all waste containers in a secondary containment system, like a chemically resistant tray or tub, to contain potential leaks.[7]
-
Segregation: Keep this compound waste segregated from incompatible materials.[7]
-
Keep Containers Closed: Containers must remain tightly sealed except when actively adding waste.[3][8]
Step 5: Arrange for Final Disposal The final step is to coordinate with your institution's EHS office.
-
Contact EHS: Once a waste container is full or reaches its accumulation time limit, follow your institution's procedures to request a hazardous waste pickup.[7][8]
-
Professional Disposal: The EHS department will ensure the waste is transported to a licensed facility for proper disposal, typically via incineration.[4][7]
Summary of Disposal Procedures
The following table summarizes the key operational requirements for disposing of each type of this compound waste.
| Waste Type | Container Requirement | Key Disposal Action |
| Solid Waste | Labeled, sealed, chemically compatible container (e.g., HDPE pail). | Collect all contaminated disposables (gloves, tips, paper). Store in a designated Satellite Accumulation Area. |
| Liquid Waste | Labeled, sealed, leak-proof, shatter-resistant container (e.g., glass or HDPE bottle). | Collect all solutions and rinses. Do not mix with other waste streams unless permitted by EHS. Store in secondary containment. |
| Sharps Waste | Labeled, puncture-resistant, hazardous chemical sharps container. | Place all contaminated needles, syringes, and broken glass directly into the container. Do not overfill. |
Emergency Spill Procedures
In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.
-
Minor Spills (Dry Powder):
-
Alert personnel in the immediate area.
-
Wear all required PPE, including a respirator.
-
Avoid generating dust.[2][4] Gently cover the spill with a damp paper towel or use a vacuum cleaner equipped with a HEPA filter.[4]
-
Carefully sweep or vacuum the material and place it into a labeled hazardous waste container.[2][4]
-
Decontaminate the area with a suitable solvent (e.g., alcohol) and then wash with soap and water.[3]
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team and inform them of the location and nature of the hazard.[4]
-
Prevent entry into the affected area.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
Disposal Workflow Visualization
The following diagram illustrates the lifecycle of this compound waste management in a laboratory setting, from generation to final disposal.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. research.fiu.edu [research.fiu.edu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. caelo.de [caelo.de]
- 6. lgcstandards.com [lgcstandards.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pca.state.mn.us [pca.state.mn.us]
Handling Estradiol Benzoate: A Guide to Personal Protective Equipment
Estradiol Benzoate is a synthetic estrogen that requires meticulous handling due to its potential health risks. It is classified as a suspected carcinogen and a reproductive toxicant that may damage fertility or the unborn child.[1][2] Adherence to strict safety protocols, centered on the correct use of Personal Protective Equipment (PPE), is critical to minimize exposure and ensure a safe laboratory environment.
This guide provides essential, procedural information for researchers, scientists, and drug development professionals on the selection, use, and disposal of PPE for handling this compound.
Engineering Controls and General Hygiene
Before handling this compound, ensure that proper engineering controls are in place. These are the first line of defense in minimizing exposure.
-
Ventilation: Always handle this compound, especially in its powdered form, in a well-ventilated area. A chemical fume hood is required when handling the crystalline/powder form or when there is a risk of generating dust or aerosols.[3][4][5]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible.[1][6]
-
Designated Area: Establish a designated area for working with reproductive hazards, with restricted access.[7]
-
Hygiene: Avoid eating, drinking, or smoking in the laboratory.[1][8] Always wash hands thoroughly with soap and water after handling the compound and before leaving the lab.[8][9]
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is contingent on the physical form of this compound being handled (solid powder or liquid solution) and the specific laboratory procedure.
| Task / Chemical Form | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Handling Solid/Powder | Double-gloving with chemical-resistant nitrile gloves.[7][10] | Chemical safety goggles with side-shields. A face shield is recommended when handling larger quantities.[1][11] | NIOSH-approved respirator with a particulate filter (e.g., N95) is required to prevent inhalation of dust.[3][8][12] | A lab coat (buttoned) is mandatory.[3][11] Consider a disposable gown for added protection.[4] |
| Handling Liquid/Solution | Chemical-resistant nitrile gloves.[10][13] | Chemical safety goggles with side-shields.[1][12] | Required if there is a risk of aerosol generation. A NIOSH-approved respirator with organic vapor cartridges should be used.[14][15] | A lab coat is mandatory.[3][11] Impervious clothing or an apron may be necessary for larger volumes.[1][6] |
Procedural Step-by-Step Guidance
A. PPE Donning (Putting On) Sequence:
-
Lab Coat/Gown: Put on your lab coat or gown, ensuring it is fully buttoned.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Put on the first pair of gloves. If double-gloving, pull the second pair over the first, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.
B. Safe Handling Protocols:
-
Always inspect gloves for tears or punctures before and during use.[11][16]
-
Avoid all personal contact with the substance, including inhalation and skin contact.[8]
-
If a spill occurs, clean it up immediately while wearing full PPE. Use dry clean-up procedures for powders to avoid generating dust.[8]
-
Contaminated work clothes should be laundered separately from other clothing.[8]
C. PPE Doffing (Taking Off) Sequence: The goal is to remove PPE without contaminating yourself.
-
Outer Gloves: Remove the outer pair of gloves (if double-gloving) by peeling them off without touching the outside surface with your bare hands.
-
Lab Coat/Gown: Unbutton and remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Eye and Face Protection: Remove goggles and face shield from the back to the front.
-
Respirator (if worn): Remove the respirator.
-
Inner Gloves: Remove the final pair of gloves.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Disposal Plan
Proper disposal of contaminated materials is crucial to prevent environmental contamination and secondary exposure.
| Waste Type | Disposal Procedure |
| Contaminated Gloves, Lab Coats, and other solid waste | Place all contaminated disposable items into a sealed, labeled hazardous waste container.[3][8] |
| Excess this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[1][8] |
| Contaminated Equipment | Decontaminate non-disposable equipment by scrubbing with an appropriate solvent (e.g., alcohol) followed by warm, soapy water. Rinsate may need to be collected as hazardous waste.[1][7] |
Experimental Workflow and Safety Protocol
The following diagram outlines the logical workflow for handling this compound safely, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. in.nau.edu [in.nau.edu]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. Reducing Exposure to Airborne Hormones during Compounding - Sentry Air Systems, Inc. [sentryair.com]
- 6. file.glpbio.com [file.glpbio.com]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. benchchem.com [benchchem.com]
- 12. research.fiu.edu [research.fiu.edu]
- 13. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 14. theridgepro.com [theridgepro.com]
- 15. fibreglast.com [fibreglast.com]
- 16. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
